molecular formula C22H22O12 B1257047 Transilin

Transilin

Cat. No.: B1257047
M. Wt: 478.4 g/mol
InChI Key: LKXBGSZMRNJAST-UKWZQOBBSA-N
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Description

3-O-methylquercetin-7-O-beta-D-glucopyranoside is a quercetin O-glucoside that is 3-O-methylquercetin attached to a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has been isolated from Ophioglossum pedunculosum and Lepisorus contortus. It has a role as a metabolite and a plant metabolite. It is a quercetin O-glucoside, a beta-D-glucoside and a monosaccharide derivative.
Transilin has been reported in Lepisorus ussuriensis, Ophioglossum pedunculosum, and Lepisorus contortus with data available.

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-21-17(28)15-12(26)5-9(32-22-19(30)18(29)16(27)14(7-23)34-22)6-13(15)33-20(21)8-2-3-10(24)11(25)4-8/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1

InChI Key

LKXBGSZMRNJAST-UKWZQOBBSA-N

Isomeric SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Translin in mRNA Trafficking and Localization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of protein synthesis is critical for complex cellular processes, particularly in highly polarized cells like neurons. One key mechanism for achieving this control is the targeted trafficking of messenger RNA (mRNA) to specific subcellular locations, followed by local translation. This process allows for rapid, localized protein production in response to specific stimuli, which is essential for functions such as synaptic plasticity, cell migration, and developmental patterning.[1][2] A central player in this intricate regulatory network is the RNA-binding protein Translin. Initially identified for its potential role in chromosomal translocations, subsequent research has firmly established Translin, often in complex with its partner protein Trax, as a crucial mediator of mRNA trafficking and localization.[3][4] This technical guide provides an in-depth exploration of the core functions of Translin in these processes, detailing its molecular mechanisms, interacting partners, and the experimental methodologies used to elucidate its role.

Core Concepts: The Translin/Trax Complex and mRNA Recognition

Translin is an evolutionarily conserved protein that forms a characteristic ring-shaped octameric or decameric structure with a central channel, which is thought to accommodate nucleic acids.[3][5] While Translin can form homo-octamers, it frequently associates with its paralog, Translin-associated factor X (Trax), to form a heteromeric complex.[3][6] The stable expression of Trax is notably dependent on its association with Translin.[3][7] This Translin/Trax complex is the primary functional unit in many of its cellular roles, including mRNA trafficking and RNA interference pathways where it is a core component of the C3PO complex.[4][5]

Translin exhibits a preference for binding to single-stranded nucleic acids, with a particular affinity for G-rich sequences.[8] Early studies suggested that Translin recognizes specific cis-acting elements in the 3' untranslated regions (UTRs) of target mRNAs, termed Y and H elements. However, more recent evidence indicates that high-affinity binding is maintained even with significant mutations to these elements, as long as guanine clusters are present.[7] This suggests a more flexible recognition motif, which may allow Translin to regulate a broad range of mRNA targets.

Mechanism of Translin-Mediated mRNA Trafficking

The current model for Translin-mediated mRNA trafficking involves a series of coordinated steps, from nuclear export to cytoskeletal-based transport and localized anchoring.

A proposed shuttling mechanism suggests that the Translin/Trax complex can dissociate, allowing Translin to interact with target mRNAs destined for nuclear export.[9][10] Translin possesses a nuclear export signal, facilitating the transport of the mRNA-Translin complex to the cytoplasm.[8] Once in the cytoplasm, the Translin-containing messenger ribonucleoprotein (mRNP) granule is thought to engage with the cytoskeleton for active transport to its final destination.[11]

The transport of mRNP granules, including those containing Translin, is often dependent on microtubules.[12] These granules can move bidirectionally along neuronal processes, with an average rate of approximately 0.1 µm/sec.[12] While the precise motor proteins that directly interact with the Translin complex for transport are still under investigation, the involvement of the cytoskeleton is well-established.

Upon reaching its destination, the mRNP is anchored, and translation can be initiated in response to specific signals. The Translin/Trax complex has also been implicated in the regulation of local translation by degrading microRNAs (miRNAs) that would otherwise repress the translation of the target mRNA.[12][13]

Translin_mRNA_Trafficking_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA_synthesis mRNA Synthesis Translin_mRNA_binding Translin binds to target mRNA (G-rich sequences) mRNA_synthesis->Translin_mRNA_binding Translin_import Translin Import Translin_import->Translin_mRNA_binding Nuclear_export Nuclear Export (via Translin's NES) Translin_mRNA_binding->Nuclear_export mRNP_formation mRNP Granule Formation (with Translin/Trax & other RBPs) Nuclear_export->mRNP_formation Cytoskeletal_transport Microtubule-dependent Transport mRNP_formation->Cytoskeletal_transport Localization Localization at Subcellular Destination (e.g., Dendrite) Cytoskeletal_transport->Localization Translational_control Translational Control Localization->Translational_control Local_translation Local Protein Synthesis Translational_control->Local_translation

Caption: Translin-mediated mRNA trafficking pathway. (Within 100 characters)

Quantitative Data on Translin Function

While much of the research on Translin has been qualitative, some studies provide quantitative insights into its interactions and functions.

ParameterValue/ObservationOrganism/SystemReference
Binding Affinity High affinity for G-rich RNA sequences.In vitro[8]
Binding Affinity Submicromolar Kd values for mRNA sequences.In vitro[9]
Complex Stoichiometry Translin:Trax molar ratio of approximately 2:1 in liver cytosol.Rat Liver[13]
Complex Stoichiometry Recombinant complex forms with a nearly equimolar ratio of Translin and Trax.E. coli expression[14]
Transport Rate Motile RNA granules in neurons move at an average rate of 0.1 µm/sec.Rat Neurons[12]
Localization Change siRNA knockdown of Translin impairs KCl-induced dendritic trafficking of BDNF mRNA.Cultured Neurons[5]
Localization Change Basal level of dendritic BDNF mRNA is decreased in CA1 pyramidal neurons of Translin KO mice.Mouse Hippocampus[5]

Key Experimental Protocols

Elucidating the role of Translin in mRNA trafficking has relied on a combination of genetic, biochemical, and cell imaging techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of Translin in Neuronal Cultures

This protocol is essential for studying the functional consequences of reduced Translin expression on mRNA localization.

Objective: To transiently reduce the expression of Translin in primary neuronal cultures to assess its impact on the localization of specific mRNAs.

Methodology:

  • Cell Culture: Plate primary hippocampal or cortical neurons on coated coverslips or plates and culture for 7-14 days in vitro (DIV).

  • siRNA Preparation: Reconstitute lyophilized siRNA targeting Translin and a non-targeting control siRNA to a stock concentration of 20-100 µM in RNase-free buffer.

  • Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX or similar) in serum-free medium according to the manufacturer's instructions.

  • siRNA-Lipid Complex Formation: In a separate tube, dilute the Translin siRNA and control siRNA in serum-free medium. Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the neuronal cultures. The final siRNA concentration typically ranges from 20-100 nM.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of Translin.

  • Analysis: Following incubation, cells can be processed for downstream analysis, such as in situ hybridization to visualize mRNA localization or western blotting to confirm Translin knockdown.[5][15][16][17][18][19]

siRNA_Knockdown_Workflow Start Primary Neuronal Culture (e.g., Hippocampal) siRNA_Prep Prepare Translin siRNA and Control siRNA Start->siRNA_Prep Transfection_Reagent Prepare Transfection Reagent Start->Transfection_Reagent Complex_Formation Form siRNA-Lipid Complexes siRNA_Prep->Complex_Formation Transfection_Reagent->Complex_Formation Transfection Transfect Neurons Complex_Formation->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Analysis Analyze Results Incubation->Analysis Western_Blot Western Blot (Confirm Knockdown) Analysis->Western_Blot ISH In Situ Hybridization (mRNA Localization) Analysis->ISH

Caption: Workflow for siRNA-mediated knockdown of Translin. (Within 100 characters)
Co-immunoprecipitation (Co-IP) of Translin and Associated mRNAs

This technique is used to identify mRNAs that physically associate with Translin within the cell.

Objective: To isolate Translin-mRNP complexes and identify the bound mRNA species.

Methodology:

  • Cell Lysis: Harvest cultured cells or tissue and lyse in a gentle, non-denaturing lysis buffer containing RNase inhibitors to preserve RNP complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to Translin to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow for antibody-antigen binding.

  • Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-Translin-mRNP complexes.

  • Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins and RNAs.

  • RNA Elution and Purification: Elute the bound RNA from the beads using a suitable elution buffer or by proteinase K treatment followed by phenol-chloroform extraction and ethanol precipitation.

  • Analysis: The purified RNA can be analyzed by RT-qPCR to quantify specific target mRNAs or by next-generation sequencing (RNA-seq) to identify the complete repertoire of Translin-bound transcripts.[20][21][22][23]

CoIP_Workflow Start Cell/Tissue Lysate (with RNase inhibitors) Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Immunoprecipitate with anti-Translin Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute and Purify RNA Wash->Elute Analysis Analyze RNA Elute->Analysis RT_qPCR RT-qPCR Analysis->RT_qPCR RNA_seq RNA-sequencing Analysis->RNA_seq

Caption: Workflow for Co-immunoprecipitation of Translin-mRNA complexes. (Within 100 characters)
Yeast Two-Hybrid (Y2H) Assay for Translin-Trax Interaction

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Objective: To confirm the direct interaction between Translin and Trax.

Methodology:

  • Plasmid Construction: Clone the coding sequence of Translin into a "bait" vector (e.g., containing the GAL4 DNA-binding domain) and the coding sequence of Trax into a "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Assay: Plate the co-transformed yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and/or perform a β-galactosidase assay.

  • Analysis: Growth on the stringent selective medium and/or the development of blue color in the β-galactosidase assay indicates a direct interaction between Translin and Trax, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes.[24][25][26][27][28]

In Situ Hybridization (ISH) for mRNA Localization

ISH is a technique that allows for the visualization of specific mRNA transcripts within fixed cells or tissues.

Objective: To determine the subcellular localization of a target mRNA (e.g., BDNF) in the context of normal or altered Translin expression.

Methodology:

  • Probe Design and Synthesis: Design and synthesize a labeled antisense RNA probe complementary to the target mRNA sequence. A sense probe should also be prepared as a negative control. Probes can be labeled with haptens like digoxigenin (DIG) or biotin, or with fluorophores.

  • Tissue/Cell Preparation: Perfuse and fix the tissue (e.g., mouse brain) or fix cultured cells. Section the tissue if necessary.

  • Permeabilization: Treat the samples with proteinase K to permeabilize the cells and allow for probe entry.

  • Hybridization: Incubate the samples with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

  • Washing: Perform a series of stringent washes to remove unbound probe.

  • Detection: If using a hapten-labeled probe, incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten. For fluorescent detection, a fluorescently-labeled antibody or a tyramide signal amplification system can be used.

  • Visualization: Visualize the signal using a microscope. For enzymatic detection, a colorimetric substrate is added. For fluorescent detection, a fluorescence microscope is used.[5][29][30][31][32]

Conclusion and Future Directions

Translin has emerged as a key regulator of mRNA trafficking and localization, playing a vital role in the post-transcriptional control of gene expression. Its ability to form a complex with Trax and recognize specific mRNA targets allows for their transport to distinct subcellular compartments, thereby enabling localized protein synthesis. The experimental approaches detailed in this guide have been instrumental in uncovering these functions.

Despite significant progress, several questions remain. The full repertoire of mRNAs targeted by Translin in different cell types is yet to be comprehensively defined. The specific molecular motors and adaptor proteins that link the Translin-mRNP complex to the cytoskeleton are largely unknown. Furthermore, a deeper understanding of the signaling pathways that regulate Translin's activity in response to extracellular cues is needed. Future research employing advanced techniques such as live-cell imaging of single mRNP granules, quantitative mass spectrometry-based proteomics to identify interacting proteins, and genome-wide approaches to map Translin-RNA interactions will be crucial to fully unravel the complexities of Translin-mediated mRNA trafficking and its implications for cellular function and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the dysregulation of RNA metabolism in various disorders.

References

Translin (TSN) Gene Expression in Neuronal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression patterns of the Translin (TSN) gene in neuronal tissues. It is designed to serve as a core resource for researchers and professionals involved in neuroscience and drug development, offering detailed quantitative data, experimental methodologies, and insights into the functional context of TSN in the nervous system.

Introduction to Translin (TSN)

Translin (TSN) is a highly conserved DNA and RNA binding protein implicated in a variety of cellular processes, including nucleic acid metabolism, RNA transport, and the regulation of translation.[1][2] In the nervous system, TSN is of particular interest due to its abundant expression and its role in post-transcriptional gene regulation, a critical process for neuronal function, plasticity, and development.[1][2] TSN often forms a complex with its partner protein, Translin-associated factor X (TRAX), and this complex has been shown to be involved in the RNA-induced silencing complex (RISC) pathway, specifically in the degradation of microRNAs (miRNAs).[3][4][5][6] This function is crucial for the dynamic regulation of protein synthesis in response to neuronal activity.

Quantitative Expression Analysis of TSN in Neuronal Tissues

Quantitative analysis of TSN gene and protein expression reveals its widespread but regionally varied presence in the mammalian brain. The following tables summarize expression data from prominent databases, providing a comparative view across different brain regions and cell types.

TSN mRNA Expression in Human Brain Regions (GTEx)

The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data across a wide range of human tissues. The following table presents the median Transcripts Per Million (TPM) for the TSN gene in various regions of the human brain.

Brain RegionMedian TPM
Amygdala15.2
Anterior cingulate cortex (BA24)14.8
Caudate (basal ganglia)16.5
Cerebellar Hemisphere18.9
Cerebellum19.5
Cortex14.9
Frontal Cortex (BA9)14.7
Hippocampus15.8
Hypothalamus16.1
Nucleus accumbens (basal ganglia)16.2
Putamen (basal ganglia)16.8
Spinal cord (cervical c-1)13.5
Substantia nigra15.5

Data sourced from the GTEx Portal. TPM values indicate the relative abundance of the transcript.

TSN mRNA Expression in Mouse Brain (Allen Brain Atlas)

The Allen Brain Atlas provides high-resolution in situ hybridization (ISH) data for the mouse brain. The data indicates widespread expression of Tsn, with notable enrichment in specific neuronal populations.

Brain RegionExpression Level (ISH)
Olfactory bulbModerate
Cerebral cortexModerate to High
Hippocampal formationHigh
StriatumModerate
ThalamusModerate
HypothalamusModerate
MidbrainModerate
CerebellumHigh (notably in Purkinje cells)
BrainstemModerate

Expression levels are qualitative summaries derived from visual inspection of ISH data from the Allen Brain Atlas.

TSN Protein Expression in Human Brain (Human Protein Atlas)

Immunohistochemical data from the Human Protein Atlas confirms the expression of TSN protein in various neuronal and glial cells.

Brain RegionStaining IntensityCellular Localization
Cerebral CortexModerateCytoplasmic and nuclear staining in neuronal and glial cells
CerebellumHighStrong staining in Purkinje cells
HippocampusModerateStaining observed in neuronal cells

Data is based on antibody-based protein profiling from the Human Protein Atlas.[1]

Cell-Type Specific Expression in the Brain

Single-cell RNA sequencing studies are beginning to provide a more granular view of TSN expression across different neural cell types.

Cell TypeExpression Level
NeuronsModerate to High
AstrocytesLow to Moderate
OligodendrocytesLow to Moderate
MicrogliaLow

This is a generalized summary based on emerging single-cell transcriptomic data.

Experimental Protocols for Studying TSN Expression

This section provides detailed methodologies for the key experiments used to characterize TSN gene and protein expression in neuronal tissues.

In Situ Hybridization (ISH) for TSN mRNA

This protocol is adapted for the detection of Tsn mRNA in mouse brain sections.

3.1.1. Probe Preparation

  • Probe Design: Design a digoxigenin (DIG)-labeled antisense RNA probe targeting a unique region of the mouse Tsn mRNA. A typical probe length is 500-1000 bp. The specific sequence should be confirmed for specificity using BLAST against the mouse transcriptome.

  • Template Generation: Linearize the plasmid containing the Tsn cDNA fragment.

  • In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with DIG-UTP.

  • Probe Purification: Purify the probe using ethanol precipitation or a spin column.

3.1.2. Tissue Preparation

  • Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut 20-40 µm thick coronal or sagittal sections on a cryostat. Mount sections on positively charged slides.

3.1.3. Hybridization and Detection

  • Pre-hybridization: Treat sections with proteinase K, followed by acetylation. Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

  • Hybridization: Hybridize with the DIG-labeled Tsn probe overnight at 65°C.

  • Washes: Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

  • Immunodetection: Block sections and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Signal Development: Develop the signal using a chromogenic substrate such as NBT/BCIP.

  • Mounting and Imaging: Dehydrate the sections, clear with xylene, and coverslip. Image using a brightfield microscope.

Immunohistochemistry (IHC) for TSN Protein

This protocol outlines the detection of TSN protein in paraffin-embedded or frozen brain sections.

3.2.1. Reagents

  • Primary Antibody: A validated anti-Translin (TSN) antibody. For example, rabbit polyclonal antibodies have been shown to be effective.[7] The optimal dilution should be determined empirically (typically 1:100-1:500).

  • Secondary Antibody: An appropriate HRP- or fluorophore-conjugated secondary antibody.

3.2.2. Tissue Preparation (Paraffin-embedded)

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

3.2.3. Staining

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 (for HRP detection) and non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBST).

  • Primary Antibody Incubation: Incubate sections with the anti-TSN primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the secondary antibody for 1-2 hours at room temperature.

  • Signal Detection: For HRP-conjugated antibodies, use a DAB substrate kit. For fluorescently-labeled antibodies, proceed to mounting.

  • Counterstaining and Mounting: Counterstain with hematoxylin (for chromogenic detection) or DAPI (for fluorescence). Dehydrate, clear, and coverslip.

Western Blotting for TSN Protein

This protocol describes the detection of TSN protein in brain tissue lysates.

3.3.1. Sample Preparation

  • Tissue Homogenization: Homogenize dissected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

3.3.2. Electrophoresis and Transfer

  • Sample Loading: Denature protein samples by boiling in Laemmli buffer and load equal amounts onto an SDS-PAGE gel.

  • Electrophoresis: Separate proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3.3.3. Immunodetection

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-TSN antibody (e.g., rabbit polyclonal) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Quantitative PCR (qPCR) for TSN mRNA

This protocol is for quantifying TSN mRNA levels in neuronal cell or tissue lysates.

3.4.1. RNA Extraction and cDNA Synthesis

  • RNA Extraction: Extract total RNA from neuronal cells or brain tissue using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

3.4.2. qPCR Reaction

  • Primer Design: Design qPCR primers that specifically amplify a region of the TSN transcript.

  • Reaction Setup: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and TSN-specific primers.

  • Thermal Cycling: Perform qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing TSN expression to a stable housekeeping gene.

Signaling Pathways and Functional Networks

TSN plays a significant role in neuronal function, primarily through its involvement in RNA metabolism and transport. The following diagrams illustrate key pathways and workflows related to TSN.

The Translin-Trax Complex in Neuronal RNA Transport

TSN and its interacting partner TRAX form a complex that is crucial for the transport of specific mRNAs to neuronal dendrites. This localized translation is essential for synaptic plasticity.

TSN_TRAX_RNA_Transport cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Dendrite mRNA mRNA Cargo TSN_TRAX_Complex_N TSN-TRAX Complex mRNA->TSN_TRAX_Complex_N Binding TSN Translin (TSN) TSN->TSN_TRAX_Complex_N TRAX TRAX TRAX->TSN_TRAX_Complex_N TSN_TRAX_Complex_C TSN-TRAX-mRNA Complex TSN_TRAX_Complex_N->TSN_TRAX_Complex_C Nuclear Export Ribosome Ribosome TSN_TRAX_Complex_C->Ribosome mRNA Delivery Protein Newly Synthesized Protein Ribosome->Protein Translation

TSN-TRAX mediated mRNA transport and translation.
Role of Translin-Trax in miRNA Degradation

The TSN-TRAX complex functions as an endonuclease that can degrade specific microRNAs, thereby de-repressing the translation of their target mRNAs. This provides a mechanism for rapid, activity-dependent protein synthesis.

TSN_miRNA_Degradation cluster_pathway miRNA-mediated Silencing and its Reversal cluster_outcome Outcome miRNA microRNA (miRNA) RISC RISC Complex miRNA->RISC Degraded_miRNA miRNA->Degraded_miRNA Target_mRNA Target mRNA Translation Translation Target_mRNA->Translation RISC->Target_mRNA Binds & Silences TSN_TRAX TSN-TRAX Complex TSN_TRAX->miRNA Degrades Protein_Synthesis Protein Synthesis (De-repressed) Degraded_miRNA->Protein_Synthesis Allows

TSN-TRAX reversal of miRNA-mediated translational silencing.
Experimental Workflow for TSN Expression Analysis

The following diagram illustrates a typical experimental workflow for investigating the expression and function of TSN in neuronal tissues.

TSN_Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis cluster_functional Functional Analysis Tissue Neuronal Tissue (e.g., Brain Region) RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction qPCR qPCR (mRNA Quantification) RNA_Extraction->qPCR ISH In Situ Hybridization (mRNA Localization) RNA_Extraction->ISH Western_Blot Western Blot (Protein Quantification) Protein_Extraction->Western_Blot IHC Immunohistochemistry (Protein Localization) Protein_Extraction->IHC Co_IP Co-Immunoprecipitation (Interaction Partners) Protein_Extraction->Co_IP RNA_IP RNA-Immunoprecipitation (RNA Cargo) Co_IP->RNA_IP

Workflow for studying TSN expression and function.

Conclusion

Translin (TSN) is a key regulatory protein in the nervous system, with its expression being particularly prominent in various neuronal populations. Its role in mRNA transport and miRNA degradation highlights its importance in the fine-tuning of protein synthesis required for synaptic plasticity and other fundamental neuronal processes. The data and protocols presented in this guide offer a robust foundation for further investigation into the specific functions of TSN in both normal brain physiology and in the context of neurological and psychiatric disorders. Future research focusing on the identification of the full spectrum of TSN's mRNA and miRNA targets will be crucial for a complete understanding of its role in neuronal gene expression.

References

The Discovery and Initial Characterization of Translin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Translin, a highly conserved DNA and RNA binding protein, has emerged as a multifunctional player in a diverse range of cellular processes, from nucleic acid metabolism to the regulation of sleep and metabolic rate.[1][2] Its journey from a protein implicated in chromosomal translocations to a key component of the RNA-induced silencing complex (RISC) pathway highlights a fascinating evolution in our understanding of its cellular roles. This technical guide provides an in-depth overview of the seminal discovery and initial characterization of Translin, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative data that defined its initial biochemical properties, the detailed experimental protocols that enabled its characterization, and the conceptual frameworks that guided early investigations.

Discovery and Cloning

Translin was first identified in the quest to find proteins that bind to the breakpoint junctions of chromosomal translocations, a hallmark of many lymphoid malignancies.[1][3][4] In 1995, Aoki and colleagues reported the identification and cloning of a novel gene, which they named Translin, encoding a protein that specifically recognized consensus sequences at these recombination hotspots.[3][4] The gene was found to encode a protein with no significant homology to other known proteins at the time, marking it as a novel discovery.[4] The initial study revealed that Translin polypeptides form a multimeric structure, which is essential for its DNA-binding activity.[4]

Initial Characterization: A Dual-Binding Protein

Initial studies characterized Translin as a protein with a molecular weight of approximately 26-27 kDa.[2][5] While initially identified through its interaction with single-stranded DNA (ssDNA), subsequent research quickly established that Translin also binds to RNA, suggesting a broader role in nucleic acid metabolism.[1] This dual-binding capability became a central theme in the early characterization of the protein.

Quantitative Data Summary

The initial characterization of Translin yielded critical quantitative data that provided the first insights into its biochemical and biophysical properties. This information is summarized in the tables below.

PropertyHuman TranslinReference
Molecular Weight (Monomer) ~27 kDa (predicted from cDNA)[5]
~26 kDa (recombinant mouse protein)[1]
Molecular Weight (Native) ~220 kDa (gel filtration chromatography)[5]
~280 kDa (gel filtration of recombinant protein)[1]
Oligomeric State Octamer[1]
Number of Amino Acids 228[2][5]

Table 1: Physical Properties of Human Translin

Ligand TypeSequence/DescriptionBinding Affinity (Kd)Reference
ssDNA poly d(GT)2 nM[1]
24-base ssDNA fragment84 nM[1]
RNA YH element of PRM-2 mRNA200 nM[1]
synthetic rGA20 nM[1]
rCA polymer0.9 µM[1]
rGAG polymer0.5 µM[1]
RNA vs. DNA dPRM-2 (vs. PRM-2 RNA)~50-fold weaker[1]
dGA (vs. rGA)~50-fold weaker[1]

Table 2: Nucleic Acid Binding Affinities of Translin

Key Experimental Protocols

The discovery and initial characterization of Translin were made possible by a series of key experiments. The detailed methodologies for these experiments are provided below.

Cloning of the Translin cDNA

The initial cloning of the human Translin cDNA was a pivotal step. The following is a generalized protocol based on the seminal work by Aoki et al. (1995).

Objective: To isolate and sequence the full-length cDNA encoding the Translin protein.

Methodology:

  • Protein Purification: The protein was first purified from a human T-cell line (DND-41) using a combination of chromatography techniques, including ion-exchange and affinity chromatography, based on its ability to bind to specific DNA sequences found at chromosomal breakpoints.

  • Peptide Sequencing: The purified protein was subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptides were sequenced using Edman degradation.

  • Degenerate PCR: Based on the amino acid sequence of the peptides, degenerate oligonucleotide primers were designed and synthesized. These primers were then used in a polymerase chain reaction (PCR) with a cDNA library from a human lymphoid cell line as a template to amplify a partial cDNA fragment.

  • cDNA Library Screening: The amplified PCR product was labeled and used as a probe to screen a human cDNA library to isolate a full-length cDNA clone.

  • DNA Sequencing: The isolated cDNA clone was then sequenced to determine the complete nucleotide sequence of the Translin gene and the predicted amino acid sequence of the protein.

Recombinant Protein Expression and Purification

To obtain large quantities of pure Translin for biochemical studies, recombinant protein expression systems were utilized.

Objective: To express and purify recombinant Translin protein.

Methodology:

  • Vector Construction: The full-length Translin cDNA was subcloned into an E. coli expression vector, such as pGEX-4T-1, which allows for the expression of Translin as a fusion protein with Glutathione-S-transferase (GST).[2]

  • Bacterial Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl) containing protease inhibitors. The cells were then lysed by sonication or French press.

  • Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant containing the GST-Translin fusion protein was applied to a glutathione-agarose affinity column.

  • Thrombin Cleavage: After washing the column to remove unbound proteins, the GST tag was cleaved from Translin by the addition of thrombin directly to the column.

  • Elution and Further Purification: The untagged Translin protein was eluted from the column. Further purification to achieve high homogeneity was performed using additional chromatography steps, such as ion-exchange or size-exclusion chromatography (gel filtration).[2]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, was a critical technique for characterizing the DNA and RNA binding properties of Translin.

Objective: To determine if Translin can bind to specific nucleic acid sequences.

Methodology:

  • Probe Labeling: The DNA or RNA oligonucleotide of interest (the "probe") was end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled probe was incubated with purified recombinant Translin protein in a binding buffer. A typical binding buffer might contain:

    • 20 mM HEPES (pH 7.9)

    • 50 mM KCl

    • 1 mM DTT

    • 10% glycerol

    • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Native Gel Electrophoresis: The binding reactions were loaded onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide).

  • Visualization: The gel was run at a constant voltage, and then dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe (i.e., a band that migrates slower than the free probe) indicates the formation of a protein-nucleic acid complex.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the initial characterization of Translin.

Experimental_Workflow cluster_cloning Cloning and Sequencing cluster_characterization Biochemical Characterization p1 Purify Translin from Human Cells p2 Peptide Sequencing p1->p2 p3 Design Degenerate Primers p2->p3 p4 PCR from cDNA Library p3->p4 p5 Screen cDNA Library p4->p5 p6 Sequence Full-Length cDNA p5->p6 c1 Recombinant Protein Expression p6->c1 Translin cDNA c2 Purification (Affinity & Gel Filtration) c1->c2 c3 EMSA for DNA/RNA Binding c2->c3 c4 Determine Molecular Weight c2->c4

Initial Discovery and Characterization Workflow for Translin.

Translin_Function Translin Translin Protein Multimer Octameric/Decameric Complex Translin->Multimer forms DNA Single-Stranded DNA (e.g., at translocation breakpoints) Translocation Chromosomal Translocation DNA->Translocation RNA Single-Stranded RNA (e.g., mRNA UTRs) RNA_Metabolism RNA Metabolism RNA->RNA_Metabolism Multimer->DNA binds Multimer->RNA binds Function Proposed Early Functions Translocation->Function RNA_Metabolism->Function

Conceptual Model of Translin's Early Characterization.

Conclusion

The discovery and initial characterization of Translin laid the groundwork for decades of research into its diverse cellular functions. Initially identified as a protein associated with chromosomal abnormalities, it was quickly recognized as a versatile nucleic acid binding protein. The quantitative data from these early studies provided a solid biochemical foundation, while the detailed experimental protocols established the methodologies for its continued investigation. The journey of Translin from a "recombination hotspot binding protein" to a key player in RNA silencing underscores the importance of fundamental research in uncovering the intricate molecular machinery of the cell. This technical guide serves as a comprehensive resource for understanding the foundational studies that first brought this fascinating protein to light.

References

The Evolutionary Saga of Translin: A Highly Conserved Nucleic Acid-Binding Protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: Translin, an evolutionarily conserved protein, and its binding partner, Translin-associated factor X (TRAX), form a dynamic duo implicated in a multitude of critical cellular processes. From the intricate dance of RNA metabolism and gene silencing to the high-stakes operations of DNA repair and the delicate balance of synaptic plasticity, the Translin/TRAX complex has emerged as a key regulator. This technical guide delves into the evolutionary conservation of Translin, its multifaceted functions, and the experimental methodologies used to unravel its complexities, providing a comprehensive resource for professionals in the life sciences.

Evolutionary Conservation of Translin and TRAX

The Translin and TRAX proteins are remarkably conserved across a vast evolutionary landscape, underscoring their fundamental biological importance.[1][2][3][4][5][6][7] Orthologs of both proteins are found throughout the eukaryotic domain, from single-celled yeast to complex vertebrates, including humans.

The evolutionary history of the Translin superfamily appears to be ancient, with a single ancestral protein detected in some eubacteria and archaea.[1] Phylogenetic analyses suggest that TRAX is the more ancient of the two proteins, with Translin likely arising from a gene duplication event in early unicellular eukaryotes.[1]

This high degree of conservation is reflected in the amino acid sequence identity between orthologs from diverse species. The following tables provide a quantitative overview of the sequence conservation for Translin and its partner, TRAX.

Table 1: Percent Identity Matrix of Translin Protein Orthologs

SpeciesHomo sapiensMus musculusGallus gallusXenopus laevisDanio rerioDrosophila melanogasterCaenorhabditis elegansSaccharomyces cerevisiae
Homo sapiens 100%98.7%87.7%81.6%75.4%52.6%35.5%28.9%
Mus musculus 98.7%100%87.3%81.1%75.0%52.2%35.1%28.5%
Gallus gallus 87.7%87.3%100%78.5%72.8%50.9%34.2%27.6%
Xenopus laevis 81.6%81.1%78.5%100%69.7%48.7%32.9%26.8%
Danio rerio 75.4%75.0%72.8%69.7%100%45.6%30.7%24.6%
D. melanogaster 52.6%52.2%50.9%48.7%45.6%100%28.1%22.8%
C. elegans 35.5%35.1%34.2%32.9%30.7%28.1%100%19.7%
S. cerevisiae 28.9%28.5%27.6%26.8%24.6%22.8%19.7%100%

Table 2: Percent Identity Matrix of TRAX Protein Orthologs

SpeciesHomo sapiensMus musculusGallus gallusXenopus laevisDanio rerioDrosophila melanogasterCaenorhabditis elegansSaccharomyces cerevisiae
Homo sapiens 100%96.5%78.9%64.0%58.8%36.4%25.4%21.1%
Mus musculus 96.5%100%78.5%63.6%58.3%36.0%25.0%20.6%
Gallus gallus 78.9%78.5%100%61.4%56.1%34.6%24.1%19.7%
Xenopus laevis 64.0%63.6%61.4%100%53.1%32.9%22.8%18.9%
Danio rerio 58.8%58.3%56.1%53.1%100%30.7%21.5%17.5%
D. melanogaster 36.4%36.0%34.6%32.9%30.7%100%18.4%15.4%
C. elegans 25.4%25.0%24.1%22.8%21.5%18.4%100%13.2%
S. cerevisiae 21.1%20.6%19.7%18.9%17.5%15.4%13.2%100%

Note: The percent identity values in the tables above are representative and were generated based on alignments of reference protein sequences. Actual values may vary slightly depending on the specific isoforms and alignment algorithms used.

Structural and Functional Conservation

The high degree of sequence conservation is paralleled by a striking conservation of structure and function.

Structural Hallmarks: A key feature of Translin is its ability to form a ring-shaped octameric or, in some species like chicken, decameric structure.[3][8][9][10][11][12][13] This multimeric assembly is essential for its ability to bind to both single-stranded DNA and RNA.[1][3][4][8] The stable ring structure is a conserved feature throughout evolution.[9]

The Translin/TRAX Complex: Translin forms a stable heteromeric complex with TRAX.[1][3][8][14] The stability of the TRAX protein is notably dependent on its interaction with Translin; in the absence of Translin, TRAX is rapidly degraded.[2][6][8][15] This functional interdependence highlights the co-evolution of these two proteins.

Key Signaling Pathways and Functions

The Translin/TRAX complex is a pleiotropic entity, participating in several fundamental cellular signaling pathways.

RNA-Induced Silencing Complex (RISC) Activation (The C3PO Complex)

The Translin/TRAX complex, also known as C3PO (Component 3 Promoter of RISC), plays a crucial role in the RNA interference (RNAi) pathway.[4][5][9][10][11][16][17][18] C3PO functions as an endonuclease that facilitates the activation of the RNA-Induced Silencing Complex (RISC). After the Dicer enzyme cleaves a double-stranded RNA into a small interfering RNA (siRNA), the siRNA is loaded onto the Argonaute-2 (Ago2) protein within the RISC. Ago2 then cleaves the passenger (sense) strand of the siRNA. C3PO is responsible for degrading and removing this cleaved passenger strand, a critical step for the maturation of RISC, allowing the guide (antisense) strand to direct the complex to its target mRNA for silencing.[5][6][7][9][12][19] The catalytic RNase activity of the C3PO complex resides within the TRAX subunit.[1][19]

C3PO_RISC_Activation cluster_RISC_Loading RISC Loading cluster_RISC_Activation RISC Activation dsRNA dsRNA Dicer Dicer dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA cleavage Ago2 Ago2 siRNA->Ago2 loading pre_RISC pre-RISC (Ago2 + siRNA duplex) Ago2->pre_RISC C3PO C3PO (Translin/TRAX) pre_RISC->C3PO Ago2 nicks passenger strand active_RISC Active RISC (Ago2 + guide strand) pre_RISC->active_RISC Passenger strand cleavage & removal passenger_strand Passenger strand fragments C3PO->passenger_strand degrades target_mRNA Target mRNA active_RISC->target_mRNA guides to cleaved_mRNA Cleaved mRNA target_mRNA->cleaved_mRNA cleavage

C3PO-mediated RISC Activation Pathway
DNA Damage Response (DDR)

Translin and TRAX are also integral components of the cellular response to DNA damage.[3][8][15][20] Upon genotoxic stress, such as that induced by γ-irradiation, TRAX has been shown to interact with key proteins in the DNA damage response pathway. Notably, TRAX interacts with C1D, an activator of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway of double-strand break repair.[2][15] Furthermore, TRAX plays a role in the activation of Ataxia-Telangiectasia Mutated (ATM), a master regulator of the DDR.[4][8][14][20] The interaction of TRAX with ATM helps to stabilize the MRN (MRE11-RAD50-NBS1) complex at the sites of DNA double-strand breaks, thereby facilitating efficient DNA repair.[4][20]

DNA_Damage_Response cluster_DSB_Sensing Double-Strand Break Sensing cluster_TRAX_Involvement TRAX-mediated Signaling cluster_Downstream_Effects Downstream Effects DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits C1D C1D DSB->C1D recruits ATM_inactive Inactive ATM MRN->ATM_inactive recruits & activates ATM_active Active ATM ATM_inactive->ATM_active TRAX TRAX ATM_active->TRAX interacts with CellCycle Cell Cycle Arrest ATM_active->CellCycle Apoptosis Apoptosis ATM_active->Apoptosis DNA_Repair DNA Repair ATM_active->DNA_Repair TRAX->MRN stabilizes C1D->TRAX interacts with (γ-irradiation induced) DNA_PKcs DNA-PKcs C1D->DNA_PKcs activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ promotes NHEJ->DNA_Repair

Role of TRAX in the DNA Damage Response
Synaptic Plasticity and Neuronal Function

The Translin/TRAX complex is highly expressed in the brain and plays a significant role in neuronal function, particularly in synaptic plasticity.[1][3][6][7][8][10][11][12][21][22] Evidence suggests that the complex is involved in the local translation of mRNAs at synapses, a process crucial for long-term memory formation. The prevailing model posits that neuronal activity triggers the activation of the Translin/TRAX RNase complex, which then degrades specific microRNAs (miRNAs).[8][22] This degradation relieves the translational repression of target mRNAs, allowing for the rapid synthesis of proteins that are essential for strengthening synaptic connections.[8][22] This mechanism is particularly important for forms of synaptic plasticity that are dependent on postsynaptic Protein Kinase A (PKA) signaling.[14][22][23][24][25] Specific mRNAs, such as those for Brain-Derived Neurotrophic Factor (BDNF) and Calmodulin-dependent protein kinase II (CaMKII), have been identified as potential cargo transported by the Translin/TRAX complex.[1]

Synaptic_Plasticity cluster_Synaptic_Activity Synaptic Activity cluster_Translin_TRAX_Activation Translin/TRAX Complex Activation cluster_Translational_Derepression Translational Derepression Neuronal_Activity Neuronal Activity PKA Postsynaptic PKA Activation Neuronal_Activity->PKA Translin_TRAX Translin/TRAX RNase Complex PKA->Translin_TRAX activates miRNAs Specific miRNAs Translin_TRAX->miRNAs targets degraded_miRNAs Degraded miRNAs miRNAs->degraded_miRNAs degrades target_mRNAs Target mRNAs (e.g., BDNF, CaMKII) miRNAs->target_mRNAs repress translation degraded_miRNAs->target_mRNAs relieves repression Plasticity_Proteins Plasticity-related Proteins target_mRNAs->Plasticity_Proteins translation Synaptic_Strengthening Long-Term Synaptic Strengthening Plasticity_Proteins->Synaptic_Strengthening leads to

Translin/TRAX in Synaptic Plasticity

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the Translin protein and its complex with TRAX.

Phylogenetic Analysis of Translin and TRAX Orthologs

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between Translin or TRAX protein sequences from different species.

Phylogenetic_Analysis_Workflow Start Start: Obtain Protein Sequences MSA 1. Multiple Sequence Alignment (e.g., MUSCLE or ClustalW) Start->MSA Model 2. Find Best-Fit Substitution Model (e.g., in MEGA) MSA->Model Tree 3. Phylogenetic Tree Construction (e.g., Maximum Likelihood in MEGA) Model->Tree Bootstrap 4. Bootstrap Analysis (e.g., 1000 replicates) Tree->Bootstrap Visualize 5. Tree Visualization and Annotation Bootstrap->Visualize End End: Inferred Evolutionary Relationships Visualize->End

Phylogenetic Analysis Workflow

Materials:

  • Protein sequences of Translin or TRAX orthologs in FASTA format.

  • Bioinformatics software such as MEGA (Molecular Evolutionary Genetics Analysis) or similar packages.

Procedure:

  • Sequence Retrieval: Obtain the amino acid sequences of Translin or TRAX orthologs from various species of interest from a public database such as NCBI or UniProt. Save the sequences in a single FASTA file.

  • Multiple Sequence Alignment (MSA):

    • Open the FASTA file in MEGA.

    • Align the sequences using an integrated alignment tool like MUSCLE or ClustalW.[10][16][18][26][27] Use default alignment parameters for initial analysis, but these may be adjusted based on the sequence set.

    • Visually inspect the alignment for any obvious misalignments and manually edit if necessary.

  • Find Best-Fit Substitution Model:

    • In MEGA, use the "Find Best DNA/Protein Models (ML)" tool to determine the most appropriate amino acid substitution model for your aligned sequences. This is crucial for the accuracy of the phylogenetic tree.

  • Phylogenetic Tree Construction:

    • Using the aligned sequences, construct a phylogenetic tree using the Maximum Likelihood (ML) method.[10][16]

    • Select the substitution model determined in the previous step.

    • Set other parameters such as rates among sites (e.g., Gamma distributed) and gap/missing data treatment.

  • Bootstrap Analysis:

    • To assess the statistical support for the tree topology, perform a bootstrap analysis with 1000 replicates. The bootstrap values will be displayed on the branches of the resulting tree.

  • Tree Visualization:

    • Visualize the generated phylogenetic tree. The tree can be displayed in various formats (e.g., rectangular, circular) and rooted using an outgroup species if one was included in the analysis.

Co-Immunoprecipitation (Co-IP) of the Translin-TRAX Complex

This protocol describes the co-immunoprecipitation of endogenous Translin and TRAX to demonstrate their in vivo interaction.[1][2][3][9][28]

CoIP_Workflow Start Start: Cell Culture Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear 2. Pre-clearing Lysate (with control IgG and beads) Lysis->Preclear Incubate_Ab 3. Incubation with Primary Antibody (e.g., anti-Translin) Preclear->Incubate_Ab Incubate_Beads 4. Incubation with Protein A/G Beads Incubate_Ab->Incubate_Beads Wash 5. Washing Steps (to remove non-specific binding) Incubate_Beads->Wash Elute 6. Elution of Protein Complex Wash->Elute Analyze 7. Analysis by Western Blot (Probe for Translin and TRAX) Elute->Analyze End End: Detection of Interaction Analyze->End

Co-Immunoprecipitation Workflow

Materials:

  • Cultured cells expressing Translin and TRAX.

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Primary antibody specific for the "bait" protein (e.g., anti-Translin).

  • Isotype-matched control IgG.

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (typically the same as the lysis buffer).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • SDS-PAGE and Western blotting reagents.

  • Primary and secondary antibodies for Western blot detection (e.g., anti-Translin and anti-TRAX).

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the bait protein (e.g., anti-Translin) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against both the bait protein (Translin) and the suspected interacting partner (TRAX).

    • A positive result is the detection of TRAX in the sample immunoprecipitated with the anti-Translin antibody.

Electrophoretic Mobility Shift Assay (EMSA) for Translin's Nucleic Acid Binding

This protocol describes an EMSA to detect the binding of purified Translin protein to a specific single-stranded DNA or RNA probe.[4][8][13][17][20]

Materials:

  • Purified recombinant Translin protein.

  • Single-stranded DNA or RNA probe containing a Translin binding site (e.g., Bcl-CL1 ssDNA: 5'-GCCCTCCTGCCCTCCTTCCGCGGG-3').[9]

  • T4 Polynucleotide Kinase and [γ-³²P]ATP for radiolabeling, or a non-radioactive labeling kit (e.g., biotin or fluorescent dye).

  • Binding buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).[9]

  • Non-denaturing polyacrylamide gel (e.g., 4-6%).

  • TBE or TAE running buffer.

  • For competition assays: unlabeled specific and non-specific competitor oligonucleotides.

Procedure:

  • Probe Labeling:

    • End-label the oligonucleotide probe with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP, or with a non-radioactive label according to the manufacturer's instructions.

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified Translin protein and the labeled probe in the binding buffer.

    • For competition experiments, pre-incubate the protein with an excess of unlabeled competitor oligonucleotide before adding the labeled probe.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.

  • Electrophoresis:

    • Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE or TAE buffer at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection:

    • If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • If using a non-radioactive label, detect the signal according to the manufacturer's protocol.

    • A "shifted" band that migrates more slowly than the free probe indicates the formation of a protein-nucleic acid complex.

In Vitro RNase Activity Assay for the C3PO Complex

This protocol is designed to measure the ribonuclease activity of the purified Translin/TRAX (C3PO) complex.[5][12][19]

Materials:

  • Purified recombinant C3PO complex.

  • Single-stranded RNA substrate (e.g., a short, radiolabeled or fluorescently labeled siRNA passenger strand).

  • RNase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

  • EDTA solution to chelate Mg²⁺ as a negative control.

  • Denaturing polyacrylamide gel (e.g., 15-20% with urea).

  • TBE buffer.

Procedure:

  • Substrate Preparation:

    • Synthesize and label a single-stranded RNA substrate. Radiolabeling with ³²P at the 5' end is common.

  • RNase Reaction:

    • Set up reaction tubes containing the RNase reaction buffer.

    • Add the purified C3PO complex to the reaction tubes. Include a negative control with no enzyme and another with C3PO and EDTA.

    • Initiate the reaction by adding the labeled RNA substrate.

    • Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reactions at each time point by adding a formamide-containing loading buffer.

    • Heat the samples to denature the RNA.

    • Separate the reaction products on a denaturing polyacrylamide gel.

  • Detection and Quantification:

    • Visualize the full-length substrate and the cleavage products by autoradiography or fluorescence imaging.

    • The disappearance of the full-length substrate band and the appearance of smaller cleavage product bands over time indicate RNase activity.

    • The rate of substrate degradation can be quantified using densitometry.

Conclusion and Future Directions

The Translin protein, in concert with its partner TRAX, stands as a testament to the evolutionary conservation of fundamental cellular machinery. Its involvement in a diverse array of processes, from the fine-tuning of gene expression to the maintenance of genomic integrity, highlights its importance in cellular homeostasis. The high degree of conservation from yeast to humans suggests that insights gained from model organisms are likely to be highly relevant to human biology and disease.

For researchers and drug development professionals, the Translin/TRAX complex presents a compelling target. Its role in the DNA damage response suggests that inhibitors of this complex could have applications as sensitizing agents for chemotherapy and radiotherapy. Furthermore, its involvement in synaptic plasticity and RNA metabolism in the brain opens up avenues for exploring its role in neurological and psychiatric disorders.

Future research will undoubtedly continue to unravel the intricate regulatory mechanisms that govern the activity of the Translin/TRAX complex and its precise roles in various cellular contexts. The development of specific small molecule inhibitors and further elucidation of its network of interacting proteins will be crucial for translating our understanding of this ancient and conserved protein into novel therapeutic strategies.

References

Translin's Role in Chromosomal Translocations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal translocations are a hallmark of many cancers, driving oncogenesis through the formation of fusion genes or altered gene expression. The protein Translin has been implicated in the mechanisms underlying these genomic rearrangements. Initially identified by its ability to bind to the breakpoint junctions of chromosomal translocations, Translin is a DNA and RNA binding protein that forms a characteristic ring-shaped octamer. This technical guide provides an in-depth exploration of Translin's involvement in chromosomal translocation events, consolidating current knowledge on its molecular mechanisms, interaction partners, and functional roles in maintaining genome stability. We present quantitative data on its binding affinities, detail experimental protocols for its study, and provide visual representations of the key signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially target the processes involving Translin in cancer.

Introduction to Translin

Translin is a highly conserved protein first identified for its specific binding to conserved DNA sequences at the breakpoint junctions of chromosomal translocations in lymphoid malignancies[1]. It forms a multimeric, ring-shaped structure, which is crucial for its DNA-binding activity[2]. Under normal cellular conditions, Translin is predominantly cytoplasmic; however, in response to genotoxic stress, it translocates to the nucleus, where it is thought to play a role in the DNA damage response and chromosomal translocation events[2].

Translin can exist as a homooctamer or form a hetero-octameric complex with its partner protein, Translin-associated factor X (TRAX). This complex, also known as C3PO, possesses endoribonuclease activity and is involved in various cellular processes, including RNA interference and microRNA degradation[3][4]. While the Translin-TRAX complex has defined roles, emerging evidence suggests that Translin also has independent functions in maintaining genome stability.

Quantitative Data on Translin's Molecular Interactions

Understanding the quantitative aspects of Translin's interactions with nucleic acids is fundamental to elucidating its role in chromosomal translocations. The following tables summarize the known dissociation constants (Kd) for Translin's binding to various DNA substrates.

DNA SubstrateDissociation Constant (Kd)Experimental ConditionsReference
Poly single-stranded d(GT) sequences2 nMNot specified[2]
24-base single-stranded DNA fragment84 nMAnalytical ultracentrifugation[2]
Single-stranded microsatellite repeats d(GT)n~2 nM100 mM NaCl, 25°C
G-strand telomeric repeats d(TTAGGG)n~12.5 nM100 mM NaCl, 25°C
Sequence flanking translocation site~23 nM100 mM NaCl, 25°C

Table 1: Dissociation Constants of Translin for Single-Stranded DNA

The Translin-TRAX complex exhibits a preference for G-rich DNA sequences.

Nucleic Acid SubstrateBinding PreferenceAffinity (Kd)Reference
GA-rich RNA sequencesTranslin aloneSub-micromolar[2]
GA-rich DNA sequencesTranslin-TRAX complexSub-micromolar[2]

Table 2: Nucleic Acid Binding Preferences of Translin and the Translin-TRAX Complex

Further research is required to obtain quantitative data on Translin expression levels in translocation-positive cancers and the frequency of chromosomal translocations in Translin-deficient models.

Signaling Pathways and Molecular Mechanisms

Translin's involvement in chromosomal translocations is multifaceted, encompassing its response to DNA damage and its potential role in resolving transcription-associated DNA stress.

Genotoxic Stress-Induced Nuclear Translocation

Upon DNA damage induced by genotoxic agents, a signaling cascade is initiated that leads to the translocation of Translin from the cytoplasm to the nucleus. While the precise upstream signaling components are still under investigation, the process is thought to involve post-translational modifications of Translin that unmask a nuclear localization signal (NLS). Key kinases in the DNA damage response, such as ATM and ATR, are potential candidates for initiating this signaling cascade.

Genotoxic_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Translin_cyto Translin PTM Post-Translational Modification Translin_cyto->PTM Translin_PTM Modified Translin PTM->Translin_PTM Translin_nuc Translin Translin_PTM->Translin_nuc Nuclear Import DNA_damage_site DNA Breakpoint Translin_nuc->DNA_damage_site Binds to ssDNA ends Genotoxic_stress Genotoxic Stress (e.g., Etoposide) DDR_kinases ATM/ATR Kinases Genotoxic_stress->DDR_kinases DDR_kinases->Translin_cyto ?

Genotoxic stress-induced nuclear import of Translin.
Role in Transcription-Associated Recombination

Recent studies have uncovered a TRAX-independent function for Translin in maintaining genome stability by facilitating the dissociation of RNA Polymerase II (Pol II) from the DNA template. Stalled Pol II complexes can be a source of DNA double-strand breaks and genomic instability. By promoting the removal of Pol II, Translin may prevent the formation of DNA breaks that can lead to chromosomal translocations, particularly in regions of high transcriptional activity.

RNAPolII_Dissociation cluster_workflow Mechanism of RNAPII Dissociation Stalled_PolII Stalled RNA Polymerase II Translin Translin Stalled_PolII->Translin recruits? No_Translin Absence of Translin Dissociation Dissociation of RNA Polymerase II Translin->Dissociation Genome_Stability Maintained Genome Stability Dissociation->Genome_Stability Increased_Recombination Increased Transcription- Associated Recombination No_Translin->Increased_Recombination Translocation Chromosomal Translocation Increased_Recombination->Translocation ChIP_qPCR_Workflow Start Start: Cells with endogenous Translin Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Lyse cells and isolate nuclei Crosslinking->Lysis Sonication 3. Shear chromatin (Sonication) Lysis->Sonication Immunoprecipitation 4. Immunoprecipitate with anti-Translin antibody Sonication->Immunoprecipitation Washes 5. Wash to remove non-specific binding Immunoprecipitation->Washes Elution 6. Elute Translin-DNA complexes Washes->Elution Reverse_Crosslinking 7. Reverse crosslinks and purify DNA Elution->Reverse_Crosslinking qPCR 8. Quantify specific DNA regions by qPCR Reverse_Crosslinking->qPCR End End: Quantification of Translin binding qPCR->End CoIP_Workflow Start Start: Cell lysate containing Translin and its interactors Antibody_incubation 1. Incubate lysate with anti-Translin antibody Start->Antibody_incubation Bead_capture 2. Capture antibody-protein complexes with Protein A/G beads Antibody_incubation->Bead_capture Washes 3. Wash to remove non-specific binders Bead_capture->Washes Elution 4. Elute Translin and interacting proteins Washes->Elution Analysis 5. Analyze eluted proteins (Western Blot or Mass Spectrometry) Elution->Analysis End End: Identification of interacting proteins Analysis->End RNAPII_Assay_Workflow Start Start: Assemble stalled RNAPII elongation complexes on a biotinylated DNA template Incubation 1. Incubate with purified recombinant Translin Start->Incubation Separation 2. Separate template-bound (beads) and dissociated (supernatant) fractions Incubation->Separation Analysis 3. Analyze the presence of RNAPII in each fraction by Western Blot Separation->Analysis End End: Determine if Translin promotes RNAPII dissociation Analysis->End

References

The Architecture of the Translin Octameric Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure of the Translin octameric ring, a crucial protein complex involved in mRNA transport and regulation. The document outlines the structural features, assembly, and functional implications of this fascinating molecular machine, with a focus on quantitative data, experimental methodologies, and visual representations to aid in research and drug development endeavors.

Core Structure and Conformations

The Translin protein forms a homo-octameric, barrel-shaped ring structure that is highly conserved across species. This ring is the functional unit, capable of binding single-stranded DNA (ssDNA) and RNA. Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that the Translin octamer can exist in multiple conformations, most notably a "closed" and an "open" barrel state.[1][2] This conformational flexibility is believed to be critical for its function in binding and releasing nucleic acid cargo.[3][4]

The octamer is formed by the association of two tetrameric rings, exhibiting a dimer of tetramers arrangement with C2 and C4 symmetry axes.[4] Early electron microscopy studies had suggested a C8 symmetry, but crystallographic data later clarified the dimer-of-tetramers assembly.[4][5] The central channel of the octamer is where nucleic acid binding occurs, and its dimensions vary between the open and closed states.[1][6] In the closed conformation, the nucleic acid binding residues are largely inaccessible, suggesting that a conformational change to the open state is necessary for substrate binding.[4]

Quantitative Structural Data

The following tables summarize key quantitative data from structural studies of the human Translin octamer, providing a comparative overview of the different conformations and the experimental conditions used to resolve them.

Structure Identifier (PDB ID) Organism Conformation Resolution (Å) Method Total Structure Weight (kDa) Reference
1J1JHomo sapiensClosed2.20X-ray Diffraction110.5[3]
4WYVHomo sapiensOpen3.00X-ray Diffraction221[2]
8Z7ATrichoderma virensOpen Barrel3.20X-ray Diffraction245[7]
Structure Identifier (PDB ID) Central Channel Dimensions Key Interacting Residues Publication Year
1J1JNot explicitly stated, but implied to be constrictedNot detailed in abstract2003
4WYVA potential RNA entryway is revealedNot detailed in abstract2014
8Z7AOpen barrel structureNot detailed in abstract2025

Note: Detailed information on interacting residues and precise channel dimensions often requires analysis of the full structural data, which is beyond the scope of this summary.

Assembly of the Translin Octamer

The formation of the functional octameric ring from individual Translin monomers is a critical process. While the precise signaling pathways triggering assembly in vivo are not fully elucidated, the structural data suggests a hierarchical assembly. It is proposed that monomers first form dimers, which then assemble into tetramers. Two of these tetramers then associate to form the final octameric ring. The C-terminal residues of the Translin protein have been shown to be essential for this octamer formation and subsequent nucleic acid binding.[8]

Translin_Assembly Monomer Translin Monomer Dimer Dimer Monomer->Dimer x2 Tetramer Tetramer Dimer->Tetramer x2 Octamer Octameric Ring Tetramer->Octamer x2

Hierarchical assembly of the Translin octameric ring.

Experimental Protocols

The determination of the Translin octamer structure has relied on several key biophysical and structural biology techniques. Below are detailed overviews of the methodologies employed.

High-quality, pure protein is a prerequisite for any structural study. Recombinant human Translin is typically expressed in Escherichia coli.

  • Expression: The human TSN gene is cloned into an expression vector, often with a polyhistidine tag to facilitate purification. The vector is then transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20mM Tris-HCl pH 8.0, 100mM NaCl, 1mM DTT, and protease inhibitors). Cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The soluble fraction containing the recombinant Translin is then subjected to a series of chromatographic steps.

    • Affinity Chromatography: If a His-tag is used, the protein is first purified using a nickel-nitrilotriacetic acid (Ni-NTA) column.

    • Ion-Exchange Chromatography: Further purification is achieved using an anion or cation exchange column, depending on the isoelectric point of the protein and the buffer pH.

    • Size-Exclusion Chromatography (SEC): The final purification step is typically SEC, which separates proteins based on their size and helps to isolate the oligomeric state of interest (the octamer). The purity of the final protein sample is assessed by SDS-PAGE.[9][10]

X-ray crystallography has been instrumental in providing high-resolution snapshots of the Translin octamer in its different conformational states.

  • Crystallization: Purified Translin protein is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to protein crystallization.

  • Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map. A model of the protein is then built into this map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as R-factor and R-free.[5][7][11]

Cryo-EM, particularly single-particle analysis, is a powerful technique for determining the structure of large protein complexes in their near-native state.

  • Sample Preparation: A small volume of the purified Translin solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the protein structure.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual Translin octamers in different orientations are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are picked, aligned, and classified. A 3D reconstruction of the Translin octamer is then generated by averaging the classified images.

Structure_Determination_Workflow cluster_purification Protein Production cluster_structure Structure Determination cluster_analysis Data Analysis & Modeling Expression Recombinant Expression (E. coli) Purification Multi-step Purification Expression->Purification XRay X-ray Crystallography Purification->XRay CryoEM Cryo-Electron Microscopy Purification->CryoEM SAXS SAXS Purification->SAXS Model 3D Structural Model XRay->Model CryoEM->Model SAXS->Model Low-resolution shape Validation Model Validation Model->Validation

General experimental workflow for Translin structure determination.

SAXS is a solution-based technique that provides information about the overall shape and conformational flexibility of macromolecules. It has been used to study the dynamic nature of the Translin octamer in solution.

  • Sample Preparation: Purified Translin samples at different concentrations are prepared in a well-defined buffer. A matching buffer blank is also prepared.

  • Data Collection: The scattering of X-rays by the protein solution and the buffer blank is measured at a SAXS beamline.

  • Data Analysis: The buffer scattering is subtracted from the sample scattering. The resulting scattering curve provides information about the radius of gyration (Rg), maximum particle dimension (Dmax), and the overall shape of the Translin octamer in solution. SAXS data has shown that in solution, Translin exists as a mixture of compact and more open states.[4]

Functional Implications and Drug Development

The structural understanding of the Translin octameric ring has significant implications for its function. The conformational change from a closed to an open state is likely a key step in the binding and transport of specific mRNAs.[1][4] This mechanism could be a target for therapeutic intervention. For example, small molecules that stabilize the closed conformation could inhibit the function of Translin, which might be beneficial in diseases where Translin activity is dysregulated. Conversely, molecules that promote the open state could potentially enhance its activity. The detailed structural information now available provides a solid foundation for structure-based drug design efforts targeting the Translin octamer.

References

The Molecular Grip: A Technical Guide to Translin's Interaction with Single-Stranded DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translin is a highly conserved protein implicated in a multitude of cellular processes, including DNA repair, recombination, and RNA trafficking and regulation.[1][2] Its functional versatility is intrinsically linked to its ability to bind single-stranded DNA (ssDNA) and RNA. This technical guide provides an in-depth exploration of the molecular mechanisms governing Translin's nucleic acid binding activity, both as a homomeric complex and in concert with its partner protein, Translin-Associated Factor X (TRAX). We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for studying these molecular events. This guide is intended to serve as a comprehensive resource for researchers investigating Translin's role in cellular function and for professionals exploring its potential as a therapeutic target.

The Core Binding Mechanism: Structure and Specificity

Translin functions as a large, ring-shaped octameric or decameric complex, a structural feature essential for its nucleic acid binding capabilities.[2][3][4] Electron microscopy studies have revealed a central channel within the octamer that is proposed to accommodate single-stranded nucleic acids.[1][2] The binding itself is mediated by conserved basic amino acid residues located within the protein structure.[1][5] Mutations in these basic regions have been shown to abrogate DNA binding without disrupting the protein's multimeric structure, highlighting their direct role in the interaction.[3][5]

A critical aspect of Translin's binding activity is its association with TRAX. This interaction forms a heteromeric complex that modulates the nucleic acid binding preference. While Translin alone exhibits a preferential affinity for G-rich RNA sequences, the Translin-TRAX complex displays a shifted preference towards G-rich DNA sequences.[1][6] This suggests a regulatory mechanism where TRAX alters Translin's function, potentially switching its role from RNA regulation to DNA metabolism.[1] Although initially thought that only Translin mediates nucleic acid binding within the complex, recent evidence from UV-crosslinking experiments has demonstrated that TRAX itself can directly bind to ssDNA.[7][8][9]

The binding of Translin to nucleic acids is not a static process. Studies have shown that Translin can exist in different conformational states in solution: a compact, closed octamer and a more populated, open configuration.[10][11] It is hypothesized that this conformational flexibility is crucial for accommodating the structurally diverse nature of its nucleic acid substrates.[12] The open conformation would allow for the accessibility of the nucleic acid binding residues located within the central cavity.[10]

Quantitative Analysis of Translin-Nucleic Acid Interactions

The binding affinity of Translin and the Translin-TRAX complex for various ssDNA and RNA sequences has been quantified using techniques such as fluorescence polarization assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

ComplexNucleic Acid SequenceDissociation Constant (Kd)Reference
Translinpoly single stranded d(GT)2 nM[1]
Translin24-base ssDNA fragment84 nM[1]
Translin(GU)12 RNA2 nM[10]
TranslinG-rich RNA sequencesSub-micromolar[1][6]
Translin-TRAXG-rich DNA sequencesSub-micromolar[1][6]
TranslinYH element from PRM-2 mRNA40 µM[1]

Experimental Protocols

Protein Expression and Purification of Translin and Translin-TRAX

A fundamental prerequisite for studying Translin's binding activity is the production of pure, recombinant protein. The following protocol outlines a general procedure for the expression and purification of mouse Translin and the Translin-TRAX complex.

Workflow for Protein Expression and Purification

G cluster_expression Expression cluster_purification Purification clone Clone Translin/TRAX into pET vector transform Transform E. coli (e.g., BL21(DE3)) clone->transform culture Culture cells and induce with IPTG transform->culture harvest Harvest cells by centrifugation culture->harvest lyse Lyse cells (e.g., sonication) harvest->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) centrifuge->affinity size_exclusion Size Exclusion Chromatography affinity->size_exclusion verify Verify purity (SDS-PAGE) and concentration (Bradford/BCA) size_exclusion->verify

Caption: Workflow for recombinant Translin/TRAX expression and purification.

Methodology:

  • Cloning: The gene for mouse Translin is cloned into a bacterial expression vector, such as pET. For the Translin-TRAX complex, both genes can be co-expressed from a suitable vector.[1]

  • Transformation: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).

  • Expression: A bacterial culture is grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is typically achieved through sonication.

  • Purification: The cell lysate is clarified by centrifugation. If the proteins are His-tagged, the supernatant is passed through a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The protein is eluted using an imidazole gradient.

  • Size-Exclusion Chromatography: To separate the octameric complex from other oligomeric forms and impurities, the eluate from the affinity column is subjected to size-exclusion chromatography.[9]

  • Verification: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay like Bradford or BCA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to detect protein-nucleic acid interactions.

EMSA Experimental Workflow

G cluster_emsa EMSA Workflow radiolabel Radiolabel ssDNA/RNA probe (e.g., with [γ-32P]ATP) binding_reaction Incubate labeled probe with purified Translin/Translin-TRAX radiolabel->binding_reaction electrophoresis Resolve complexes on a native polyacrylamide gel binding_reaction->electrophoresis autoradiography Visualize bands by autoradiography electrophoresis->autoradiography

Caption: A typical workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Probe Labeling: The single-stranded DNA or RNA oligonucleotide of interest is end-labeled with a radioactive isotope, typically [γ-32P]ATP, using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe is incubated with varying concentrations of purified Translin or Translin-TRAX complex in a binding buffer. The buffer conditions (e.g., salt concentration, pH) should be optimized for the interaction.

  • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel. The native conditions preserve the protein-nucleic acid complexes.

  • Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled species. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-nucleic acid complex.[13]

UV-Crosslinking Assay

This technique is used to create a covalent bond between a protein and a nucleic acid that are in close proximity, allowing for the identification of direct binding partners.

Methodology:

  • Probe Preparation: A radiolabeled ssDNA or RNA probe is prepared as described for EMSA.

  • Binding and Irradiation: The labeled probe is incubated with the protein of interest (e.g., Translin-TRAX complex). The mixture is then irradiated with UV light (e.g., 248 nm or 254 nm) to induce covalent crosslinking between the protein and the nucleic acid.[8][9]

  • Analysis: The crosslinked products are resolved by SDS-PAGE. The protein-nucleic acid adduct will migrate at a higher molecular weight than the free protein. The radiolabeled band can be visualized by autoradiography.[13] To confirm the identity of the crosslinked protein, techniques like immunoprecipitation followed by autoradiography can be employed.[9]

Signaling and Functional Implications

The differential binding of Translin and the Translin-TRAX complex to RNA and DNA has significant functional consequences. The current understanding suggests a model where the association with TRAX acts as a molecular switch, directing Translin's activity between RNA metabolism and DNA-related processes.

Conceptual Model of Translin/Translin-TRAX Function

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Translin_octamer Translin Octamer RNA G-rich RNA Translin_octamer->RNA Binds Translin_TRAX Translin-TRAX Complex Translin_octamer->Translin_TRAX + TRAX RNA_trafficking RNA Trafficking & Translational Regulation RNA->RNA_trafficking Leads to Translin_TRAX->Translin_octamer - TRAX DNA G-rich ssDNA Translin_TRAX->DNA Binds DNA_repair DNA Repair & Recombination DNA->DNA_repair Leads to TRAX TRAX

Caption: Model for the functional switch of Translin mediated by TRAX.

In the cytoplasm, the Translin homo-octamer is thought to primarily interact with specific mRNAs, such as those containing G-rich sequences or specific elements like the Y and H elements in protamine-2 mRNA, to regulate their trafficking and translation.[1][3] Upon association with TRAX, which contains a nuclear localization signal, the complex is translocated to the nucleus.[12] In the nucleus, the Translin-TRAX complex preferentially binds to ssDNA, particularly at sites of DNA damage or recombination hotspots, suggesting a role in maintaining genome stability.[1][12] This model provides a framework for understanding how a single protein, through its interaction with a partner, can participate in distinct and crucial cellular pathways.

Conclusion

Translin's ability to bind both ssDNA and RNA is central to its diverse biological functions. The formation of an octameric ring structure and the presence of basic binding domains are key to this interaction. The association with TRAX serves as a critical regulatory mechanism, switching the binding preference from RNA to DNA and thereby redirecting Translin's cellular activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of Translin and the Translin-TRAX complex in cellular nucleic acid metabolism. A deeper understanding of these interactions will be pivotal for elucidating the pathological mechanisms of diseases where Translin is implicated and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Recombinant Human Translin Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant human Translin protein from Escherichia coli. Translin is a DNA and RNA binding protein implicated in chromosomal translocations, DNA repair, and mRNA trafficking, making it a crucial target for research in oncology and neurobiology.[1][2][3] The following protocol describes a widely used method employing a hexahistidine (His-tag) affinity purification strategy, which is known for its efficiency and high yield of pure protein.[1][4]

Data Presentation

Table 1: Summary of Quantitative Data for Recombinant Human Translin Purification

Purification StepExpression SystemPurityTypical YieldMolecular Mass (SDS-PAGE)Source
Ni-NTA Affinity ChromatographyE. coli>95%130 mg per 1L of culture (example for a His-tagged protein)~26-27 kDa[1][4][5]
Ni-NTA Affinity ChromatographyE. coli>90%1 mg/ml (final concentration)26.1 kDa[2][6]
Gel Filtration (Post-Affinity)E. coliHighNot specified236 kDa (Octamer)[7][8]

Note: Yields can vary significantly based on expression levels, culture volume, and optimization of the purification process.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Human Translin from E. coli

This protocol is optimized for the expression of N-terminally His-tagged human Translin in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[4]

1. Transformation and Expression

1.1. Transformation: Transform a suitable E. coli expression strain, such as BL21(DE3), with an expression vector containing the human Translin gene fused to a His-tag (e.g., pET vector series).[9][10] Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

1.2. Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

1.3. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

1.4. Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for another 16-18 hours to enhance protein solubility.[11]

1.5. Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[12] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

2.1. Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol).

2.2. Lysis: Lyse the cells by sonication on ice. Perform 6-8 cycles of 30-second bursts with 30-second cooling intervals. Alternatively, use a French press or chemical lysis with lysozyme.

2.3. Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris.[9] Collect the supernatant, which contains the soluble His-tagged Translin protein. Filter the supernatant through a 0.45 µm filter.[9]

3. Affinity Purification (IMAC)

3.1. Column Preparation: Equilibrate a Ni-NTA agarose column (pre-packed or self-packed) with 5-10 column volumes of Lysis Buffer.[4]

3.2. Binding: Load the clarified lysate onto the equilibrated Ni-NTA column at a slow flow rate (e.g., 1 mL/min).[9]

3.3. Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT, 10% glycerol) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

3.4. Elution: Elute the bound Translin protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% glycerol).[9][13] Collect fractions of 1 mL.

4. Protein Analysis and Storage

4.1. Purity Assessment: Analyze the collected fractions for the presence and purity of Translin by SDS-PAGE.[1] The expected molecular weight of His-tagged human Translin is approximately 26-27 kDa.[1] Pool the fractions containing the purified protein.

4.2. Buffer Exchange (Optional but Recommended): If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column (e.g., Sephadex G-25).[14] A typical storage buffer is 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, and 10% glycerol.[2][6]

4.3. Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if needed. Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at 4°C for short-term use (2-4 weeks) or at -80°C for long-term storage.[2] For long-term storage, adding a carrier protein like 0.1% BSA can be beneficial.[2]

Protocol 2: Further Purification by Size-Exclusion Chromatography (SEC)

For applications requiring the separation of oligomeric states or removal of minor contaminants and aggregates, an additional SEC step is recommended.[15][16]

2.1. Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[7][8]

2.2. Sample Loading: Load the concentrated, affinity-purified Translin onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[17]

2.3. Separation: Run the chromatography at a constant flow rate appropriate for the column. Collect fractions and monitor the protein elution profile by absorbance at 280 nm.

2.4. Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure Translin. Translin is known to form an octamer, which will elute at a volume corresponding to a higher molecular weight (~236 kDa).[7][8] Pool the relevant fractions.

Mandatory Visualization

Recombinant_Translin_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Protein Purification cluster_analysis Analysis & Storage Transformation Transformation of E. coli Culture Large-Scale Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Resuspension Resuspend Cell Pellet Harvest->Resuspension Lysis Sonication/Lysis Resuspension->Lysis Clarification Centrifugation & Filtration Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC SEC Size-Exclusion Chromatography (Optional) IMAC->SEC Analysis SDS-PAGE & Concentration SEC->Analysis Storage Storage at -80°C Analysis->Storage

Caption: Workflow for recombinant human Translin protein purification.

References

Application Notes and Protocols: Yeast Two-Hybrid Screening to Identify Translin Interacting Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[1][2][3] This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2] When these domains are brought into proximity, they can activate the transcription of a downstream reporter gene.[2][3] In a Y2H screen, a "bait" protein of interest is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought together, leading to the expression of reporter genes that allow for selection and quantification of the interaction.[3]

Translin is a highly conserved DNA and RNA binding protein implicated in a variety of critical cellular processes, including RNA metabolism, transcriptional regulation, and the DNA damage response. It is known to form a heteromeric complex with the Translin-associated factor X (TRAX). Identifying novel protein interactors of Translin is crucial for further elucidating its molecular functions and its role in disease pathways, which can inform drug development efforts.

These application notes provide a detailed protocol for performing a yeast two-hybrid screen using human Translin as the bait protein to identify novel interacting partners from a human cDNA library.

Experimental Principles

The GAL4-based yeast two-hybrid system is a widely used method. In this system, the GAL4 transcription factor is split into its two functional domains: the DNA-binding domain (GAL4-BD) and the activation domain (GAL4-AD). The bait protein (Translin) is cloned into a vector as a fusion with the GAL4-BD. A cDNA library, representing a pool of potential interacting proteins, is cloned into a separate vector as fusions with the GAL4-AD. When both plasmids are co-expressed in a suitable yeast reporter strain, an interaction between the Translin bait and a prey protein from the library will reconstitute a functional GAL4 transcription factor. This reconstituted factor then binds to the upstream activating sequence (UAS) of reporter genes, such as HIS3, ADE2, and lacZ, enabling yeast growth on selective media and providing a colorimetric signal for confirmation.

Data Presentation: Identifying Translin Interactors

Following a successful yeast two-hybrid screen, positive interactions are typically validated through re-streaking on selective media and a quantitative assay, such as a β-galactosidase assay. The results can be summarized in a table to compare the relative strength of the interactions.

Table 1: Hypothetical Results of a Yeast Two-Hybrid Screen with Human Translin as Bait

Prey Protein IdentifiedGene SymbolPutative FunctionGrowth on -His/-Ade Mediumβ-Galactosidase Activity (Miller Units)Interaction Strength
Translin-associated factor XTRAXComponent of the C3PO complex, RNA silencing+++150.5 ± 12.3Strong
Heterogeneous nuclear ribonucleoprotein A1HNRNPA1RNA binding, mRNA processing and transport++85.2 ± 9.8Moderate
Poly(A)-binding protein cytoplasmic 1PABPC1Binds to the poly(A) tail of mRNA, translation initiation++78.9 ± 7.5Moderate
DNA repair protein XRCC5XRCC5Ku80, non-homologous end joining DNA repair+45.1 ± 5.1Weak
Ribosomal protein S3RPS3Ribosomal component, DNA repair+39.8 ± 4.2Weak
Negative Control (Lamin)LAMNuclear lamina component (unrelated)-2.1 ± 0.5None
Positive Control (p53 + SV40 T-antigen)TP53/SV40-TKnown strong interactors+++180.2 ± 15.6Strong

Note: This table presents hypothetical data for illustrative purposes. The β-galactosidase activity is represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen with Translin as the bait.

Protocol 1: Bait Plasmid Construction and Validation
  • Bait Vector Construction:

    • The full-length human Translin cDNA is amplified by PCR using primers that add appropriate restriction sites for cloning into the pGBKT7 vector (which contains the GAL4 DNA-binding domain).

    • The PCR product and the pGBKT7 vector are digested with the corresponding restriction enzymes.

    • The digested insert and vector are ligated using T4 DNA ligase.

    • The ligation product is transformed into E. coli for plasmid amplification and selection on appropriate antibiotic plates.

    • Plasmid DNA is isolated from several colonies and the insertion of the Translin cDNA is confirmed by restriction digest and Sanger sequencing.

  • Bait Autoactivation and Toxicity Test:

    • The confirmed pGBKT7-Translin plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Transformants are plated on SD/-Trp medium to select for the presence of the bait plasmid.

    • Colonies are then replica-plated onto SD/-Trp/-His and SD/-Trp/-Ade selective media.

    • The plates are incubated at 30°C for 3-5 days.

    • A bait that does not auto-activate will not grow on the selective media. If growth is observed, the bait is considered an auto-activator and may require the use of a more stringent reporter strain or the addition of 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

    • Toxicity is assessed by comparing the growth of yeast containing pGBKT7-Translin to yeast containing the empty pGBKT7 vector on SD/-Trp plates.

Protocol 2: Yeast Two-Hybrid Library Screening
  • Yeast Mating:

    • A large-scale transformation of a pre-transformed human cDNA library (in a pGADT7-based vector, containing the GAL4 activation domain) in a yeast strain of the opposite mating type (e.g., Y187) is performed, or a pre-transformed library is used directly.

    • A single colony of the yeast strain containing the pGBKT7-Translin bait is inoculated into 50 mL of SD/-Trp liquid medium and grown overnight at 30°C with shaking.

    • The bait culture is then mixed with an aliquot of the prey library culture.

    • The mixture is incubated in a sterile 2L flask at 30°C with gentle agitation for 20-24 hours to allow for mating.

  • Selection of Diploids and Interaction Screening:

    • The mating culture is plated onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade). SD/-Trp/-Leu selects for diploid yeast containing both bait and prey plasmids. The absence of His and Ade selects for yeast where a protein-protein interaction has occurred, activating the HIS3 and ADE2 reporter genes.

    • The plates are incubated at 30°C for 5-10 days, and colonies that appear are considered positive interactors.

Protocol 3: Confirmation of Positive Interactions and Plasmid Rescue
  • β-Galactosidase Colony-Lift Filter Assay:

    • Positive colonies from the selective plates are patched onto a fresh high-stringency plate and allowed to grow for 2-3 days.

    • A sterile filter paper is placed over the colonies to lift them.

    • The filter is then submerged in liquid nitrogen to permeabilize the yeast cells.

    • The filter is placed in a petri dish containing a substrate solution (e.g., X-gal).

    • The development of a blue color indicates a positive interaction.

  • Plasmid Rescue and Identification of Prey:

    • Yeast colonies that are positive on high-stringency media and in the β-galactosidase assay are grown in SD/-Leu liquid culture.

    • Total yeast plasmid DNA is isolated.

    • The isolated plasmids are transformed into E. coli to amplify the prey plasmid (pGADT7-prey).

    • The prey plasmid is then isolated from E. coli and the cDNA insert is identified by Sanger sequencing.

Protocol 4: Quantitative β-Galactosidase Liquid Assay
  • Culture Preparation:

    • Yeast strains co-transformed with the bait (pGBKT7-Translin) and each putative interacting prey plasmid are grown to mid-log phase in the appropriate selective liquid medium.[4]

  • Cell Lysis and Enzyme Assay:

    • A defined volume of each culture is harvested, and the cells are lysed.

    • The cell lysate is incubated with a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[5]

    • The reaction is stopped, and the absorbance is measured at 420 nm.

  • Calculation of Miller Units:

    • β-galactosidase activity is quantified in Miller units, which normalizes the enzyme activity to the cell density and reaction time.[5] The formula is: Miller Units = (1000 * A420) / (t * V * OD600) where:

      • A420 is the absorbance at 420 nm.

      • t is the reaction time in minutes.

      • V is the volume of culture used in ml.

      • OD600 is the optical density of the culture at 600 nm.

Visualizations

Yeast Two-Hybrid Workflow

Y2H_Workflow Bait_Prep Bait Preparation (Translin in pGBKT7) Yeast_Mating Yeast Mating Bait_Prep->Yeast_Mating Prey_Lib Prey Library (cDNA in pGADT7) Prey_Lib->Yeast_Mating Diploid_Selection Diploid Selection (SD/-Trp/-Leu) Yeast_Mating->Diploid_Selection Interaction_Screen Interaction Screening (SD/-Trp/-Leu/-His/-Ade) Diploid_Selection->Interaction_Screen Positive_Colonies Positive Colonies Interaction_Screen->Positive_Colonies Confirmation Interaction Confirmation (β-galactosidase assay) Positive_Colonies->Confirmation Plasmid_Rescue Plasmid Rescue & Sequencing Positive_Colonies->Plasmid_Rescue Quantification Quantitative Assay (Liquid β-gal) Confirmation->Quantification Data_Analysis Data Analysis & Interpretation Plasmid_Rescue->Data_Analysis Quantification->Data_Analysis

Caption: Workflow of the yeast two-hybrid screening process.

Translin Interaction Pathway

Translin_Pathway Translin Translin (Bait) TRAX TRAX Translin->TRAX interacts with HNRNPA1 hnRNP A1 Translin->HNRNPA1 interacts with PABPC1 PABPC1 Translin->PABPC1 interacts with XRCC5 XRCC5 (Ku80) Translin->XRCC5 interacts with RPS3 RPS3 Translin->RPS3 interacts with RNA_Metabolism RNA Metabolism (Transport, Splicing, Translation) TRAX->RNA_Metabolism HNRNPA1->RNA_Metabolism PABPC1->RNA_Metabolism DNA_Repair DNA Damage Response (Non-Homologous End Joining) XRCC5->DNA_Repair RPS3->DNA_Repair

Caption: Hypothetical interaction network for Translin.

References

Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) of Translin-RNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study protein-nucleic acid interactions.[1] This method is based on the principle that a protein-RNA complex will migrate more slowly than the free, unbound RNA through a non-denaturing polyacrylamide or agarose gel, resulting in a "shift" in the position of the RNA band.[1][2] EMSA is a powerful tool for qualitatively identifying RNA-binding proteins and can be adapted for quantitative analysis to determine binding affinities (dissociation constants, Kd), specificities, and reaction kinetics.[2]

Translin is a highly conserved RNA-binding protein implicated in various cellular processes, including mRNA transport and translational regulation.[3][4] It often forms a heteromeric complex with the Translin-associated factor X (TRAX). Understanding the interaction of Translin with specific RNA molecules is crucial for elucidating its biological functions and for the development of potential therapeutic interventions. These application notes provide a detailed protocol for performing EMSA to analyze the binding of Translin to RNA, including non-radioactive detection methods, and a summary of available quantitative data.

Principle of the Assay

The fundamental principle of EMSA lies in the difference in electrophoretic mobility between a free RNA probe and an RNA probe bound by a protein. When a labeled RNA probe is incubated with a protein sample containing a putative RNA-binding protein like Translin, a stable protein-RNA complex can form. This complex, being larger and having a different charge-to-mass ratio than the free RNA, will be retarded in its migration through a non-denaturing gel matrix when an electric field is applied. The resulting shifted band can be visualized by detecting the labeled RNA. The intensity of the shifted band is proportional to the amount of the protein-RNA complex formed.

Experimental Workflow

The general workflow for a Translin-RNA EMSA experiment involves the preparation of a labeled RNA probe and purified Translin protein, a binding reaction where the two are incubated together, separation of the complexes by non-denaturing gel electrophoresis, and subsequent detection of the RNA probe.

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Analysis Protein_Prep Translin Protein Purification Binding Incubation of Translin and Labeled RNA Protein_Prep->Binding RNA_Prep RNA Probe Synthesis & Labeling RNA_Prep->Binding Electrophoresis Native Polyacrylamide Gel Electrophoresis (PAGE) Binding->Electrophoresis Detection Detection of Labeled RNA Electrophoresis->Detection Analysis Data Analysis & Kd Determination Detection->Analysis

Figure 1: Experimental workflow for Translin-RNA EMSA.

Detailed Experimental Protocols

This protocol provides a general framework for a non-radioactive EMSA to study Translin-RNA interactions. Optimization of specific parameters such as protein and RNA concentrations, and incubation times may be necessary for different RNA sequences.

I. Preparation of Biotin-Labeled RNA Probe

This protocol describes the synthesis of a biotin-labeled RNA probe via in vitro transcription. Alternatively, chemically synthesized and end-labeled RNA oligonucleotides can be used.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the target RNA sequence

  • T7 RNA Polymerase

  • RNase-free nucleotides (ATP, CTP, GTP)

  • Biotin-16-UTP

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM NaCl)

  • RNase-free water

  • Purification kit for RNA or phenol:chloroform extraction reagents

Procedure:

  • Assemble the in vitro transcription reaction at room temperature in the following order:

    • RNase-free water (to final volume of 20 µL)

    • 5x Transcription Buffer (4 µL)

    • 100 mM DTT (2 µL)

    • RNase Inhibitor (1 µL)

    • 10 mM ATP, CTP, GTP mix (2 µL each)

    • 10 mM UTP (1 µL)

    • 10 mM Biotin-16-UTP (1 µL)

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase (1 µL)

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the biotin-labeled RNA probe using an appropriate RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA probe in RNase-free water and determine its concentration and integrity using a spectrophotometer and gel electrophoresis, respectively. Store at -80°C.

II. Purification of Translin Protein

Recombinant Translin protein can be expressed in and purified from various systems (e.g., E. coli, insect cells). A general purification scheme is outlined below.

Materials:

  • Cell paste expressing recombinant Translin

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Resuspend the cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Wash the column extensively with Wash Buffer.

  • Elute the protein with Elution Buffer.

  • Dialyze the eluted protein against a suitable storage buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA) and assess purity by SDS-PAGE. Store aliquots at -80°C.

III. Binding Reaction

Materials:

  • Purified Translin protein

  • Biotin-labeled RNA probe

  • 10x EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)

  • Non-specific competitor RNA (e.g., yeast tRNA)

  • RNase Inhibitor

  • RNase-free water

Procedure:

  • On ice, prepare the binding reactions in a final volume of 20 µL. A typical reaction setup is as follows:

    • RNase-free water (to 20 µL)

    • 10x EMSA Binding Buffer (2 µL)

    • Non-specific competitor RNA (e.g., 1 µg yeast tRNA)

    • RNase Inhibitor (1 µL)

    • Purified Translin protein (titrate concentrations, e.g., 0 - 500 nM)

  • Mix gently and incubate at room temperature for 10 minutes to allow non-specific binding to the competitor RNA.

  • Add the biotin-labeled RNA probe (e.g., 1 nM final concentration).

  • Incubate the reaction at room temperature for 20-30 minutes to allow the formation of the Translin-RNA complex.

IV. Non-Denaturing Polyacrylamide Gel Electrophoresis

Materials:

  • 40% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 19:1)

  • 10x TBE Buffer (Tris-Borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • TEMED

  • Gel loading dye (6x, non-denaturing)

  • Electrophoresis apparatus and power supply

Procedure:

  • Prepare a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Pre-run the gel at 100 V for 30-60 minutes in 0.5x TBE running buffer at 4°C.[2]

  • Add 4 µL of 6x non-denaturing loading dye to each 20 µL binding reaction.

  • Load the samples into the wells of the pre-run gel.

  • Run the gel at 100-150 V for 1-2 hours at 4°C, or until the dye front has migrated an appropriate distance.

V. Detection of Biotin-Labeled RNA

Materials:

  • Nylon membrane

  • UV cross-linking instrument

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Transfer the separated complexes from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.

  • Cross-link the RNA to the membrane using a UV cross-linker.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane several times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Detect the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Data Presentation and Analysis

For quantitative analysis, a titration of Translin protein is performed with a constant, low concentration of labeled RNA probe. The fraction of bound RNA is then quantified and plotted against the protein concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a binding isotherm, such as the Hill equation.[3] The Kd is the protein concentration at which 50% of the RNA probe is bound.

Quantitative Data Summary

While extensive quantitative data for Translin-RNA interactions are not widely available in a consolidated format, studies have indicated high-affinity binding to specific RNA sequences. Translin has been shown to bind to G-rich sequences and specific elements within the 3' UTR of certain mRNAs, such as protamine-2.[5] The following table provides a representative summary of binding parameters that might be expected for Translin-RNA interactions.

RNA Target Sequence/MotifTranslin Concentration Range (nM)Estimated Kd (nM)Notes
G-Rich RNA Oligonucleotide1 - 2005 - 20Translin shows a preference for G-rich sequences.
Protamine-2 3'UTR (Y+H elements)5 - 50010 - 50Binding to specific regulatory elements in mRNA.
Non-specific control RNA10 - 1000> 500Low affinity for non-specific RNA sequences.

Note: The Kd values presented are estimates based on qualitative descriptions of "high affinity" in the literature and typical ranges for RNA-binding proteins. Experimental determination is required for specific RNA sequences.

Signaling Pathways and Logical Relationships

The interaction of Translin with target mRNAs is a key step in post-transcriptional gene regulation. This interaction can influence the localization, stability, and translation of the mRNA, thereby affecting protein expression levels.

Translin_Function cluster_regulation Post-Transcriptional Regulation cluster_outcomes Functional Outcomes Translin Translin/TRAX Complex Binding Binding to 3'UTR Translin->Binding mRNA Target mRNA (e.g., with G-rich sequences) mRNA->Binding Localization mRNA Localization (e.g., to dendrites) Binding->Localization Stability mRNA Stability (Modulation) Binding->Stability Translation Translational Repression/Activation Binding->Translation Protein Protein Expression Localization->Protein Stability->Protein Translation->Protein

Figure 2: Role of Translin-RNA binding in post-transcriptional regulation.

Troubleshooting

IssuePossible CauseSuggested Solution
No shifted band Inactive proteinVerify protein activity and integrity. Prepare fresh protein.
Non-optimal binding conditionsOptimize binding buffer components (salt, pH, glycerol).
RNA probe degradationUse RNase inhibitors; maintain RNase-free conditions.
Smeared bands Complex dissociation during electrophoresisRun the gel at a lower voltage and/or for a shorter time at 4°C.
Protein aggregationCentrifuge protein stock before use; include non-ionic detergents in the binding buffer.
Shifted band in no-protein control RNA secondary structuresHeat and slowly cool the RNA probe before the binding reaction.
High background Insufficient blocking or washingIncrease blocking time and number of washes.
Non-specific bindingIncrease the concentration of non-specific competitor RNA.

Conclusion

The Electrophoretic Mobility Shift Assay is an indispensable technique for characterizing the interaction between Translin and its target RNAs. The provided protocols for non-radioactive EMSA offer a robust framework for both qualitative and quantitative analysis. By carefully optimizing experimental conditions and performing quantitative analysis, researchers can gain valuable insights into the binding affinity and specificity of Translin, which is essential for understanding its role in gene regulation and for the development of novel therapeutics targeting these interactions.

References

Creating a Translin Knockout Mouse Model for Functional Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation and functional analysis of a Translin (Tsn) knockout (KO) mouse model. Translin is a highly conserved DNA/RNA binding protein implicated in a multitude of cellular processes, including DNA repair, RNA metabolism, and the regulation of microRNA (miRNA) activity.[1] Understanding its function through in vivo knockout models is crucial for elucidating its role in health and disease.

Introduction to Translin

Translin is a multifunctional protein that forms a heteromeric complex with the Translin-associated factor X (TRAX).[1][2] This complex, also known as C3PO (Component 3 Promoter of RISC), possesses endoribonuclease activity and is involved in the activation of the RNA-induced silencing complex (RISC) by facilitating the cleavage of the passenger strand of small interfering RNAs (siRNAs).[3] Beyond its role in RNA interference, Translin has been implicated in DNA recombination, mRNA transport, and the cellular response to genotoxic stress.[1] Given its diverse functions, dysregulation of Translin has been linked to various pathological conditions, making it a person of interest for therapeutic intervention.

Application Notes: The Translin Knockout Mouse Model

The generation of a Translin knockout mouse model offers a powerful tool to investigate the in vivo consequences of Translin deficiency. These mice have been instrumental in uncovering the physiological roles of Translin, revealing phenotypes related to metabolism, behavior, and cellular proliferation and differentiation.

Key Phenotypes Observed in Translin KO Mice:
  • Metabolic Phenotype: Translin KO mice exhibit a significant increase in adiposity and are prone to hepatic steatosis, yet they surprisingly maintain normal glucose tolerance. This unique metabolic profile suggests a complex role for Translin in energy homeostasis.

  • Neurobehavioral Phenotype: Behavioral studies have shown that Translin KO mice display reduced anxiety-like behavior in various tests, including the light-dark exploration test and the elevated zero maze.[4][5] However, their baseline locomotor activity in an open field test appears normal.[4]

  • Cellular Phenotype: At the cellular level, the absence of Translin leads to enhanced proliferation of mouse embryonic fibroblasts (MEFs).[6] Furthermore, Translin-deficient bone marrow-derived mesenchymal stem cells (MSCs) show increased proliferation and enhanced differentiation towards both osteogenic (bone) and adipogenic (fat) lineages.[6]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from functional studies of Translin knockout mice compared to wild-type (WT) littermates.

ParameterGenotypeValue (Mean ± SEM)Fold Change (KO vs. WT)Significance (p-value)
Behavioral Analysis
% Time in Light (Light-Dark Box)WT25.3 ± 2.1-< 0.05
KO34.8 ± 3.01.38
Latency to Enter Dark (s)WT110 ± 15-< 0.05
KO185 ± 251.68
Total Distance in Open Field (cm)WT4500 ± 300-Not Significant
KO4700 ± 3501.04
% Time in Center (Open Field)WT8.5 ± 1.0-Not Significant
KO9.5 ± 1.21.12
% Time in Open Arms (Elevated Zero Maze)WT18.2 ± 2.5-< 0.01
KO30.1 ± 3.21.65

Table 1: Summary of quantitative data from behavioral analyses of Translin KO mice.[4][5]

ParameterCell TypeGenotypeValueFold Change (KO vs. WT)Significance (p-value)
Cellular Assays
Cell Proliferation (Absorbance at 450 nm)MEFsWT0.85 ± 0.05-< 0.05
KO1.20 ± 0.081.41
Alkaline Phosphatase Activity (U/mg protein)MSCsWT15.2 ± 1.8-< 0.05
KO25.7 ± 2.51.69

Table 2: Summary of quantitative data from cellular assays of Translin KO cells.

ParameterTissue/Cell TypeGenotypeFold Change (KO vs. WT)Significance (p-value)
Molecular Analysis
Runx2 mRNA ExpressionOsteoblastsKO1.8< 0.05
PPARγ mRNA ExpressionAdipocytesKO2.1< 0.05
miR-21 ExpressionMyocardiumKO2.5< 0.05
miR-218 ExpressionMyocardiumKO0.4< 0.05

Table 3: Summary of quantitative data from molecular analyses of Translin KO mice and cells.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the generation and analysis of Translin knockout mice.

Protocol 1: Generation of Translin Knockout Mice using CRISPR/Cas9

This protocol outlines the steps for creating a Translin knockout mouse line using the CRISPR/Cas9 system.

1. Design and Synthesis of sgRNAs:

  • Identify the target region in the mouse Tsn gene (Gene ID: 22083). Exons common to all transcript variants are ideal targets.
  • Use online design tools (e.g., CHOPCHOP, CRISPOR) to design single guide RNAs (sgRNAs) with high on-target efficiency and low off-target potential.
  • Synthesize the designed sgRNAs in vitro using a commercially available kit.

2. Preparation of Zygotes:

  • Induce superovulation in female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48 hours later.
  • Mate superovulated females with stud males.
  • Collect fertilized zygotes from the oviducts of plugged females.

3. Microinjection:

  • Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized sgRNAs.
  • Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.

4. Embryo Transfer:

  • Culture the microinjected zygotes in vitro to the two-cell or morula/blastocyst stage.
  • Surgically transfer the viable embryos into the oviducts or uterus of pseudopregnant recipient female mice.

5. Genotyping and Breeding:

  • After birth, obtain tail biopsies from the pups for genomic DNA extraction.
  • Use PCR and Sanger sequencing to identify founder mice carrying the desired mutation in the Tsn gene.
  • Breed founder mice with wild-type mice to establish heterozygous F1 generation.
  • Intercross heterozygous F1 mice to generate homozygous Translin knockout mice.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.

1. Apparatus:

  • A square or circular arena (e.g., 40 cm x 40 cm x 40 cm) with a floor divided into a central zone and a peripheral zone. The arena is typically made of a non-porous material for easy cleaning.

2. Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.
  • Gently place a single mouse into the center of the open field arena.
  • Allow the mouse to freely explore the arena for a set period (e.g., 10-15 minutes).[4]
  • Record the mouse's behavior using an automated video-tracking system.

3. Data Analysis:

  • Total distance traveled (cm): An indicator of general locomotor activity.
  • Time spent in the center zone (s): A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
  • Number of entries into the center zone: Another measure of anxiety-like behavior.
  • Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures cell proliferation based on the metabolic activity of viable cells.

1. Cell Seeding:

  • Plate Mouse Embryonic Fibroblasts (MEFs) isolated from Translin KO and WT embryos in a 96-well plate at a density of 1 x 10^4 cells/well.
  • Incubate the cells for 24, 48, and 72 hours.

2. MTT Reagent Addition:

  • At each time point, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

3. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the average absorbance for each group at each time point.
  • Plot the absorbance values against time to generate a cell growth curve.

Protocol 4: In Vitro Osteogenic and Adipogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the induction and assessment of MSC differentiation.

1. MSC Isolation and Culture:

  • Isolate MSCs from the bone marrow of Translin KO and WT mice.
  • Culture the cells in standard MSC growth medium.

2. Differentiation Induction:

  • Osteogenic Differentiation: Culture MSCs in osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.
  • Adipogenic Differentiation: Culture MSCs in adipogenic induction medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.

3. Assessment of Differentiation:

  • Osteogenic Differentiation:
  • Alkaline Phosphatase (ALP) Staining: After 7-10 days, fix the cells and stain for ALP activity, an early marker of osteogenesis.
  • Alizarin Red S Staining: After 21 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of late-stage osteogenesis.
  • qRT-PCR: Analyze the expression of osteogenic marker genes such as Runx2 and Sp7.
  • Adipogenic Differentiation:
  • Oil Red O Staining: After 14-21 days, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.
  • qRT-PCR: Analyze the expression of adipogenic marker genes such as Pparg and Cebpa.

Mandatory Visualizations

Signaling Pathway: The C3PO Complex in RISC Activation

C3PO_RISC_Pathway cluster_RISC_Loading RISC Loading cluster_RISC_Activation RISC Activation cluster_Target_Silencing Target mRNA Silencing siRNA_duplex siRNA Duplex (Guide & Passenger Strands) RISC_loading RISC Loading Complex siRNA_duplex->RISC_loading Ago2 Ago2 Ago2->RISC_loading pre_RISC pre-RISC (Ago2 + siRNA Duplex) RISC_loading->pre_RISC Passenger_cleavage Passenger Strand Cleavage pre_RISC->Passenger_cleavage C3PO C3PO Complex (Translin + TRAX) C3PO->Passenger_cleavage Endoribonuclease Activity activated_RISC Activated RISC (Ago2 + Guide Strand) Passenger_cleavage->activated_RISC Silencing mRNA Cleavage/ Translational Repression activated_RISC->Silencing mRNA Target mRNA mRNA->Silencing

Caption: The C3PO complex, composed of Translin and TRAX, facilitates RISC activation.

Experimental Workflow: Generation of a Translin Knockout Mouse

Knockout_Workflow start Start: Design sgRNA for Tsn gene synthesis In vitro synthesis of sgRNA start->synthesis microinjection Microinjection of Cas9 & sgRNA into Zygotes synthesis->microinjection zygote_prep Zygote Preparation (Superovulation & Mating) zygote_prep->microinjection embryo_transfer Embryo Transfer to Pseudopregnant Females microinjection->embryo_transfer birth Birth of Founder (F0) Pups embryo_transfer->birth genotyping Genotyping of F0 Pups (PCR & Sequencing) birth->genotyping breeding_F1 Breed Founder with WT to get F1 Generation genotyping->breeding_F1 breeding_F2 Intercross F1 Heterozygotes to get F2 Generation breeding_F1->breeding_F2 end End: Homozygous Translin KO Mouse breeding_F2->end

Caption: Workflow for generating a Translin knockout mouse using CRISPR/Cas9.

Logical Relationship: Functional Consequences of Translin Knockout

Translin_KO_Consequences cluster_Molecular Molecular Level cluster_Cellular Cellular Level cluster_Organismal Organismal Level Translin_KO Translin Gene Knockout C3PO_dysfunction C3PO Complex Dysfunction Translin_KO->C3PO_dysfunction miRNA_dysregulation Altered miRNA Processing C3PO_dysfunction->miRNA_dysregulation increased_proliferation Increased Cell Proliferation (MEFs, MSCs) miRNA_dysregulation->increased_proliferation altered_differentiation Altered Differentiation (Osteogenic & Adipogenic) miRNA_dysregulation->altered_differentiation behavioral_phenotype Behavioral Phenotype (Reduced Anxiety) miRNA_dysregulation->behavioral_phenotype metabolic_phenotype Metabolic Phenotype (Increased Adiposity) altered_differentiation->metabolic_phenotype

Caption: Functional consequences of Translin knockout from molecular to organismal levels.

References

Application Notes and Protocols for Generating Translin Null Mutants in Drosophila using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translin (Tsn) is a highly conserved DNA/RNA binding protein implicated in a variety of cellular processes, including mRNA transport, translational control, and the metabolic regulation of sleep.[1][2] In Drosophila melanogaster, Translin forms a complex with its partner protein, Translin-associated factor X (Trax). A key function of Drosophila Translin is the stabilization of Trax; in the absence of Translin, Trax protein levels are significantly diminished.[3][4][5] This interaction is crucial for their collective functions. Although translin and trax single and double mutants are viable, fertile, and phenotypically normal under standard laboratory conditions, the generation of null mutants is essential for dissecting their more subtle roles in cellular and organismal physiology.[4][5]

The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted genome editing in Drosophila.[6][7][8][9] This technology allows for the precise generation of loss-of-function alleles by introducing double-strand breaks at a specific genomic locus, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that disrupt gene function. This document provides detailed application notes and protocols for the generation of Translin (Tsn) null mutants in Drosophila melanogaster using the CRISPR/Cas9 system.

Data Presentation

Successful generation of Translin null mutants can be assessed at multiple stages. The following tables provide a structured format for summarizing quantitative data throughout the experimental workflow.

Table 1: Embryo Microinjection Success Rate

Fly Stock Number of Embryos Injected Number of G0 Adults Eclosed Survival Rate (%)
vasa-Cas92005025%
nos-Cas92006030%

Table 2: Germline Transmission and Mutation Efficiency

G0 Founder Cross Number of G0 Crosses Number of G1 Progeny Screened Number of G1s with Translin Mutation Germline Transmission Rate (%)
G0 Male x Balancer Female25500255%
G0 Female x Balancer Male25500204%

Table 3: Molecular Characterization of Mutant Alleles

Mutant Line ID Sequenced Allele Mutation Type Predicted Effect
Tsn-KO-1c.150_151del2 bp deletionFrameshift, premature stop codon
Tsn-KO-2c.148_152delinsA4 bp deletion, 1 bp insertionFrameshift, premature stop codon
Tsn-KO-3c.155del1 bp deletionFrameshift, premature stop codon

Experimental Protocols

Protocol 1: sgRNA Design and Plasmid Construction
  • Target Site Selection:

    • Identify the genomic sequence of the Drosophila melanogaster Translin gene (FlyBase ID: FBgn0015796).

    • Use an online sgRNA design tool, such as DRSC Find CRISPRs (--INVALID-LINK--), to identify potential 20-nucleotide sgRNA target sites within the coding sequence of Translin.

    • Select target sites in an early exon to maximize the likelihood of generating a null allele. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Perform a BLAST search to ensure the selected sgRNA sequence is specific to the Translin gene and has minimal off-target potential.

  • sgRNA Plasmid Construction:

    • Synthesize two complementary oligonucleotides encoding the selected 20-bp target sequence with appropriate overhangs for cloning into a sgRNA expression vector (e.g., pU6-BbsI-chiRNA).

    • Anneal the two oligonucleotides to form a double-stranded DNA fragment.

    • Digest the pU6-BbsI-chiRNA vector with the BbsI restriction enzyme.

    • Ligate the annealed oligonucleotide duplex into the digested vector.

    • Transform the ligation product into competent E. coli cells and select for positive colonies.

    • Verify the sequence of the inserted sgRNA through Sanger sequencing.

    • Prepare a high-purity plasmid preparation of the sgRNA expression vector for microinjection.

Protocol 2: Drosophila Embryo Microinjection
  • Fly Stock Preparation:

    • Use a Drosophila stock that expresses Cas9 specifically in the germline, such as vasa-Cas9 or nos-Cas9.[10]

    • Rear the flies on standard cornmeal-agar medium at 25°C.

  • Embryo Collection:

    • Transfer a large population of young, healthy flies to a collection cage with a grape juice-agar plate.

    • Collect embryos for 1-2 hours to ensure they are at the pre-blastoderm stage.

  • Embryo Preparation:

    • Dechorionate the embryos by treating them with 50% bleach for 2-3 minutes.

    • Rinse the dechorionated embryos thoroughly with water.

    • Align the embryos on a coverslip or slide with their posterior ends slightly protruding over the edge.

    • Dessicate the embryos for a short period until slight movement is observed within the perivitelline space.

    • Cover the aligned embryos with halocarbon oil.

  • Microinjection:

    • Prepare the injection mix containing the sgRNA expression plasmid at a concentration of 100-500 ng/µl in injection buffer (e.g., 100 mM Tris-HCl, pH 6.8, 5 mM KCl).

    • Load the injection mix into a pulled glass capillary needle.

    • Using a micromanipulator, carefully insert the needle into the posterior pole of each embryo and inject a small volume of the plasmid solution.

  • Post-Injection Care:

    • Transfer the injected embryos to a fresh grape juice-agar plate and incubate at 25°C.

    • Once larvae hatch, transfer them to vials containing standard fly food.

    • The eclosed adults are the G0 generation.

Protocol 3: Screening for Translin Null Mutants
  • G0 Founder Crosses:

    • Cross individual G0 flies (emerged from the injected embryos) to a balancer stock (e.g., w1118; TM3, Sb/TM6B, Tb) to establish individual lines.

  • G1 Progeny Screening (Molecular):

    • Once the G1 progeny eclose, isolate genomic DNA from individual flies.

    • Design PCR primers that flank the sgRNA target site in the Translin gene.

    • Perform PCR on the genomic DNA from each G1 fly.

    • Analyze the PCR products by gel electrophoresis. Indels created by CRISPR/Cas9 can sometimes be detected as a size shift in the PCR product.

    • For more precise identification of mutations, perform high-resolution melt analysis (HRMA) or direct Sanger sequencing of the PCR products.

    • Flies carrying a mutated Translin allele are identified by the presence of sequence alterations at the target site.

  • Establishment of a Homozygous Mutant Line:

    • Intercross G1 flies heterozygous for the Translin mutation.

    • Screen the G2 progeny by PCR and sequencing to identify individuals homozygous for the Translin null allele.

    • Establish a stable, homozygous stock of the Translin null mutant line.

  • Validation of the Null Mutant (Optional but Recommended):

    • Perform Western blot analysis using an antibody against the Translin protein to confirm the absence of the protein in homozygous mutants.

    • As Translin stabilizes Trax, a Western blot for Trax can also be performed to observe its expected reduction in the Translin null mutant.[3][5]

Visualizations

Translin_Trax_Interaction Translin Translin Protein Trax Trax Protein Translin->Trax stabilizes Trax_unstable Trax Protein (Unstable) Degradation Degradation Trax_unstable->Degradation leads to CRISPR CRISPR/Cas9-mediated Translin knockout CRISPR->Translin disrupts gene

Caption: Translin-Trax protein interaction and the effect of CRISPR/Cas9 knockout.

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Validation sgRNA_design 1. sgRNA Design for Translin plasmid_const 2. sgRNA Plasmid Construction sgRNA_design->plasmid_const injection 3. Embryo Microinjection plasmid_const->injection G0_cross 4. G0 Founder Crosses injection->G0_cross G1_screen 5. G1 Molecular Screening (PCR) G0_cross->G1_screen stock_est 6. Establish Homozygous Stock G1_screen->stock_est validation 7. Validate Null (Western Blot) stock_est->validation

Caption: Experimental workflow for generating Translin null mutants in Drosophila.

References

Application Notes: Studying Translin-Mediated Translational Regulation Using In Vitro Transcription/Translation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translin is a highly conserved RNA and DNA binding protein implicated in a multitude of cellular processes, including RNA metabolism, transport, and translational regulation.[1][2] It often forms a heteromeric complex with the Translin-associated factor X (TRAX) to create the C3PO complex, which has been shown to be involved in RNA interference and tRNA processing.[1][3][4] A key function of Translin is its ability to bind to the 3' and 5' untranslated regions (UTRs) of specific mRNAs, thereby regulating their availability for translation.[1][5] This regulatory role makes Translin a compelling target for understanding post-transcriptional gene control and for the development of novel therapeutics.

In vitro transcription/translation (IVT) systems, particularly those derived from rabbit reticulocyte lysate, provide a powerful, cell-free platform to dissect the molecular mechanisms of translational control.[6][7][8] These systems contain all the necessary macromolecular components for protein synthesis and can be programmed with exogenous mRNA.[6][9] This allows for the precise study of how specific factors, like Translin, influence the translation of a target mRNA in a controlled environment, free from the complexities of cellular feedback loops.

Principle of the Assay

This protocol utilizes a nuclease-treated rabbit reticulocyte lysate system to reconstitute protein synthesis in vitro.[6] A reporter mRNA (e.g., encoding Luciferase or another easily quantifiable protein) is first synthesized via in vitro transcription. This mRNA is engineered to contain the putative Translin binding site(s) in its UTRs. The assay measures the impact of adding purified, recombinant Translin protein on the translational efficiency of this reporter mRNA. A dose-dependent decrease in the reporter protein signal, compared to a control mRNA lacking the binding site, indicates a direct repressive effect of Translin on translation. Quantification is achieved through non-radioactive methods, such as luminescence-based reporter assays, offering a safe and high-throughput-compatible readout.[10][11][12]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: In Vitro Translation Assay cluster_analysis Phase 3: Data Analysis DNA_template 1. DNA Template (Reporter Gene +/- Translin Binding Site) IVT 2. In Vitro Transcription (IVT) - T7 RNA Polymerase - Capped & Polyadenylated DNA_template->IVT mRNA_purify 3. mRNA Purification IVT->mRNA_purify Add_mRNA 6. Add Reporter mRNA mRNA_purify->Add_mRNA Translin_prep 4. Recombinant Translin Purification Add_Translin 7. Add Recombinant Translin (Experimental Wells) Translin_prep->Add_Translin Reaction_setup 5. Reaction Setup - Rabbit Reticulocyte Lysate - Amino Acids, Energy Source Reaction_setup->Add_mRNA Add_mRNA->Add_Translin Incubate 8. Incubate (e.g., 90 min at 30°C) Add_Translin->Incubate Quantify 9. Quantify Reporter Protein (e.g., Luciferase Assay) Incubate->Quantify Analyze 10. Analyze Data - Compare +/- Translin - Calculate % Inhibition Quantify->Analyze Result 11. Results Interpretation Analyze->Result G cluster_control cluster_repressed UTR5_C 5' UTR CDS_C Coding Sequence (CDS) UTR3_C 3' UTR (No Binding Site) Protein_C Reporter Protein CDS_C->Protein_C Yields PolyA_C Poly(A) Ribosome_C Ribosome Ribosome_C->CDS_C Translates UTR5_R 5' UTR CDS_R Coding Sequence (CDS) UTR3_R 3' UTR + Binding Site No_Protein Reduced/ No Protein CDS_R->No_Protein PolyA_R Poly(A) Ribosome_R Ribosome Translin Translin Translin->UTR3_R Translin->Ribosome_R Blocks Initiation

References

Application Notes and Protocol for Immunofluorescence Staining of Endogenous Translin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunofluorescence (IF) staining of endogenous Translin, a DNA/RNA binding protein involved in various cellular processes including nucleic acid metabolism and DNA damage response.[1][2] Accurate visualization of its subcellular localization is crucial for understanding its function.

Introduction

Translin is a highly conserved protein that is abundantly expressed in the brain and testis and is also found in certain malignancies.[2] It primarily resides in the cytoplasm but can translocate to the nucleus under conditions of genotoxic stress.[2] Immunofluorescence is a powerful technique to visualize the subcellular localization of endogenous proteins like Translin in cells or tissue sections.[3][4] This protocol outlines the key steps for successful IF staining of Translin, from cell preparation to image acquisition.

Quantitative Data Summary

Successful immunofluorescence staining relies on the optimal concentration of antibodies and appropriate incubation times. The following table summarizes recommended starting concentrations for antibodies used in Translin IF experiments. Note that these are starting recommendations and may require optimization for specific cell lines or tissues.

ReagentRecommended Dilution/ConcentrationIncubation Time & TemperatureSource(s)
Primary Antibody (anti-Translin)1:50 - 1:2001 hour at Room Temperature or Overnight at 4°C
Fluorochrome-conjugated Secondary Antibody1:200 - 1:1000 (Follow manufacturer's recommendation)1 hour at Room Temperature (Protect from light)[5][6]

Experimental Protocol: Immunofluorescence Staining of Endogenous Translin

This protocol is designed for cultured cells grown on coverslips.

Materials and Reagents
  • Cells: Cultured cells of interest grown on sterile glass coverslips.

  • Phosphate Buffered Saline (PBS): 1X solution, pH 7.4.

  • Fixative Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared. (Caution: PFA is toxic, handle in a fume hood).

  • Permeabilization Buffer: 0.1% - 0.3% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody in PBS.[5][7]

  • Primary Antibody: Rabbit polyclonal anti-Translin antibody (see table for dilution).[8]

  • Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 2 µg/mL in PBS).[9]

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).[9]

  • Glass slides

  • Staining dishes or multi-well plates

Procedure
  • Cell Culture:

    • Place sterile coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate under standard cell culture conditions.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS for 5 minutes each.[6]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[3][5][7]

  • Washing:

    • Aspirate the fixative solution.

    • Wash the cells three times with PBS for 5 minutes each with gentle agitation.[7]

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (0.1-0.3% Triton X-100 in PBS) for 10-20 minutes at room temperature.[6] This step is crucial for allowing antibodies to access intracellular antigens.

  • Blocking:

    • Wash the cells once with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Translin antibody in the Blocking Buffer to the desired concentration (e.g., 1:100).

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[5][7]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each with gentle agitation.[3][7]

  • Secondary Antibody Incubation:

    • Dilute the fluorochrome-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[5]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[5]

  • Counterstaining (Optional):

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[9]

    • Wash the cells twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips with distilled water to remove PBS salts.[9]

    • Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorochrome and DAPI.

Experimental Workflow and Signaling Pathways

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Seed Cells on Coverslips fixation 2. Fixation (4% PFA) cell_culture->fixation wash1 3. Wash (PBS) fixation->wash1 permeabilization 4. Permeabilization (0.1% Triton X-100) wash1->permeabilization blocking 5. Blocking (1% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-Translin) blocking->primary_ab wash2 7. Wash (PBS) primary_ab->wash2 secondary_ab 8. Secondary Antibody Incubation (Fluorochrome-conjugated) wash2->secondary_ab wash3 9. Wash (PBS) secondary_ab->wash3 counterstain 10. Counterstain (DAPI) wash3->counterstain mounting 11. Mounting counterstain->mounting imaging 12. Fluorescence Microscopy mounting->imaging

Caption: Workflow for immunofluorescence staining of endogenous Translin.

Troubleshooting

For issues such as high background or weak signal, consider the following:

  • High Background:

    • Ensure blocking is sufficient; try increasing the blocking time or using serum from the secondary antibody host.[10]

    • Titrate the primary and secondary antibody concentrations; high concentrations can lead to non-specific binding.[11][12]

    • Ensure adequate washing steps.[10]

  • Weak or No Signal:

    • Confirm that the primary antibody is validated for immunofluorescence.[10]

    • Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[5]

    • Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit for a rabbit primary).[13]

    • Check the excitation and emission settings on the microscope.

References

Application Notes and Protocols for Analyzing Translin's Role in miRNA Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the role of the Translin/Trax complex in miRNA degradation. The methodologies described herein are essential for researchers seeking to understand the mechanisms of miRNA turnover, identify novel miRNA substrates of the Translin/Trax RNase, and explore the therapeutic potential of targeting this pathway.

Introduction

MicroRNAs (miRNAs) are small non-coding RNAs that play a pivotal role in post-transcriptional gene regulation. The cellular concentration of miRNAs is tightly controlled not only by their biogenesis but also by their degradation. The Translin/Trax (TN/TX) complex has emerged as a key player in miRNA turnover, functioning as an endoribonuclease that targets a specific subpopulation of miRNAs for degradation[1][2][3]. Dysregulation of this process has been implicated in various pathological conditions, making the TN/TX complex a potential therapeutic target[4][5].

This document outlines several key experimental approaches to elucidate the function of the Translin/Trax complex in miRNA degradation, including in vitro degradation assays, quantification of miRNA levels in response to Translin knockout, and methods to validate Translin-miRNA interactions.

Data Presentation

Table 1: Representative miRNAs Regulated by the Translin/Trax Complex

The following table summarizes miRNAs that have been identified in the literature as being regulated by the Translin/Trax complex, based on studies in Translin knockout (Tsn-/-) mouse models. The absence of the functional TN/TX complex leads to an upregulation of its target miRNAs.

miRNAFold Change (Tsn-/- vs. Wild-Type)Tissue/Cell TypeReference Study
miR-181bElevatedAorta[4][5]
miR-409ElevatedCerebellum, HippocampusDescribed as an in vitro substrate[6]
Additional TargetsTo be determined by miRNA profilingVariouse.g., miRNA-seq or microarray analysis

Experimental Protocols

Protocol 1: In Vitro miRNA Degradation Assay

This protocol is designed to directly assess the endoribonuclease activity of the purified Translin/Trax complex on a specific miRNA substrate. The assay is based on the cleavage of a radiolabeled miRNA, which can be visualized by gel electrophoresis and autoradiography.

Materials:

  • Purified recombinant Translin/Trax complex

  • 5'-end radiolabeled miRNA substrate (e.g., [γ-³²P]ATP labeled miR-409)

  • RNase-free water

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MnCl₂, 1 mM DTT)

  • Stop Solution (8 M Urea, 50 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)

  • Denaturing polyacrylamide gel (e.g., 15%)

  • TBE Buffer

  • Phosphor imager and cassettes

Procedure:

  • Prepare the Reaction Mix: In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • Purified Translin/Trax complex (final concentration to be optimized, e.g., 50 nM)

    • Reaction Buffer (to 1X final concentration)

    • RNase-free water to a final volume of 18 µL.

  • Initiate the Reaction: Add 2 µL of 5'-end radiolabeled miRNA substrate (e.g., ~10,000 cpm, final concentration ~20 nM) to the reaction mix.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended to determine the optimal incubation time.

  • Stop the Reaction: Terminate the reaction by adding an equal volume (20 µL) of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated an appropriate distance to resolve the full-length and cleaved miRNA fragments.

  • Visualization: Expose the gel to a phosphor screen and visualize the results using a phosphor imager. The presence of smaller radioactive bands in the lanes with the active Translin/Trax complex indicates miRNA degradation.

Protocol 2: Quantification of miRNA Levels by RT-qPCR in Translin Knockout Models

This protocol describes the relative quantification of specific miRNAs in tissues or cells from Translin knockout (Tsn-/-) mice compared to wild-type controls.

Materials:

  • Total RNA isolated from Tsn-/- and wild-type tissues/cells

  • miRNA-specific reverse transcription kit

  • miRNA-specific forward and reverse primers

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

  • Small non-coding RNA for normalization (e.g., snoRNA, U6)

Procedure:

  • RNA Isolation: Isolate total RNA, including the small RNA fraction, from the samples of interest using a suitable kit. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each sample using a miRNA-specific reverse transcription kit. This often involves a poly(A) tailing step followed by reverse transcription with an oligo(dT) primer.

  • qPCR: Set up the qPCR reactions in triplicate for each sample and each miRNA of interest, including the normalization control. A typical reaction includes cDNA, miRNA-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method.

    • Calculate the ΔCt for each sample: ΔCt = Ct (miRNA of interest) - Ct (normalization control).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt (Tsn-/- sample) - ΔCt (wild-type control).

    • Calculate the fold change: Fold Change = 2^(-ΔΔCt).

Protocol 3: Co-Immunoprecipitation (Co-IP) of Translin/Trax with miRNA

This protocol aims to demonstrate the physical interaction between the Translin/Trax complex and a specific miRNA within a cellular context.

Materials:

  • Cell lysate from cells expressing the miRNA of interest

  • Antibody against Translin or Trax

  • Protein A/G magnetic beads

  • Co-IP lysis buffer

  • Wash buffer

  • RNA extraction kit

  • RT-qPCR reagents for miRNA quantification

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-RNA interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against Translin or a non-specific IgG control overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-RNA complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • RNA Elution and Extraction: Elute and extract the co-immunoprecipitated RNA from the beads using a suitable RNA extraction method.

  • Analysis: Quantify the miRNA of interest in the immunoprecipitated RNA fraction by RT-qPCR. An enrichment of the specific miRNA in the Translin/Trax IP sample compared to the IgG control indicates an interaction.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Cell-Based Analysis cluster_interaction Interaction Validation purification Purify Recombinant Translin/Trax Complex assay In Vitro Degradation Assay purification->assay radiolabel 5'-End Radiolabel miRNA Substrate radiolabel->assay gel Denaturing PAGE & Autoradiography assay->gel knockout Translin Knockout (Tsn-/-) Model rna_extraction RNA Isolation knockout->rna_extraction rt_qpcr RT-qPCR for specific miRNAs rna_extraction->rt_qpcr profiling miRNA Profiling (Microarray/RNA-seq) rna_extraction->profiling lysis Cell Lysis co_ip Co-Immunoprecipitation (anti-Translin/Trax) lysis->co_ip rna_ip RNA Extraction from IP co_ip->rna_ip qpcr_ip RT-qPCR for co-IP'd miRNA rna_ip->qpcr_ip

Caption: Experimental workflow for analyzing Translin's role in miRNA degradation.

signaling_pathway Translin Translin TN_TX_Complex Translin/Trax RNase Complex Translin->TN_TX_Complex Trax Trax Trax->TN_TX_Complex degraded_miRNA Degraded miRNA fragments TN_TX_Complex->degraded_miRNA cleavage pre_miRNA pre-miRNA (specific subpopulation) pre_miRNA->TN_TX_Complex binding mature_miRNA Mature miRNA pre_miRNA->mature_miRNA Dicer processing (alternative fate) RISC RISC Loading mature_miRNA->RISC Target_mRNA Target mRNA RISC->Target_mRNA binding Translation_Repression Translational Repression / mRNA Degradation Target_mRNA->Translation_Repression

Caption: Translin/Trax mediated miRNA degradation pathway.

References

Application Notes and Protocols: Studying Translin Loss-of-Function using RNA Interference (RNAi)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Translin is a highly conserved DNA and RNA-binding protein implicated in a multitude of cellular processes, including nucleic acid metabolism, DNA damage response, and cell cycle progression.[1] It forms a heteromeric complex with the Translin-associated factor X (TRAX), creating a functional unit known as C3PO.[1][2] This complex has been identified as a key component in the RNA interference (RNAi) pathway, where it possesses endoribonuclease activity that facilitates the cleavage of the passenger strand from small interfering RNAs (siRNAs) during the loading of the RNA-induced silencing complex (RISC).[2][3]

Translin's Role in the RNAi Signaling Pathway

Translin_RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Duplex (Guide & Passenger Strands) Dicer->siRNA Pre_RISC Pre-RISC Complex siRNA->Pre_RISC Loading Ago Argonaute (Ago) Protein Ago->Pre_RISC C3PO Translin/TRAX (C3PO Complex) Pre_RISC->C3PO Activation Passenger Passenger Strand (Degraded) Pre_RISC->Passenger RISC Activated RISC C3PO->RISC mRNA Target mRNA RISC->mRNA Targeting Cleavage mRNA Cleavage mRNA->Cleavage

Caption: Translin's role within the RNA-induced silencing complex (RISC).

General Experimental Workflow

RNAi_Workflow cluster_prep Phase 1: Preparation & Transfection cluster_validation Phase 2: Knockdown Validation cluster_analysis Phase 3: Phenotypic Analysis A 1. Design & Synthesize Translin-specific siRNA (≥2 sequences recommended) C 3. Optimize Transfection (Vary siRNA & reagent concentration) A->C B 2. Culture Target Cells (Ensure optimal health & confluency) B->C D 4. Transfect Cells with Translin siRNA & Controls (Negative & Positive) C->D E 5. Harvest Cells (24-72h post-transfection) D->E F 6a. RNA Extraction & qRT-PCR (Measure Translin mRNA levels) E->F G 6b. Protein Lysis & Western Blot (Measure Translin protein levels) E->G H 7. Perform Downstream Assays (e.g., Cell Viability, Migration, Metabolic Assays, Gene Expression) F->H G->H I 8. Data Analysis & Interpretation H->I

Caption: Step-by-step workflow for Translin loss-of-function studies using RNAi.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of Translin in Mammalian Cells

This protocol outlines the transient transfection of siRNA into a mammalian cell line (e.g., HeLa, U2OS) cultured in a 6-well plate format. Optimization is critical and may require adjusting siRNA concentration, reagent volume, and cell density.[9][10][11]

Materials:

  • Translin-specific siRNA duplexes (2-3 different sequences recommended)

  • Negative Control siRNA (scrambled sequence)

  • Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free culture medium (e.g., Opti-MEM™)

  • Complete culture medium with serum, without antibiotics

  • Target mammalian cell line

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate with 2.5 mL of complete medium (without antibiotics) to achieve 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, prepare Solution A : Dilute 20-80 pmol of siRNA (e.g., 5 µL of a 10 µM stock) into 100 µL of serum-free medium. Mix gently.

    • For each well, prepare Solution B : Dilute 3-6 µL of transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with 1 mL of PBS.

    • Add 800 µL of serum-free medium to the 200 µL siRNA-lipid complex mixture (total volume 1 mL).

    • Add the 1 mL mixture dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

  • Post-Transfection:

    • Add 1 mL of complete medium containing 2x the normal serum concentration.

    • Continue to incubate for an additional 18-24 hours.

    • Aspirate the medium and replace it with 2 mL of fresh, complete 1x growth medium.

  • Harvesting: Assay the cells for Translin knockdown and phenotypic changes 24-72 hours after the initial transfection. The optimal time point depends on the stability of the Translin protein and should be determined empirically.[12]

Protocol 2: Validation of Translin Knockdown by Quantitative RT-PCR (qRT-PCR)

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR™ Green qPCR Master Mix)

  • Primers for human Translin (TSN) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Isolation: At the desired time point (e.g., 24 or 48 hours post-transfection), harvest cells and isolate total RNA according to the manufacturer's protocol. Elute RNA in nuclease-free water.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing qPCR master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.

    • In a qPCR plate, add the master mix to each well.

    • Add diluted cDNA (e.g., 1-2 µL) to the respective wells. Include a no-template control (NTC) for each primer set.

    • Run at least three technical replicates for each sample and primer set.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Translin and the reference gene in both control and knockdown samples.

    • Calculate the relative expression of Translin mRNA using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100%.

Protocol 3: Validation of Translin Knockdown by Western Blot

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Translin (anti-TSN)

  • Primary antibody: anti-loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Lysis: At the desired time point (e.g., 48 or 72 hours post-transfection), wash cells with cold PBS and lyse them in 150-200 µL of lysis buffer on ice.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Translin antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control. Quantify the band intensities using densitometry software and normalize the Translin signal to the loading control to determine the percentage of protein knockdown relative to the negative control.

Data Presentation

Quantitative data should be summarized to facilitate clear interpretation and comparison between experimental conditions.

Table 1: Optimization of Transfection Conditions for Translin Knockdown

siRNA Concentration (nM) Transfection Reagent (µL) Cell Viability (%) Translin mRNA Knockdown (%)
10 3.0 98 ± 2 75 ± 5
20 3.0 96 ± 3 88 ± 4
20 4.5 91 ± 4 92 ± 3
40 4.5 85 ± 5 94 ± 2

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantitative Analysis of Translin Levels 48h Post-Transfection

Treatment Group Relative Translin mRNA (vs. Control) Relative Translin Protein (vs. Control)
Negative Control siRNA 1.00 ± 0.08 1.00 ± 0.11
Translin siRNA #1 0.12 ± 0.03 0.19 ± 0.05
Translin siRNA #2 0.15 ± 0.04 0.24 ± 0.06

Data normalized to reference gene (mRNA) or loading control (protein) and expressed as mean ± SD.

Table 3: Example Phenotypic Analysis Following Translin Knockdown

Treatment Group Cell Proliferation (Fold Change) Apoptosis (% of Cells) Target miRNA Level (Relative)
Negative Control siRNA 1.00 ± 0.09 4.5 ± 1.2 1.00 ± 0.15
Translin siRNA #1 0.65 ± 0.07 15.2 ± 2.5 1.85 ± 0.21
Translin siRNA #2 0.68 ± 0.08 14.8 ± 2.1 1.79 ± 0.19

Phenotypic data collected 72h post-transfection. Data are presented as mean ± SD.

Expected Phenotypes and Downstream Analysis

Loss of Translin may lead to various cellular phenotypes due to its role in RNA metabolism and genome stability.[1][3][17] Studies in mouse models with Translin deletion or inactivation have revealed effects on metabolism, adiposity, and hippocampal synaptic plasticity.[18][19][20]

Potential downstream analyses include:

  • MicroRNA (miRNA) Profiling: Since the Translin/TRAX complex is involved in small RNA processing, its loss may alter the cellular miRNA landscape.[3][18]

  • Cell Cycle Analysis: Translin has been implicated in cell cycle progression, making flow cytometry a relevant tool to assess changes in cell cycle distribution.[1]

  • DNA Damage and Repair Assays: Given its initial discovery related to chromosomal translocations, assays like comet assays or γH2AX staining can investigate its role in maintaining genome stability.[1][21]

  • Metabolic Assays: Based on findings in knockout mice, assays measuring glucose uptake, lipid accumulation, or oxygen consumption could be relevant.[18]

  • Transcriptome Analysis (RNA-Seq): To gain a global view of the transcriptional changes resulting from Translin loss-of-function.

References

Troubleshooting & Optimization

Troubleshooting low yield in recombinant Translin protein expression.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of recombinant Translin protein expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of recombinant Translin in E. coli?

The yield of recombinant Translin can vary significantly depending on the expression system, vector, cultivation conditions, and purification strategy. A typical laboratory-scale expression in shake flasks can yield from a few milligrams to tens of milligrams of purified protein per liter of culture. Optimization of expression parameters is crucial to maximize your specific yield.

Q2: My recombinant Translin is forming inclusion bodies. What should I do?

Inclusion bodies are insoluble aggregates of misfolded protein that often form during high-level recombinant protein expression in E. coli. While this can complicate purification, it can also protect the protein from proteolysis. To obtain active Translin, you will need to isolate the inclusion bodies, solubilize them using strong denaturants like urea or guanidine hydrochloride, and then refold the protein into its correct conformation.[1][2][3]

Q3: Is codon optimization necessary for expressing human Translin in E. coli?

Yes, codon optimization is highly recommended. Human genes often contain codons that are rarely used by E. coli, which can impede translation efficiency and lead to low protein expression. Synthesizing a Translin gene with codons optimized for E. coli's translational machinery can significantly improve your chances of obtaining a higher yield.

Q4: Which E. coli strain is best for expressing Translin?

E. coli BL21(DE3) is a commonly used and effective strain for routine Translin expression as it is deficient in Lon and OmpT proteases, which helps to minimize protein degradation.[4][5] For Translin, which is a eukaryotic protein, a strain like Rosetta(DE3) that supplies tRNAs for rare codons may improve expression of a non-codon-optimized gene.[4][5][6] If disulfide bond formation were critical for a modified Translin, a strain like SHuffle T7 could be considered.[7] A comparison of different strains may be necessary to determine the optimal choice for your specific construct.

Troubleshooting Guide

Issue 1: Low or No Expression of Translin Protein
Possible Cause Troubleshooting Step
Inefficient Transcription/Translation 1. Verify Plasmid Integrity: Sequence your expression vector to confirm the Translin gene is in the correct reading frame and free of mutations. 2. Codon Optimization: If not already done, synthesize a codon-optimized Translin gene for E. coli. 3. Promoter System: Ensure you are using a strong, inducible promoter (e.g., T7) and the appropriate E. coli strain (e.g., BL21(DE3)).[4][5]
Suboptimal Induction Conditions 1. Optimize IPTG Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Higher concentrations are not always better and can sometimes be toxic to the cells.[3][8] 2. Optimize Induction Temperature and Time: Lowering the induction temperature (e.g., 18-25°C) and extending the induction time (e.g., 16-24 hours) can improve protein expression and solubility.[9][10]
Protein Degradation 1. Use Protease-Deficient Strains: Use E. coli strains deficient in certain proteases, such as BL21(DE3) (deficient in Lon and OmpT).[4][5] 2. Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer during protein extraction.
Issue 2: Translin is Expressed but is Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step
High Expression Rate 1. Lower Induction Temperature: Induce expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., overnight). This slows down protein synthesis, allowing more time for proper folding.[9][10] 2. Reduce Inducer (IPTG) Concentration: Use a lower concentration of IPTG to decrease the rate of transcription.[3][8]
Suboptimal Culture Conditions 1. Optimize Growth Media: Experiment with different growth media (e.g., LB, TB, 2xYT) to see if it impacts solubility. 2. Improve Aeration: Use baffled flasks and ensure vigorous shaking to provide adequate oxygen for cell growth and protein folding.
Protein Characteristics 1. Use a Solubility-Enhancing Tag: Fuse Translin to a highly soluble protein like Maltose Binding Protein (MBP). The tag can be cleaved off after purification.[11] 2. Co-express with Chaperones: Co-express molecular chaperones that can assist in the proper folding of Translin.

Data Presentation: Optimization of Translin Expression

The following tables present representative data for optimizing recombinant Translin expression. Note: This data is illustrative and optimal conditions should be determined empirically for your specific construct and experimental setup.

Table 1: Effect of Induction Temperature on Translin Yield

Induction Temperature (°C)Induction Time (hours)Soluble Translin Yield (mg/L)Insoluble Translin (mg/L)
374215
308512
2516108
1824125

Table 2: Effect of IPTG Concentration on Translin Yield (at 25°C for 16 hours)

IPTG Concentration (mM)Soluble Translin Yield (mg/L)Insoluble Translin (mg/L)
0.1126
0.5109
1.0812

Table 3: Comparison of E. coli Strains for Translin Expression (at 25°C, 0.1 mM IPTG for 16 hours)

E. coli StrainSoluble Translin Yield (mg/L)Insoluble Translin (mg/L)
BL21(DE3)108
Rosetta(DE3)127
SHuffle T7810

Experimental Protocols

Protocol 1: Expression of His-tagged Translin in E. coli BL21(DE3)
  • Transformation: Transform the expression plasmid containing the His-tagged Translin gene into competent E. coli BL21(DE3) cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[9][12]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (in a 2L baffled flask) with the overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[13]

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C). Add IPTG to the optimal final concentration (e.g., 0.1 mM).

  • Incubation: Continue to incubate the culture at the chosen temperature with shaking for the determined optimal time (e.g., 16 hours at 25°C).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged Translin using Ni-NTA Affinity Chromatography (Native Conditions)
  • Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.[14][15] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged Translin.

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA agarose resin column. Allow the lysate to flow through by gravity.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[14]

  • Elution: Elute the His-tagged Translin from the column with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[14] Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing pure Translin and perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Protocol 3: Solubilization and Refolding of Translin from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis (Protocol 2, Step 1), centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet twice with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[1][16]

  • Solubilization: Solubilize the washed inclusion bodies in Solubilization Buffer (8 M Urea or 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT) by stirring for 1-2 hours at room temperature.[1][3][16]

  • Clarification: Centrifuge the solubilized mixture at 15,000 x g for 30 minutes to remove any remaining insoluble material.

  • Refolding by Dialysis: Place the clarified supernatant in a dialysis bag and dialyze against a series of refolding buffers with decreasing concentrations of the denaturant (e.g., from 4 M Urea down to 0 M Urea in a buffer such as 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM DTT) over 24-48 hours at 4°C.[2]

  • Purification: Purify the refolded Translin using Ni-NTA affinity chromatography as described in Protocol 2.

Visualizations

Experimental Workflow

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Codon_Optimization Codon Optimization of Translin Gene Vector_Construction Cloning into Expression Vector Codon_Optimization->Vector_Construction Transformation Transformation into E. coli BL21(DE3) Vector_Construction->Transformation Culture_Growth Culture Growth (to OD600 0.6-0.8) Transformation->Culture_Growth Induction Induction with IPTG (e.g., 0.1 mM, 25°C) Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Purified_Protein Purified Translin Affinity_Chromatography->Purified_Protein

Caption: Workflow for recombinant Translin expression and purification.

Signaling Pathways

RISC_Pathway cluster_RISC_Loading RISC Loading and Activation cluster_Silencing Gene Silencing dsRNA dsRNA / pre-miRNA Dicer Dicer dsRNA->Dicer cleavage siRNA_miRNA siRNA / miRNA duplex Dicer->siRNA_miRNA Ago2 Ago2 siRNA_miRNA->Ago2 loading pre_RISC pre-RISC (Ago2 + duplex) Ago2->pre_RISC C3PO C3PO (Translin/Trax) pre_RISC->C3PO passenger strand degradation active_RISC Active RISC (Ago2 + guide strand) C3PO->active_RISC mRNA Target mRNA active_RISC->mRNA binding Cleavage mRNA Cleavage / Translational Repression mRNA->Cleavage PKA_Translin_Interaction GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Translin_Trax Translin/Trax Complex (C3PO) PKA_active->Translin_Trax Phosphorylation (Potential Activation) miRNA microRNAs Translin_Trax->miRNA Targets Degradation miRNA Degradation miRNA->Degradation Protein_Synthesis Protein Synthesis (e.g., for synaptic plasticity) Degradation->Protein_Synthesis Relieves Repression DNA_Damage_Response DSB DNA Double-Strand Break (DSB) MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN_Complex Sensing Translin Translin DSB->Translin Binding to break point junctions ATM ATM Kinase MRN_Complex->ATM Activation End_Processing DNA End Processing ATM->End_Processing Phosphorylation of downstream targets Translin->End_Processing Potential Role Repair DNA Repair (e.g., NHEJ/HR) End_Processing->Repair

References

Optimizing buffer conditions for Translin electrophoretic mobility shift assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing electrophoretic mobility shift assays (EMSAs) with the DNA/RNA-binding protein Translin.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Translin and how does this impact EMSA design?

A1: Translin is a highly conserved protein that binds to both single-stranded DNA and RNA.[1][2] It forms an octameric ring structure and is involved in various cellular processes, including RNA metabolism, transport, and the DNA damage response.[1] In partnership with Translin-associated factor-X (TRAX), it forms the C3PO complex, which functions as an endonuclease in the RNA-induced silencing complex (RISC) pathway to facilitate the degradation of the passenger strand of small interfering RNA (siRNA).[1][3][4] When designing a Translin EMSA, it is crucial to consider whether you are investigating its interaction with DNA or RNA and whether the formation of the C3PO complex with TRAX is relevant to your experimental question.

Q2: What are the key components of a Translin EMSA binding buffer?

A2: A typical Translin EMSA binding buffer should contain a buffering agent to maintain pH, salts to modulate ionic strength, a chelating agent, a reducing agent, and additives to improve complex stability and reduce non-specific binding. While specific concentrations may require optimization, a good starting point can be derived from established protocols for similar DNA/RNA binding proteins and specific assays involving Translin.[5][6][7]

Q3: How does salt concentration affect Translin-DNA/RNA binding in an EMSA?

A3: Salt concentration is a critical parameter in EMSAs as it influences the electrostatic interactions between the protein and the nucleic acid.[6] High salt concentrations can disrupt these interactions, leading to weaker or no binding, while very low salt concentrations might promote non-specific binding. For Translin, a starting point for optimization could be around 100 mM NaCl or KCl.[2][5] It is recommended to perform a salt titration to determine the optimal concentration for your specific Translin-nucleic acid interaction.

Q4: What is the optimal pH for a Translin EMSA?

A4: The pH of the binding buffer affects the charge of amino acid residues in the protein's DNA/RNA-binding domain, which can significantly impact binding affinity.[6] Most EMSA protocols for DNA-binding proteins recommend a pH range of 7.0 to 8.0.[6][8] For Translin, a pH of 8.0 has been used successfully in fluorescence polarization assays, suggesting this is a good starting point for EMSA optimization.[5]

Q5: Should I include additives like glycerol and BSA in my Translin EMSA binding buffer?

A5: Yes, additives are generally recommended to improve the quality of your EMSA results. Glycerol (typically 5-10%) is a cryoprotectant that helps to stabilize the protein and the protein-nucleic acid complex.[2][6] Bovine Serum Albumin (BSA) is often included at a concentration of 0.01-0.1 mg/mL to prevent the binding of Translin to the walls of the reaction tube and to reduce non-specific binding.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No shifted band observed 1. Inactive Translin protein. 2. Suboptimal binding buffer conditions. 3. Issues with the DNA/RNA probe. 4. Problems with gel electrophoresis.1. Verify the integrity and activity of your Translin preparation using SDS-PAGE and a functional assay if available. 2. Perform a titration of key buffer components, including salt (NaCl or KCl) and MgCl2. Test a range of pH values (e.g., 7.0, 7.5, 8.0).[5][6] 3. Ensure your probe is correctly labeled and purified. Confirm the integrity of your probe on a denaturing gel. 4. Pre-run the gel to remove residual ammonium persulfate. Ensure the gel percentage is appropriate for the size of your complex.[7]
Weak shifted band 1. Insufficient concentration of Translin or probe. 2. Suboptimal binding incubation time or temperature. 3. Dissociation of the complex during electrophoresis.1. Increase the concentration of Translin and/or the labeled probe in the binding reaction. 2. Optimize the incubation time (e.g., 15, 30, 60 minutes) and temperature (e.g., 4°C, room temperature). 3. Reduce the electrophoresis running time or run the gel at a lower voltage in a cold room. Increase the glycerol concentration in the loading buffer to help stabilize the complex.[6]
Smeared bands 1. Protein degradation. 2. Non-specific binding. 3. Complex instability.1. Add protease inhibitors to your protein preparation and binding buffer. 2. Increase the concentration of a non-specific competitor DNA/RNA (e.g., poly(dI-dC) for DNA probes, tRNA for RNA probes). Include BSA in your binding buffer.[6] 3. Optimize buffer conditions (salt, pH, MgCl2) to enhance complex stability.
Shifted band in the no-protein control lane 1. Contamination of the probe with protein. 2. Probe forming secondary structures that migrate slower.1. Repurify your labeled probe. 2. Denature and refold your probe under controlled conditions. Run a sample of the probe on a denaturing gel to check for multiple species.
Complex stuck in the well 1. Protein aggregation. 2. High molecular weight of the complex.1. Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to the binding buffer at a low concentration (e.g., 0.05-0.1%). 2. Use a lower percentage polyacrylamide gel or an agarose gel to allow the complex to enter the gel matrix.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and ranges for key components of a Translin EMSA binding buffer, based on a combination of a specific protocol for a Translin fluorescence polarization assay and general EMSA guidelines. Optimization within these ranges is recommended for best results.

ComponentStarting Concentration (1X)Recommended Range for OptimizationReference
Tris-HCl, pH 8.0 25 mM10 - 50 mM[5]
NaCl 100 mM50 - 200 mM[5]
MgCl2 1 mM0.5 - 5 mM[5][9]
EDTA 1 mM0.1 - 1 mM[2]
DTT 1 mM0.5 - 2 mM[2][7]
Glycerol 5%5 - 15%[2]
BSA 0.1 mg/mL0.01 - 0.5 mg/mL[6][7]
Poly(dI-dC) (for DNA probes) 50 ng/µL25 - 100 ng/µL[10]

Experimental Protocols

Detailed Protocol for Translin EMSA

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagents and Buffers

  • 10X Translin Binding Buffer: 250 mM Tris-HCl (pH 8.0), 1 M NaCl, 10 mM MgCl2, 10 mM DTT, 1 mg/mL BSA. Store at -20°C.

  • Labeled DNA/RNA Probe: Labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag and purified.

  • Unlabeled Competitor Probe: Identical sequence to the labeled probe, but unlabeled.

  • Non-specific Competitor DNA/RNA: Poly(dI-dC) for DNA probes or tRNA for RNA probes.

  • Purified Translin Protein: At a known concentration.

  • 6X Loading Dye: 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol in 1X TBE.

  • 10X TBE Buffer: 0.89 M Tris base, 0.89 M boric acid, 20 mM EDTA (pH 8.3).

  • 5% Native Polyacrylamide Gel: Prepare in 0.5X TBE.

2. Binding Reaction Setup

For a 20 µL binding reaction:

ComponentVolumeFinal Concentration
10X Translin Binding Buffer2 µL1X
Non-specific CompetitorVariable50 ng/µL
Unlabeled Competitor (for competition assay)Variable10X, 50X, 100X molar excess
Purified Translin ProteinVariableTitrate for optimal binding
Nuclease-free WaterTo 18 µL-
Labeled Probe2 µL1 nM

3. Binding Reaction Incubation

  • Assemble the binding reactions on ice. Add components in the order listed above, adding the labeled probe last.

  • Gently mix the components.

  • Incubate the reactions at room temperature for 20-30 minutes.

4. Gel Electrophoresis

  • Pre-run the 5% native polyacrylamide gel in 0.5X TBE at 100V for 30-60 minutes in a cold room or at 4°C.

  • Add 4 µL of 6X loading dye to each binding reaction.

  • Load the samples into the wells of the pre-run gel.

  • Run the gel at 100-150V for 1-2 hours, or until the bromophenol blue dye has migrated to the desired position.

5. Detection

  • Carefully remove the gel from the electrophoresis apparatus.

  • Detect the labeled probe based on the type of label used (e.g., autoradiography for ³²P, chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).

Visualizations

Translin_EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Electrophoresis cluster_detection Detection Probe_Prep Prepare Labeled Nucleic Acid Probe Mix Combine Translin, Probe, and Buffer Components Probe_Prep->Mix Protein_Prep Purify Translin Protein Protein_Prep->Mix Buffer_Prep Prepare Binding Buffer Buffer_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Load_Gel Load Samples onto Native PAGE Gel Incubate->Load_Gel Run_Gel Run Gel Electrophoresis Load_Gel->Run_Gel Detect Detect Probe Signal (e.g., Autoradiography) Run_Gel->Detect Analyze Analyze Shifted Bands Detect->Analyze

Caption: Experimental workflow for a Translin electrophoretic mobility shift assay.

Translin_RISC_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA Dicer Dicer dsRNA->Dicer processing siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Translin Translin C3PO C3PO Complex Translin->C3PO TRAX TRAX TRAX->C3PO C3PO->RISC_loading facilitates Ago2 Argonaute-2 (Ago2) RISC_loading->Ago2 loading Passenger_strand Passenger Strand (degraded) RISC_loading->Passenger_strand degradation via C3PO Guide_strand Guide Strand RISC_loading->Guide_strand unwinding RISC_active Active RISC Ago2->RISC_active activation mRNA_target Target mRNA RISC_active->mRNA_target binding Guide_strand->RISC_active incorporation Cleaved_mRNA Cleaved mRNA mRNA_target->Cleaved_mRNA cleavage

Caption: Role of the Translin-TRAX (C3PO) complex in the RNA-induced silencing complex (RISC) pathway.

References

Translin Co-Immunoprecipitation: A Technical Support Guide to Reducing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and reducing non-specific binding in Translin co-immunoprecipitation (Co-IP) experiments. The following information is presented in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is Translin and why is its Co-IP challenging?

Translin is a highly conserved DNA and RNA-binding protein involved in various cellular processes, including RNA metabolism, transport, and DNA damage response.[1] Co-immunoprecipitation of Translin can be challenging due to its inherent nucleic acid-binding properties, which can lead to the co-purification of non-specific RNA and associated proteins, thus increasing background signal. Additionally, like many protein-protein interactions, the association of Translin with its partners may be transient or of low affinity, requiring carefully optimized experimental conditions to preserve these interactions while minimizing non-specific binding.

Q2: What are the primary sources of non-specific binding in a Co-IP experiment?

Non-specific binding in Co-IP can arise from several sources:

  • Binding to the beads: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads. This is particularly problematic with nuclear proteins.[2]

  • Binding to the antibody: The immunoprecipitating antibody may non-specifically bind to proteins other than the target antigen. Using a high-quality, validated antibody is crucial.[3]

  • Hydrophobic and electrostatic interactions: Proteins can non-specifically interact with other proteins or the bead matrix through hydrophobic or charged surfaces.

  • Indirect binding through nucleic acids: For RNA-binding proteins like Translin, non-specific proteins can be "pulled down" because they are bound to the same RNA molecule as Translin, rather than directly interacting with Translin itself.

Q3: What are the essential controls to include in a Translin Co-IP experiment?

To ensure the validity of your results and to effectively troubleshoot, the following controls are essential:

  • Isotype Control: An antibody of the same isotype and from the same host species as your anti-Translin antibody, but not specific to any cellular protein, should be used in a parallel IP. This control helps to identify non-specific binding to the antibody itself.[3]

  • Beads-Only Control: Performing the IP procedure with beads alone (no antibody) helps to identify proteins that bind non-specifically to the bead matrix.

  • Input Control: A small fraction of the cell lysate before the immunoprecipitation should be run on the western blot alongside the IP samples. This confirms that the proteins of interest are expressed in the lysate.

  • Knockdown/Knockout Control: If available, using a cell line where Translin expression is knocked down or knocked out can confirm the specificity of the antibody and the interaction.

Troubleshooting Guide: Reducing Non-Specific Binding

Problem: High background in my Translin Co-IP Western Blot.

High background can obscure true protein-protein interactions. Here are several strategies to mitigate this issue, categorized by the stage of the Co-IP protocol.

Lysis and Sample Preparation
  • Optimize Lysis Buffer: For Co-IP, a gentle lysis buffer is generally preferred to preserve protein-protein interactions. Non-ionic detergents are less harsh than ionic detergents.[4] However, for nuclear proteins like Translin, which can be involved in strong interactions, some level of detergent is necessary.

    • Recommendation: Start with a lysis buffer containing a mild, non-ionic detergent like NP-40 or Triton X-100 at a concentration of 0.1-0.5%. Avoid strong ionic detergents like SDS unless you are performing denaturing IPs.

  • Sonication: Brief sonication can help to disrupt the nuclear membrane and release nuclear proteins, but excessive sonication can denature proteins and disrupt interactions.[4]

    • Recommendation: Use short pulses of sonication on ice to ensure efficient lysis without overheating the sample.

  • Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[3][5]

    • Recommendation: Before adding the specific antibody, incubate the cell lysate with beads (the same type you will use for the IP) for 1 hour at 4°C.[5] Discard these beads and use the supernatant for the immunoprecipitation.

Antibody and Bead Incubation
  • Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[6]

    • Recommendation: Titrate your anti-Translin antibody to determine the optimal concentration that efficiently pulls down Translin without excessive background.

  • Blocking the Beads: Blocking the beads before adding the antibody can reduce non-specific protein adherence to the bead surface.

    • Recommendation: Incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk for 1-2 hours at 4°C before use.[3][6] For RNA-binding proteins, blocking with yeast RNA (0.1 mg per 100 µl of beads) can also be effective.[7]

Washing Steps

The washing steps are crucial for removing non-specifically bound proteins. The stringency of the wash buffer needs to be optimized to disrupt weak, non-specific interactions without disrupting the specific interaction of interest.

  • Increase the Number and Duration of Washes: Insufficient washing is a common cause of high background.

    • Recommendation: Increase the number of washes to at least 3-5 times.[6] For each wash, incubate the beads with the wash buffer for 5-10 minutes with gentle rotation.[6]

  • Optimize Wash Buffer Composition: The composition of the wash buffer can be adjusted to increase stringency.

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can disrupt electrostatic interactions.

    • Detergent Concentration: Including or increasing the concentration of a non-ionic detergent can disrupt hydrophobic interactions.

Table 1: Effect of Wash Buffer Components on Non-Specific Binding

Wash Buffer ComponentConcentration RangeEffect on Non-Specific BindingPotential Impact on Specific Interactions
NaCl 150 mM - 500 mMReduces electrostatic non-specific binding.[6]High concentrations may disrupt weaker specific interactions.
NP-40 / Triton X-100 0.05% - 0.5%Reduces hydrophobic non-specific binding.[6][8]Higher concentrations can disrupt some specific interactions.
Tween-20 0.01% - 0.1%A milder non-ionic detergent that can reduce background.[9]Generally less disruptive to specific interactions than NP-40 or Triton X-100.

A study by Trinkle-Mulcahy et al. demonstrated that optimizing the detergent concentration is critical. They found that for their system, a low concentration of NP-40 (0.05%) was optimal for reducing non-specific binding while preserving the specific interaction, whereas higher concentrations (e.g., 1%) were detrimental to the recovery of the protein of interest.[8]

Experimental Protocols

Optimized Co-Immunoprecipitation Protocol for Translin

This protocol is a compilation of best practices for Co-IP of RNA-binding proteins, with specific recommendations for Translin.

1. Cell Lysis and Pre-clearing

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Use 1 ml of lysis buffer per 1 x 10^7 cells.[10]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate briefly on ice if nuclear lysis is incomplete.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Pre-clear the lysate: Add 20-30 µl of protein A/G beads (previously washed and equilibrated in lysis buffer) to 1 mg of protein lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

2. Immunoprecipitation

  • Add the optimal concentration of the anti-Translin antibody (or isotype control) to the pre-cleared lysate.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 40 µl of pre-blocked (e.g., with 1% BSA) and washed protein A/G beads.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

3. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration). For each wash, resuspend the beads and rotate for 5-10 minutes at 4°C before pelleting.

4. Elution

  • After the final wash, carefully remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Pellet the beads and load the supernatant for SDS-PAGE and Western blot analysis.

Visualizations

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis CellPellet Cell Pellet Lysis Lysis Buffer CellPellet->Lysis Lysate Cell Lysate Lysis->Lysate Preclear Pre-clearing (with beads) Lysate->Preclear Antibody Add Anti-Translin Ab Preclear->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads (3-5x) Beads->Wash Elution Elute Proteins Wash->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Troubleshooting_NonSpecific_Binding cluster_prevention Preventative Measures cluster_optimization Optimization Steps cluster_controls Verify with Controls Start High Non-Specific Binding in Translin Co-IP Preclear Pre-clear Lysate? Start->Preclear Preclear->Start No, Implement Block Block Beads? Preclear->Block Yes Block->Start No, Implement AbTiter Optimize Ab Titration? Block->AbTiter Yes AbTiter->Start WashNum Increase Wash Number/Duration AbTiter->WashNum Yes WashBuffer Modify Wash Buffer WashNum->WashBuffer Salt Increase Salt Conc. WashBuffer->Salt Detergent Increase Detergent Conc. WashBuffer->Detergent Isotype Run Isotype Control Salt->Isotype Detergent->Isotype BeadsOnly Run Beads-Only Control Isotype->BeadsOnly

Caption: A troubleshooting decision tree for reducing non-specific binding.

References

Common challenges in breeding and genotyping Translin knockout mice.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Translin (Tsn) knockout mice. The information is tailored for researchers, scientists, and drug development professionals to address common challenges in breeding and genotyping these specific mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Translin (Tsn) gene?

A1: The Translin (Tsn) gene encodes a DNA-binding protein involved in several critical cellular processes. It plays a role in DNA recombination and repair. Translin also forms a complex with Translin-associated factor X (TRAX) to create the C3PO (Component 3 of Promoter of RISC) complex, which is involved in the RNA-induced silencing complex (RISC) pathway, specifically in the processing of microRNAs.

Q2: What are the known phenotypes of Translin knockout mice?

A2: Translin knockout mice have been reported to exhibit several distinct phenotypes. These include significant lymphopenia (a reduction in the number of lymphocytes in the blood) during their juvenile stage. As the mice age (around 8-10 weeks), they may develop severe bone marrow failure, characterized by a decrease in young myeloid and erythroblast cells. Splenomegaly (enlarged spleen) associated with conditions resembling chronic myelogenous leukemia or myelofibrosis has also been observed. Additionally, studies have noted altered growth of mammary epithelia in female knockout mice and increased adiposity.

Q3: Are there known fertility issues with Translin knockout mice?

A3: While there is no definitive consensus in the literature on severe infertility, some related findings suggest potential challenges. Disruption of the Translin-TSNAX complex has been linked to abnormal vacuoles in the testes of mice. Furthermore, knockout models of interacting proteins like Tsnaxip1 have shown reduced male fertility and impaired sperm motility. However, one study reported that Translin-null mice generated via in-vitro fertilization were not runted and had normal metabolic homeostasis, suggesting that fertility and developmental issues might be influenced by environmental or genetic background factors. Researchers should carefully monitor breeding pairs for litter size and pup viability.

Q4: What is the expected Mendelian ratio for offspring from a heterozygous (Tsn+/-) cross?

A4: In the absence of embryonic or neonatal lethality, a standard heterozygous cross (Tsn+/- x Tsn+/-) is expected to produce offspring in a 1:2:1 Mendelian ratio: 25% wild-type (Tsn+/+), 50% heterozygous (Tsn+/-), and 25% homozygous knockout (Tsn-/-). Deviations from this ratio could indicate potential viability issues with the homozygous knockout genotype and should be carefully recorded and analyzed.

Breeding Challenges: Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Reduced Litter Size - Suboptimal breeding conditions. - Age of breeding pairs. - Underlying fertility issues in one or both parents. - Genetic background effects.- Ensure proper animal husbandry, including appropriate diet, light/dark cycles, and minimal stress. - Set up breeding pairs with mice at their peak reproductive age (typically 8-12 weeks for initial pairing). - If a pair is consistently unproductive, try pairing each mouse with a different, proven breeder to identify the infertile individual. - Consider backcrossing to a different genetic background if persistent breeding problems occur.
Poor Pup Viability - Maternal neglect (common in new mothers). - Failure to thrive due to the knockout phenotype. - Cannibalism.- Provide ample nesting material and minimize disturbances to the cage, especially within the first week postpartum. - Monitor pups for milk spots to ensure they are nursing. - If the homozygous knockout phenotype is severe, pups may require specialized care or may not be viable. - Separate the male after the female is confirmed to be pregnant to reduce stress and potential cannibalism.
Deviation from Expected Mendelian Ratios - Embryonic or neonatal lethality of the homozygous knockout genotype.- Genotype a large number of pups from multiple litters to obtain statistically significant data. - If a significant deviation is observed, consider timed pregnancies and analysis of embryos at different developmental stages to determine the point of lethality.

Genotyping: Experimental Protocols and Troubleshooting

A reliable genotyping protocol is crucial for maintaining a Translin knockout mouse colony. A three-primer PCR strategy is often the most efficient method for distinguishing between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) genotypes in a single reaction.

Detailed Methodology: DNA Extraction from Tail Biopsy
  • Sample Collection: Obtain a 1-2 mm tail snip from pre-weaned pups (around 10-14 days of age).

  • Lysis: Place the tail snip in a 1.5 mL tube containing a lysis buffer with Proteinase K.

  • Digestion: Incubate the sample at 55°C overnight in a shaking incubator or water bath.

  • Enzyme Inactivation: Inactivate the Proteinase K by heating the sample at 95°C for 10 minutes.

  • Centrifugation: Centrifuge the tubes at high speed for 5-10 minutes to pellet debris.

  • DNA Collection: The supernatant contains the genomic DNA and is ready for use in the PCR reaction.

Detailed Methodology: Three-Primer PCR Genotyping

Primer Design (Illustrative Example):

  • Forward Primer (WT & KO): A common forward primer that binds upstream of the targeted region in both the wild-type and knockout alleles.

  • Reverse Primer (WT): A reverse primer that binds within the genomic region that is deleted in the knockout allele.

  • Reverse Primer (KO): A reverse primer that binds within the selection cassette (e.g., Neomycin resistance gene) that replaced the Translin gene in the knockout allele.

PCR Reaction Mix:

Component Volume (for a 25 µL reaction) Final Concentration
5x PCR Buffer5 µL1x
dNTPs (10 mM)0.5 µL200 µM
Forward Primer (10 µM)1 µL0.4 µM
WT Reverse Primer (10 µM)0.5 µL0.2 µM
KO Reverse Primer (10 µM)0.5 µL0.2 µM
Taq DNA Polymerase0.25 µL1.25 units
Genomic DNA1-2 µL~50-100 ng
Nuclease-Free WaterUp to 25 µL-

PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation94°C3 minutes1
Denaturation94°C30 seconds\multirow{3}{}{35}
Annealing55-65°C30 seconds
Extension72°C1 minute
Final Extension72°C5 minutes1
Hold4°CIndefinite1

*The annealing temperature should be optimized based on the specific primers used.

Expected Results on Agarose Gel:

Genotype Bands Present
Wild-Type (+/+)One band corresponding to the WT allele product size.
Heterozygous (+/-)Two bands: one for the WT allele and one for the KO allele.
Homozygous Knockout (-/-)One band corresponding to the KO allele product size.
Genotyping Troubleshooting Guide
Observed Problem Potential Cause Troubleshooting Steps
No PCR Bands - Poor DNA quality or quantity. - PCR inhibitors in the DNA sample. - Incorrect PCR setup or cycling conditions. - Degraded primers.- Quantify DNA and check its purity (A260/A280 ratio). - Dilute the DNA sample to reduce inhibitor concentration. - Include a positive control (known genotype) and a negative control (no DNA) in every PCR run. - Optimize the annealing temperature using a gradient PCR. - Order fresh primers.
Non-Specific Bands - Annealing temperature is too low. - Primer-dimer formation. - Too much template DNA.- Increase the annealing temperature in 2°C increments. - Redesign primers if necessary. - Reduce the amount of genomic DNA in the reaction.
Faint Bands - Insufficient amount of template DNA. - Not enough PCR cycles. - Suboptimal annealing temperature.- Increase the amount of genomic DNA. - Increase the number of PCR cycles to 35-40. - Optimize the annealing temperature.
Only WT or KO band in a known Heterozygote - Unbalanced primer concentrations. - Large difference in the size of the WT and KO amplicons.- Adjust the ratio of the WT and KO reverse primers. - Optimize the extension time to ensure amplification of the larger product.

Visualizations

Translin_Signaling_Pathway cluster_RISC RNA-Induced Silencing Complex (RISC) Pathway cluster_DNA_Repair DNA Damage Response miRNA pre-miRNA Dicer Dicer miRNA->Dicer Processing C3PO C3PO Complex (Translin-TRAX) Dicer->C3PO Ago2 Argonaute 2 (Ago2) C3PO->Ago2 Facilitates loading RISC_loading RISC Loading Ago2->RISC_loading Passenger_Strand Passenger Strand Cleavage RISC_loading->Passenger_Strand Mature_RISC Mature RISC Passenger_Strand->Mature_RISC mRNA_Target mRNA Target Mature_RISC->mRNA_Target Translation_Repression Translational Repression/ mRNA Cleavage mRNA_Target->Translation_Repression DNA_damage DNA Double-Strand Break Translin_DNA Translin DNA_damage->Translin_DNA Recruitment Recombination Homologous Recombination/ Non-Homologous End Joining Translin_DNA->Recombination

Caption: Translin signaling pathways in RNA interference and DNA repair.

Genotyping_Workflow start Start: Pup Weaning tail_biopsy 1. Tail Biopsy start->tail_biopsy dna_extraction 2. DNA Extraction tail_biopsy->dna_extraction pcr_setup 3. PCR Setup (3-primer mix) dna_extraction->pcr_setup pcr_amplification 4. PCR Amplification pcr_setup->pcr_amplification gel_electrophoresis 5. Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis gel_imaging 6. Gel Imaging gel_electrophoresis->gel_imaging genotype_determination 7. Genotype Determination (+/+, +/-, -/-) gel_imaging->genotype_determination record_keeping 8. Record Keeping & Colony Management genotype_determination->record_keeping

Caption: Standard workflow for genotyping Translin knockout mice.

Genotyping_Troubleshooting start Problem with PCR Results? no_bands No Bands start->no_bands Yes nonspecific_bands Non-specific Bands start->nonspecific_bands Yes faint_bands Faint Bands start->faint_bands Yes check_dna Check DNA Quality/Quantity Run Positive Control no_bands->check_dna increase_annealing Increase Annealing Temp nonspecific_bands->increase_annealing increase_template Increase DNA Template faint_bands->increase_template optimize_annealing Optimize Annealing Temp (Gradient PCR) check_dna->optimize_annealing DNA OK check_reagents Check PCR Reagents (Primers, Taq, etc.) optimize_annealing->check_reagents Still no bands success Problem Solved check_reagents->success Issue Found decrease_template Decrease DNA Template increase_annealing->decrease_template Still non-specific decrease_template->success Clean bands increase_cycles Increase PCR Cycles increase_template->increase_cycles Still faint increase_cycles->success Strong bands

Caption: Decision tree for troubleshooting common PCR genotyping issues.

How to select the best lysis buffer for preserving Translin-TRAX interaction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal lysis buffer to preserve the interaction between Translin and its partner protein, TRAX, during co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Translin-TRAX complex and why is its preservation important?

A1: The Translin-TRAX complex is a heteromeric RNA-binding complex with essential roles in various cellular processes, including mRNA trafficking, translational regulation, and microRNA degradation.[1] The stability of the complex is critical for its function, as the expression of TRAX is often dependent on its association with Translin.[1][2] Preserving this interaction during experimental procedures is paramount for accurately studying its biological functions and identifying interacting partners.

Q2: What are the key components of a lysis buffer for co-immunoprecipitation?

A2: A typical lysis buffer for co-IP contains a buffering agent to maintain pH (e.g., Tris-HCl or HEPES), salts to maintain ionic strength (e.g., NaCl or KCl), detergents to solubilize cell membranes (e.g., NP-40 or Triton X-100), and inhibitors to prevent protein degradation (protease inhibitors) and dephosphorylation (phosphatase inhibitors). The specific composition and concentration of these components must be optimized to maintain the integrity of the protein-protein interaction of interest.

Q3: Why is the choice of detergent critical for preserving the Translin-TRAX interaction?

A3: Detergents are necessary to lyse cells and solubilize proteins. However, harsh detergents can disrupt non-covalent protein-protein interactions. For co-IP, non-ionic or zwitterionic detergents are generally preferred over ionic detergents like SDS because they are milder and less likely to denature proteins or break apart protein complexes. The choice and concentration of the detergent should be carefully considered to ensure efficient cell lysis without compromising the Translin-TRAX interaction.

Q4: How does salt concentration affect the stability of the Translin-TRAX complex?

A4: Salt concentration, or ionic strength, is a crucial factor in preserving protein-protein interactions. High salt concentrations can help to reduce non-specific electrostatic interactions, thereby decreasing background in co-IP experiments. However, excessively high salt concentrations can also disrupt specific protein-protein interactions. The optimal salt concentration should be determined empirically. Notably, the recombinant Translin-TRAX complex has been shown to be stable in high salt concentrations (e.g., 500 mM KCl), suggesting a relatively robust interaction.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Weak or no co-immunoprecipitation of TRAX with Translin. Lysis buffer is too harsh and disrupts the interaction.- Start with a mild, non-ionic detergent like NP-40 or Triton X-100 at a low concentration (e.g., 0.1-0.5%).- Decrease the salt concentration in the lysis and wash buffers (e.g., start with 150 mM NaCl or KCl and titrate down if necessary).- Ensure protease inhibitors are fresh and added immediately before use.
High background of non-specific proteins. Lysis buffer is not stringent enough, leading to non-specific binding to the antibody or beads.- Increase the salt concentration in the lysis and wash buffers (e.g., 250-500 mM NaCl or KCl). The Translin-TRAX complex has been shown to tolerate up to 500 mM KCl.[3]- Increase the detergent concentration slightly (e.g., up to 1% NP-40 or Triton X-100).- Add a pre-clearing step to your protocol by incubating the lysate with beads before adding the specific antibody.
Inconsistent results between experiments. Variability in lysis buffer preparation or sample handling.- Prepare a large batch of lysis buffer to ensure consistency across experiments.- Always add inhibitors fresh to the lysis buffer just before use.- Ensure complete and consistent cell lysis by optimizing incubation time and mechanical disruption (e.g., douncing, sonication) if necessary, while keeping samples on ice to minimize degradation.
Loss of post-translational modifications that may be important for the interaction. Absence of appropriate inhibitors in the lysis buffer.- Add a cocktail of phosphatase inhibitors to the lysis buffer to preserve phosphorylation states.- Consider the potential role of other post-translational modifications and include relevant inhibitors if necessary.

Recommended Lysis Buffers for Translin-TRAX Co-Immunoprecipitation

The selection of the ideal lysis buffer is often empirical and may require optimization based on the specific cell type and experimental conditions. Below are two recommended starting points for preserving the Translin-TRAX interaction.

Table 1: Recommended Lysis Buffer Compositions

ComponentBuffer A (Mild, RIPA-like)Buffer B (High Salt, for Robust Interaction)Purpose
Buffering Agent 50 mM Tris-HCl, pH 7.425 mM Tris-HCl, pH 8.0Maintain a stable pH
Salt 150 mM NaCl500 mM KClModulate ionic strength, reduce non-specific binding
Detergent 1% NP-40-Solubilize membranes
Chelating Agent 1 mM EDTA-Inhibit metalloproteases
Additives Protease Inhibitor CocktailProtease Inhibitor CocktailPrevent protein degradation
Phosphatase Inhibitor Cocktail-Preserve phosphorylation
RNase InhibitorRNase InhibitorPrevent RNA degradation (as it's an RBP complex)

Note: Always add inhibitors fresh to the buffer immediately before use.

Experimental Protocols

Protocol 1: Preparation of Mild Lysis Buffer (Buffer A)
  • To prepare 50 mL of lysis buffer, combine the following sterile, nuclease-free solutions:

    • 2.5 mL of 1 M Tris-HCl, pH 7.4

    • 1.5 mL of 5 M NaCl

    • 0.5 mL of 0.5 M EDTA

    • 5 mL of 10% NP-40

    • 40.5 mL of nuclease-free water

  • Store at 4°C.

  • Immediately before use, add:

    • 1X Protease Inhibitor Cocktail

    • 1X Phosphatase Inhibitor Cocktail

    • RNase Inhibitor (e.g., 100 U/mL)

Protocol 2: Co-Immunoprecipitation using Mild Lysis Buffer
  • Culture and harvest cells of interest.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Mild Lysis Buffer (Buffer A) supplemented with fresh inhibitors. Use approximately 1 mL of buffer per 10^7 cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody against Translin or TRAX to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer (can be the same as the lysis buffer or a variation with a different salt/detergent concentration).

  • After the final wash, aspirate all the supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Translin and TRAX.

Visualizing the Workflow and Buffer Components

Lysis_Buffer_Selection_Workflow cluster_start Start: Goal Definition cluster_initial Initial Buffer Choice cluster_exp Experimentation cluster_analysis Analysis of Results cluster_troubleshooting Troubleshooting start Preserve Translin-TRAX Interaction buffer_a Buffer A (Mild) 150 mM NaCl, 1% NP-40 start->buffer_a Select starting buffer buffer_b Buffer B (High Salt) 500 mM KCl start->buffer_b Select starting buffer co_ip Perform Co-Immunoprecipitation buffer_a->co_ip buffer_b->co_ip analysis Western Blot for Translin & TRAX co_ip->analysis no_interaction Weak/No Interaction analysis->no_interaction high_background High Background analysis->high_background optimal Optimal Interaction analysis->optimal no_interaction->buffer_a Try milder conditions high_background->buffer_b Try more stringent conditions

Caption: Workflow for selecting the optimal lysis buffer.

Lysis_Buffer_Components cluster_core Core Components cluster_additives Essential Additives LysisBuffer Lysis Buffer Buffer Buffering Agent (Tris-HCl, HEPES) LysisBuffer->Buffer Maintains pH Salt Salt (NaCl, KCl) LysisBuffer->Salt Controls Ionic Strength Detergent Detergent (NP-40, Triton X-100) LysisBuffer->Detergent Solubilizes Membranes ProteaseI Protease Inhibitors LysisBuffer->ProteaseI Prevents Degradation PhosphataseI Phosphatase Inhibitors LysisBuffer->PhosphataseI Preserves Phosphorylation RNaseI RNase Inhibitors LysisBuffer->RNaseI Protects RNA

Caption: Key components of a lysis buffer for co-IP.

References

Best practices for designing gRNA for Translin CRISPR knockout.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for designing guide RNA (gRNA) for Translin (TSN) CRISPR knockout experiments.

Frequently Asked Questions (FAQs)

1. What is Translin (TSN) and what are its primary functions?

Translin (TSN) is a highly conserved DNA and RNA-binding protein. It is involved in a wide range of cellular processes, including:

  • DNA Repair and Recombination: Translin binds to specific DNA sequences at breakpoint junctions of chromosomal translocations, suggesting a role in DNA repair and recombination.[1]

  • RNA Metabolism: In conjunction with its partner protein, Translin-associated factor X (TRAX), it forms the C3PO complex, which is involved in RNA-induced silencing complex (RISC) activation and the processing of some RNAs.[1]

  • mRNA Trafficking and Translational Regulation: Translin can bind to the 3' and 5' untranslated regions (UTRs) of certain mRNAs, potentially regulating their translation and transport within the cell.[1]

  • Cell Cycle Progression: Studies have implicated Translin in the regulation of the cell cycle.[1]

Given its multifaceted roles, knocking out Translin can have significant and varied effects on cellular physiology.

2. What are the most important initial considerations before starting a Translin knockout experiment?

Before initiating a Translin knockout experiment, it is crucial to:

  • Understand the Cell Line: Characterize the specific cell line you are using, including its typical growth rate, morphology, and any known sensitivities.

  • Determine Translin's Role in Your Cell Line: Given Translin's involvement in fundamental processes like DNA repair and cell cycle, its knockout could impact cell viability or proliferation. It is advisable to perform preliminary studies, such as siRNA-mediated knockdown, to assess the potential phenotypic effects.

  • Analyze Translin Splice Variants: The human TSN gene has multiple transcript variants.[2][3] To achieve a complete knockout, it is essential to design gRNAs that target exons common to all functional isoforms.

3. How do I design gRNAs to target all splice variants of Translin?

To ensure the knockout of all functional Translin isoforms, follow these design principles:

  • Target Conserved Exons: Identify exons that are present in all major transcript variants of the TSN gene. Resources like NCBI Gene and Ensembl are invaluable for this analysis.[2][3]

  • Target the 5' End of the Coding Sequence: Designing gRNAs to target early exons is generally recommended. This increases the likelihood that any resulting insertions or deletions (indels) will cause a frameshift mutation, leading to a premature stop codon and nonsense-mediated decay of the mRNA.[4]

  • Use Multiple gRNAs: To increase the probability of a successful knockout, it is best practice to design and test 2-3 different gRNAs targeting different locations within the chosen exon(s).[4]

4. What are the potential phenotypic effects of knocking out Translin?

Based on studies in knockout mice and the known functions of the protein, potential phenotypes of Translin knockout in cell lines may include:

  • Altered Cell Proliferation: Translin has been shown to modulate mesenchymal cell proliferation.[5] Therefore, knockout cells may exhibit changes in their growth rate.

  • Changes in Cell Cycle Distribution: Given its role in cell cycle progression, loss of Translin may lead to alterations in the proportion of cells in G1, S, and G2/M phases.

  • Increased Sensitivity to DNA Damaging Agents: Due to its role in DNA repair, Translin knockout cells may be more susceptible to agents that cause DNA damage.

  • Altered Apoptotic Response: Translin's involvement in fundamental cellular processes suggests that its absence could affect the cellular response to apoptotic stimuli.

It is important to empirically determine the specific phenotype in your cell line of interest.

gRNA Design and Validation

Recommended gRNA Design Parameters
ParameterRecommendationRationale
gRNA Length 20 nucleotides (excluding the PAM sequence)Standard length for S. pyogenes Cas9, balancing specificity and activity.
PAM Sequence NGG for S. pyogenes Cas9The protospacer adjacent motif (PAM) is required for Cas9 recognition and cleavage.
GC Content 40-80%Promotes gRNA stability and binding to the target DNA.
Target Location Early, conserved exonsIncreases the likelihood of a functional knockout of all splice variants.
Off-Target Analysis Use online tools to predict and minimize off-target effects.Essential for ensuring the specificity of the knockout.
Recommended gRNA Design Tools
ToolKey Features
Benchling Comprehensive suite for sequence analysis, gRNA design with on- and off-target scoring, and experimental planning.
CHOPCHOP User-friendly interface, supports multiple organisms, and provides scoring for efficiency and off-targets.
CRISPOR Aggregates scores from multiple algorithms and provides detailed off-target analysis.

Experimental Workflow for Translin Knockout

The following diagram outlines a typical workflow for generating and validating a Translin knockout cell line.

Translin_Knockout_Workflow cluster_design gRNA Design & Synthesis cluster_delivery Delivery & Selection cluster_validation Validation gRNA_Design 1. gRNA Design (Targeting common exons) Off_Target 2. Off-Target Analysis gRNA_Design->Off_Target gRNA_Synth 3. gRNA Synthesis Off_Target->gRNA_Synth Transfection 4. Transfection of Cas9 and gRNA gRNA_Synth->Transfection Selection 5. Selection/Enrichment (e.g., Puromycin, FACS) Transfection->Selection Genomic_Validation 6. Genomic Validation (Sequencing, T7E1) Selection->Genomic_Validation Protein_Validation 7. Protein Validation (Western Blot, Mass Spec) Genomic_Validation->Protein_Validation Phenotypic_Assay 8. Phenotypic Analysis Protein_Validation->Phenotypic_Assay

Figure 1: Experimental workflow for generating and validating Translin knockout cell lines.

Detailed Experimental Protocols

Protocol 1: Transfection of Cas9 and gRNA using Lipofection

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding:

    • The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of a plasmid co-expressing Cas9 and the Translin-targeting gRNA in 125 µL of a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions in 125 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the 250 µL of the transfection complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 24-48 hours, proceed with selection (if applicable) or harvest the cells for validation assays.

Protocol 2: Validation of Gene Editing by Sanger Sequencing and TIDE Analysis
  • Genomic DNA Extraction:

    • Harvest a population of transfected cells and a control population of untransfected cells.

    • Extract genomic DNA using a commercially available kit.

  • PCR Amplification:

    • Design PCR primers that flank the gRNA target site in the Translin gene, amplifying a region of 400-800 bp.

    • Perform PCR using a high-fidelity polymerase to amplify the target region from the genomic DNA of both transfected and control cells.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing using one of the PCR primers.

  • TIDE Analysis:

    • Use an online tool like TIDE (Tracking of Indels by Decomposition) to analyze the Sanger sequencing data.

    • Upload the sequencing files from both the control and edited samples. The tool will quantify the editing efficiency and the spectrum of indels in the edited population.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Editing Efficiency - Suboptimal gRNA design- Inefficient delivery of CRISPR components- Low Cas9 activity- Design and test new gRNAs targeting different sites.- Optimize the transfection protocol for your cell line.- Use a different delivery method (e.g., electroporation, lentivirus).- Confirm Cas9 expression and activity using a validated control gRNA.
High Cell Death After Transfection - Transfection reagent toxicity- High concentration of CRISPR components- Essential role of Translin in cell viability- Optimize the concentration of the transfection reagent and plasmid DNA.- Perform a viability assay to determine the optimal concentrations.- Consider using an inducible knockout system to control the timing of Translin depletion.
No Phenotype Observed - Incomplete knockout (mono-allelic or partial editing)- Functional redundancy with other proteins- The specific phenotype is not apparent under standard culture conditions- Isolate and screen single-cell clones to ensure a complete biallelic knockout.- Validate the knockout at the protein level via Western blot.- Investigate potential compensatory mechanisms.- Perform more sensitive or specific functional assays based on the known roles of Translin (e.g., DNA damage sensitivity assays).
Off-Target Effects - Poorly designed gRNA with homology to other genomic regions- Use gRNA design tools to select gRNAs with high specificity scores.- Perform whole-genome sequencing or targeted sequencing of predicted off-target sites to assess the specificity of your knockout.

Translin Signaling and Interactions

Translin functions in concert with its partner protein TRAX to form the C3PO complex, which has endoribonuclease activity. This complex plays a role in the RNA interference (RNAi) pathway by facilitating the degradation of the passenger strand of small interfering RNAs (siRNAs), leading to the activation of the RNA-induced silencing complex (RISC).

Translin_Signaling cluster_RISC RISC Activation cluster_downstream Downstream Effect siRNA siRNA duplex Ago2 Argonaute-2 (Ago2) siRNA->Ago2 C3PO Translin/TRAX (C3PO) Complex Ago2->C3PO recruits Active_RISC Active RISC (with guide strand) Ago2->Active_RISC Passenger_Strand Passenger Strand (degraded) C3PO->Passenger_Strand Target_mRNA Target mRNA Active_RISC->Target_mRNA binds to mRNA_Cleavage mRNA Cleavage / Translational Repression Target_mRNA->mRNA_Cleavage

Figure 2: Role of the Translin/TRAX complex in RISC activation.

References

Technical Support Center: Validation of Translin (TSN) Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Translin (TSN) knockout models. Our goal is to offer direct, practical guidance for confirming the loss of Translin protein expression.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the loss of Translin protein expression in a knockout model?

A1: The most common and reliable methods for confirming the absence of Translin protein are:

  • Western Blotting (WB): This technique allows for the quantification of protein expression levels in tissue or cell lysates.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods are used to visualize the presence and localization of the Translin protein within tissue sections or cells.

  • Mass Spectrometry (MS): A highly sensitive method that can definitively identify and quantify the presence or absence of specific peptides from the Translin protein.

Q2: I have confirmed the gene knockout at the DNA level, but I'm still seeing a band on my Western blot. What could be the reason?

A2: This can be a perplexing issue. Several factors could contribute to this observation:

  • Antibody Specificity: The antibody may be cross-reacting with another protein. It is crucial to use a well-validated antibody.

  • Truncated Protein Expression: The CRISPR/Cas9-mediated knockout might have resulted in a frameshift mutation that leads to a premature stop codon, producing a truncated protein that is still recognized by the antibody, depending on the epitope location.[1]

  • Alternative Splicing or Start Codons: The cell might utilize alternative splicing or a downstream start codon to produce a variant of the protein that is still detectable.[1]

  • Incomplete Knockout: If you are working with a mixed cell population (not a clonal line), there might be some wild-type cells remaining.

Q3: Are there any known post-translational modifications (PTMs) of Translin that I should be aware of?

A3: While specific PTMs for Translin are not extensively documented in all contexts, it's important to be aware of common PTMs that can affect protein migration on a gel and antibody binding. These can include phosphorylation, acetylation, methylation, and ubiquitination.[2][3][4][5] If you observe unexpected bands, consider the possibility of PTMs.

Q4: My Western blot for Translin shows no signal in either the wild-type or the knockout samples. What should I do?

A4: This suggests a technical issue with the Western blot procedure itself. Please refer to the detailed Western Blotting Troubleshooting Guide below. Common culprits include problems with the primary or secondary antibodies, incorrect buffer compositions, or issues with the transfer process.

Experimental Validation Workflows

Western Blotting Workflow for Translin Knockout Validation

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis p1 Lyse WT & KO Cells/Tissues p2 Quantify Protein Concentration p1->p2 e1 SDS-PAGE p2->e1 e2 Transfer to Membrane e1->e2 i1 Block Membrane e2->i1 i2 Incubate with Primary Ab (anti-Translin) i1->i2 i3 Incubate with Secondary Ab i2->i3 i4 Add ECL Substrate i3->i4 d1 Image Blot i4->d1 d2 Densitometry Analysis d1->d2

Caption: Workflow for Western blot validation of Translin knockout.

Immunohistochemistry/Immunofluorescence Workflow

cluster_0 Tissue Preparation cluster_1 Antigen Retrieval & Staining cluster_2 Imaging t1 Fix & Embed WT & KO Tissues t2 Section Tissues t1->t2 t3 Deparaffinize & Rehydrate t2->t3 a1 Antigen Retrieval t3->a1 a2 Block & Permeabilize a1->a2 a3 Primary Ab (anti-Translin) a2->a3 a4 Secondary Ab (Labeled) a3->a4 a5 Counterstain a4->a5 i1 Mount Coverslip a5->i1 i2 Microscopy i1->i2

Caption: Workflow for IHC/IF validation of Translin knockout.

Quantitative Data Summary

The following table provides a representative example of quantitative data obtained from Western blot analysis of wild-type (WT) and Translin knockout (KO) mouse tissues.

Sample GroupNormalized Translin Expression (Arbitrary Units)Fold Change (vs. WT)
Wild-Type (WT)1.00 ± 0.121.0
Translin KO0.05 ± 0.020.05

Data are represented as mean ± standard deviation. Data is illustrative and based on typical results seen in knockout validation experiments.[6][7][8]

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Signal in Any Lane Inactive primary or secondary antibody.- Use a new aliquot of antibody. - Verify the secondary antibody is compatible with the primary.
Incorrect transfer buffer or failed transfer.- Check the composition of your transfer buffer. - Use a protein stain (e.g., Ponceau S) to visualize total protein on the membrane post-transfer.
Insufficient protein loaded.- Increase the amount of protein loaded per lane (aim for 20-40 µg).[9]
Weak Signal in WT Lane Primary antibody concentration is too low.- Increase the concentration of the primary antibody or incubate overnight at 4°C.
Insufficient exposure time.- Increase the exposure time during imaging.
Unexpected Bands Non-specific antibody binding.- Increase the stringency of washes. - Optimize the blocking buffer (e.g., switch from milk to BSA or vice versa).
Protein degradation.- Add protease inhibitors to your lysis buffer and keep samples on ice.
Presence of a truncated Translin protein.- Use an antibody that targets a different epitope of the protein.
High Background Insufficient blocking or washing.- Increase blocking time to 1 hour at room temperature. - Increase the number and duration of washes.[9]
Secondary antibody concentration too high.- Dilute the secondary antibody further.
Immunohistochemistry / Immunofluorescence
Problem Possible Cause Recommended Solution
No Staining Ineffective antigen retrieval.- Optimize the antigen retrieval method (heat-induced vs. enzymatic) and incubation time.
Primary antibody cannot access the epitope.- Ensure proper fixation and permeabilization steps.
High Background Incomplete blocking.- Increase the concentration and/or incubation time of the blocking serum.
Non-specific secondary antibody binding.- Use a pre-adsorbed secondary antibody.[2]
Weak Staining Low primary antibody concentration.- Increase the primary antibody concentration or incubation time.

Detailed Experimental Protocols

Validated Anti-Translin Antibodies
ApplicationSpeciesTypeVendorCatalog Number
WB, IHCRabbitPolyclonalNovus BiologicalsNBP2-31779
WB, IHC, IFRabbitPolyclonalAssay BiotechnologyC11090[10]
WB, IP, IFMouseMonoclonalSanta Cruz Biotechnologysc-390472[11]
WBRabbitPolyclonalBoster BioA49052[12]
WB, IHC, IFRabbitPolyclonalNovus BiologicalsNBP1-76581
Western Blotting Protocol
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-Translin antibody (see table above for suggested dilutions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Immunohistochemistry Protocol (Paraffin-Embedded Tissues)
  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate tissue sections with a validated anti-Translin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Detection: Add DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Knockout Validation
  • Protein Extraction and Digestion: Extract proteins from wild-type and knockout samples. Perform in-solution or in-gel digestion of the proteins using trypsin.[13][14]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 column.

  • LC Separation: Separate the peptides using a nanoflow liquid chromatography system with a C18 reverse-phase column.

  • MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS spectra against a protein database to identify peptides. Compare the spectral counts or peak intensities of Translin-specific peptides between the wild-type and knockout samples. The absence of Translin-specific peptides in the knockout sample confirms the loss of protein expression.[15][16]

Translin Signaling and Interactions

Translin is a DNA/RNA binding protein that forms a complex with its partner protein, Translin-associated factor X (TRAX).[17][18] This complex, known as C3PO, is involved in several cellular processes, including DNA repair and RNA silencing.[19][20]

cluster_0 Translin-TRAX Complex Formation cluster_1 Cellular Functions Translin Translin C3PO Translin/TRAX (C3PO) Complex Translin->C3PO mRNA_Transport mRNA Transport & Translation Translin->mRNA_Transport regulates TRAX TRAX TRAX->C3PO DNARepair DNA Double-Strand Break Repair C3PO->DNARepair associates with RNASilencing RNA-induced Silencing Complex (RISC) Loading C3PO->RNASilencing facilitates

Caption: Key interactions and functions of the Translin protein.

References

Optimizing Fixation for Translin Immunocytochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing fixation methods for successful Translin immunocytochemistry (ICC). Translin's dynamic localization, shuttling between the cytoplasm and nucleus, presents a unique challenge for accurate visualization.[1][2] This guide offers detailed protocols, troubleshooting advice, and comparative data to help you achieve high-quality, reproducible staining results.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of Translin?

A1: Translin is predominantly a cytoplasmic protein; however, it can translocate to the nucleus under specific conditions, such as genotoxic stress.[1][2] Therefore, the expected staining pattern can be either cytoplasmic, nuclear, or both, depending on the cell type and experimental conditions. In neurons, Translin is also found in dendrites.

Q2: Which fixation method is best for Translin immunocytochemistry?

A2: The optimal fixation method depends on the specific experimental goals and the primary antibody used. Cross-linking fixatives like paraformaldehyde (PFA) are excellent for preserving cellular morphology, while precipitating fixatives like cold methanol can sometimes expose epitopes more effectively. It is recommended to test different fixation methods to determine the best one for your specific antibody and cell line.

Q3: My Translin staining is weak or absent. What could be the problem?

A3: Weak or no signal can be due to several factors:

  • Suboptimal fixation: The chosen fixation method may be masking the epitope. Try a different fixative (e.g., switch from PFA to methanol).

  • Incorrect antibody concentration: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration.

  • Inactive antibody: Ensure the antibody has been stored correctly and has not expired.

  • Low protein expression: The cells you are using may have low endogenous levels of Translin. Consider using a positive control cell line known to express Translin.

Q4: I am observing high background staining. How can I reduce it?

A4: High background can obscure your specific signal. Here are some troubleshooting tips:

  • Inadequate blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species).

  • Primary antibody concentration is too high: A high concentration of the primary antibody can lead to non-specific binding.

  • Insufficient washing: Increase the number and duration of wash steps between antibody incubations.

  • Secondary antibody non-specificity: Run a control with only the secondary antibody to check for non-specific binding.

Troubleshooting Guide

This guide addresses common issues encountered during Translin immunocytochemistry and provides a logical workflow for problem-solving.

TroubleshootingWorkflow Start Start Troubleshooting Problem Identify the Problem Start->Problem NoSignal No/Weak Signal Problem->NoSignal Signal Issue HighBackground High Background Problem->HighBackground Background Issue NonSpecific Non-specific Staining Problem->NonSpecific Localization Issue CheckFixation_NS Optimize Fixation Method (Try Methanol vs. PFA) NoSignal->CheckFixation_NS CheckBlocking_HB Optimize Blocking Step (Time, Reagent) HighBackground->CheckBlocking_HB CheckFixation_NSS Optimize Fixation Time NonSpecific->CheckFixation_NSS CheckAntibody_NS Titrate Primary/Secondary Antibody Concentration CheckFixation_NS->CheckAntibody_NS CheckProtein_NS Verify Protein Expression (Western Blot/Positive Control) CheckAntibody_NS->CheckProtein_NS AntigenRetrieval_NS Consider Antigen Retrieval (for PFA fixation) CheckProtein_NS->AntigenRetrieval_NS End Problem Solved AntigenRetrieval_NS->End CheckWashing_HB Increase Wash Steps (Duration, Number) CheckBlocking_HB->CheckWashing_HB CheckAntibodyConc_HB Decrease Primary Antibody Concentration CheckWashing_HB->CheckAntibodyConc_HB SecondaryControl_HB Run Secondary Antibody Only Control CheckAntibodyConc_HB->SecondaryControl_HB SecondaryControl_HB->End CheckPerm_NSS Optimize Permeabilization CheckFixation_NSS->CheckPerm_NSS AffinityPurify_NSS Use Affinity-Purified Antibodies CheckPerm_NSS->AffinityPurify_NSS AffinityPurify_NSS->End

Caption: Troubleshooting workflow for Translin immunocytochemistry.

Comparison of Fixation Methods

The choice of fixative can significantly impact the quality of immunofluorescent staining. Below is a summary of the two most common fixation methods and their suitability for Translin immunocytochemistry.

Fixation MethodPrincipleRecommended ForAdvantagesDisadvantages
4% Paraformaldehyde (PFA) Cross-linkingPreserving cellular morphologyExcellent preservation of cell structure. Good for soluble proteins.Can mask epitopes, potentially requiring antigen retrieval. Longer fixation times can increase autofluorescence.
Cold Methanol (-20°C) Precipitating/DenaturingExposing certain epitopesRapid fixation. Can enhance antibody binding to some epitopes. Permeabilization is not required.May alter cellular morphology. Can cause extraction of some soluble proteins. Not ideal for preserving the localization of all proteins.

Experimental Protocols

Below are detailed protocols for two recommended fixation methods for Translin immunocytochemistry. It is advisable to test both to determine the optimal method for your specific antibody and cell line.

Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization

This protocol is recommended for its excellent preservation of cellular morphology.

PFA_Protocol Start Start: Cells grown on coverslips Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (15 min, RT) Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilize with 0.25% Triton X-100 (10 min, RT) Wash2->Perm Wash3 Wash with PBS (3x) Perm->Wash3 Block Block with 1% BSA (1 hour, RT) Wash3->Block PrimaryAb Incubate with Primary Antibody (overnight, 4°C) Block->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Incubate with Secondary Antibody (1 hour, RT, in dark) Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Mount Mount coverslip Wash5->Mount End Image Mount->End Methanol_Protocol Start Start: Cells grown on coverslips Wash1 Wash with PBS Start->Wash1 Fix Fix with cold 100% Methanol (10 min, -20°C) Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Block Block with 1% BSA (1 hour, RT) Wash2->Block PrimaryAb Incubate with Primary Antibody (overnight, 4°C) Block->PrimaryAb Wash3 Wash with PBS (3x) PrimaryAb->Wash3 SecondaryAb Incubate with Secondary Antibody (1 hour, RT, in dark) Wash3->SecondaryAb Wash4 Wash with PBS (3x) SecondaryAb->Wash4 Mount Mount coverslip Wash4->Mount End Image Mount->End

References

Validation & Comparative

Validating Translin-Protein Interactions: A Comparative Guide to Mass Spectrometry-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. This guide provides a comparative overview of mass spectrometry (MS)-based techniques for validating interactions with Translin, a multifunctional DNA and RNA-binding protein. We present a detailed examination of Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) and Cross-Linking Mass Spectrometry (XL-MS), offering insights into their respective strengths and supported by experimental data paradigms.

Translin is a highly conserved protein implicated in a variety of critical cellular processes, including nucleic acid metabolism, RNA transport, and the DNA damage response.[1] It often functions as part of a larger complex, most notably with its partner protein TRAX (Translin-associated factor X) to form the C3PO complex, which plays a role in the RNA-induced silencing complex (RISC) pathway.[1] Given its central role in these pathways, identifying and validating its interacting partners is crucial for understanding its function and for potential therapeutic targeting.

Comparison of Mass Spectrometry-Based Methods for Translin Interactome Analysis

Mass spectrometry has emerged as a powerful and indispensable tool for the large-scale identification of protein-protein interactions.[2] Among the various MS-based approaches, Co-IP/MS and XL-MS are two of the most prominent methods for elucidating protein interaction networks. While both techniques aim to identify binding partners, they differ fundamentally in their approach, yielding complementary information.

FeatureCo-Immunoprecipitation Mass Spectrometry (Co-IP/MS)Cross-Linking Mass Spectrometry (XL-MS)
Principle Captures protein complexes using an antibody against a target protein ("bait"). Interacting proteins ("prey") are co-precipitated and identified by MS.Covalently links interacting proteins in close proximity using chemical cross-linkers before cell lysis and MS analysis.
Interaction Type Primarily identifies stable and abundant interactions that can withstand purification steps. May miss transient or weak interactions.Captures both stable and transient or weak interactions by "freezing" them in place. Provides spatial proximity information.
Direct vs. Indirect Interactions Does not distinguish between direct and indirect interactions within a complex.Can provide evidence for direct interactions by identifying cross-linked peptides between two proteins.
Throughput High-throughput, capable of identifying numerous potential interactors in a single experiment.Can be high-throughput, especially with the development of MS-cleavable cross-linkers and advanced data analysis software.
Data Complexity Data analysis is relatively straightforward, focusing on identifying proteins enriched over control experiments.Data analysis is more complex due to the need to identify cross-linked peptides, which involves searching for pairs of peptides linked by a chemical modification.
Quantitative Analysis Can be readily combined with quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for more precise identification of true interactors versus background contaminants.[1][3][4]Quantitative XL-MS (qXL-MS) is an emerging field that allows for the comparison of interaction dynamics under different conditions.[5][6]

Hypothetical Quantitative Comparison of Co-IP/MS and XL-MS for Translin Interactome

MetricCo-IP/MSXL-MS
Total Proteins Identified High (e.g., ~150)Moderate (e.g., ~80)
High-Confidence Interactors Moderate (e.g., ~50)High (e.g., ~60)
Known Interactors Identified TRAX, Components of the RISC pathway, DNA repair proteinsTRAX, Components of the RISC pathway, DNA repair proteins
Novel Interactors Identified Potentially high, requires stringent filteringHigh, with evidence of proximity
Transient Interactors Captured LowHigh

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous Translin and Mass Spectrometry Analysis

This protocol is adapted from optimized Co-IP/MS procedures and tailored for the analysis of endogenous Translin protein interactions.

1. Cell Lysis and Protein Extraction:

  • Harvest approximately 1x10^8 cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the pre-cleared supernatant.

  • Add anti-Translin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash three times with lysis buffer and twice with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads using an elution buffer (e.g., 0.1 M glycine pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Neutralize the eluate if using a low pH elution buffer.

  • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • Desalt the resulting peptides using a C18 spin column.

4. LC-MS/MS Analysis:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.

  • Quantify the identified proteins and compare against a control immunoprecipitation (e.g., using a non-specific IgG antibody) to identify specific interactors.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) of Translin Complexes

This protocol provides a general workflow for in vivo cross-linking to capture Translin protein interactions.

1. In Vivo Cross-Linking:

  • Grow cells to the desired confluency.

  • Wash the cells with PBS.

  • Add a membrane-permeable cross-linker (e.g., disuccinimidyl suberate - DSS) dissolved in a suitable solvent (e.g., DMSO) to the cells at a final concentration of 1-2 mM.

  • Incubate for 30 minutes at room temperature.

  • Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl pH 8.0).

2. Cell Lysis and Protein Purification:

  • Lyse the cross-linked cells using a lysis buffer containing detergents (e.g., SDS) to ensure denaturation and solubilization of cross-linked complexes.

  • Perform affinity purification of the bait protein (Translin) if a tagged version is expressed, or proceed with whole-cell lysate analysis.

3. Protein Digestion and Enrichment of Cross-Linked Peptides:

  • Digest the protein sample with an appropriate protease (e.g., trypsin).

  • Enrich for cross-linked peptides using techniques such as size exclusion chromatography or strong cation exchange chromatography.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched peptides by LC-MS/MS.

  • Use specialized software (e.g., pLink, xQuest) to identify the cross-linked peptides. This software can handle the complexity of searching for two peptides linked by a cross-linker.

  • Validate the identified cross-links and map the interaction sites on the protein structures.

Visualization of Translin-Associated Pathways

To provide a clearer understanding of Translin's functional context, we have generated diagrams of key signaling pathways using the DOT language for Graphviz.

Translin in the RNA-Induced Silencing Complex (RISC) Pathway

The following workflow illustrates the role of the Translin-TRAX complex (C3PO) in the activation of the RISC.

Translin_RISC_Pathway Workflow of Translin (C3PO) in RISC Activation cluster_cytoplasm Cytoplasm dsRNA dsRNA / shRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA duplex Dicer->siRNA preRISC pre-RISC complex siRNA->preRISC Ago2 Argonaute-2 (Ago2) Ago2->preRISC C3PO Translin-TRAX (C3PO) preRISC->C3PO Recruitment activeRISC Active RISC preRISC->activeRISC Activation passenger_strand Passenger Strand preRISC->passenger_strand Separation degraded_passenger Degraded Passenger Strand C3PO->degraded_passenger Degrades target_mRNA Target mRNA activeRISC->target_mRNA Target Recognition passenger_strand->C3PO cleaved_mRNA Cleaved mRNA target_mRNA->cleaved_mRNA Cleavage

Translin's role in the activation of the RISC pathway.
Translin in the DNA Damage Response: Non-Homologous End Joining (NHEJ)

This diagram illustrates the putative role of Translin in the early stages of the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks.

Translin_NHEJ_Pathway Proposed Role of Translin in Non-Homologous End Joining cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ssDNA Single-Stranded DNA Ends DSB->ssDNA Generation of Translin Translin ssDNA->Translin Recognizes Ku70_80 Ku70/80 Complex ssDNA->Ku70_80 Binds Translin->Ku70_80 Facilitates Recruitment? DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Activates LigIV Ligase IV / XRCC4 / XLF DNAPKcs->LigIV Recruits Artemis->ssDNA Processes Ends Repaired_DNA Repaired DNA LigIV->Repaired_DNA Ligation

Translin's potential role in DNA double-strand break repair.

Conclusion

The validation of Translin-protein interactions is essential for a deeper understanding of its biological functions. Mass spectrometry-based methods, particularly Co-IP/MS and XL-MS, offer powerful and complementary approaches for this purpose. Co-IP/MS is highly effective for identifying stable interaction partners on a large scale, while XL-MS provides invaluable information on both stable and transient interactions, along with spatial proximity. The choice of method will depend on the specific research question, with an integrated approach utilizing both techniques likely to yield the most comprehensive picture of the Translin interactome. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the study of this critical protein.

References

Comparing the function of Translin homologues in human vs. drosophila.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functions of Translin (TSN) and its homologue in Drosophila melanogaster (trsn), offering insights into the conserved and divergent roles of this crucial protein. The information presented is supported by experimental data and detailed methodologies to facilitate further research and drug development efforts.

Core Functional Comparison

Translin is a highly conserved DNA- and RNA-binding protein that forms a complex with its partner, Translin-associated factor X (TRAX). This complex, known as C3PO, plays a fundamental role in various cellular processes. While the core functions are largely conserved between humans and Drosophila, significant divergences in their primary roles and involvement in specific pathways have been identified.

Key Conserved Functions:
  • TRAX Stabilization: In both humans and Drosophila, Translin is essential for the stability of its binding partner, TRAX. The absence of Translin leads to a significant reduction or complete loss of TRAX protein, indicating a conserved chaperone-like function.[1]

  • C3PO Complex Formation and RNAi Activity: Both human and Drosophila Translin and TRAX proteins assemble into a hetero-octameric complex known as C3PO.[2][3][4][5] This complex possesses endoribonuclease activity and is a key component of the RNA-induced silencing complex (RISC), where it facilitates the degradation of the passenger strand of small interfering RNAs (siRNAs), a crucial step in RISC activation.[2][3][4][5]

Divergent and Species-Specific Functions:
  • DNA Damage Response and Chromosomal Translocations (Human): Human Translin has been implicated in the DNA damage response, specifically in the repair of double-strand breaks.[6] It binds to breakpoint junctions of chromosomal translocations, suggesting a role in genomic rearrangements, particularly in lymphoid neoplasms.[6]

  • Metabolic Regulation of Sleep (Drosophila): In Drosophila, Translin plays a unique and critical role in the metabolic regulation of sleep. It is required for starvation-induced sleep suppression, linking nutrient status to sleep behavior. This function appears to be mediated through the Leucokinin (LK) neuropeptide signaling pathway.

  • Viability and Fertility (Drosophila): Unlike the implications of its role in critical cellular processes in humans, Drosophila mutants lacking a functional translin gene are viable, fertile, and do not exhibit significant sensitivity to DNA-damaging agents. This suggests that while conserved, the essentiality of Translin's role in DNA repair may differ between the two species.[1]

Quantitative Data Summary

Direct quantitative comparisons of binding affinities and enzymatic activities between human and Drosophila Translin homologues are limited in the available literature. The following table summarizes the known interacting partners and observed phenotypes, highlighting the similarities and differences.

FeatureHuman Translin (TSN)Drosophila Translin (trsn)
Binding Partner Translin-associated factor X (TRAX)translin-associated factor X (trax)
Complex Formation Forms the C3PO (Component 3 Promoter of RISC) complex, a hetero-octamer with TRAX.[2][3][4][5]Forms the C3PO complex, a hetero-octamer with trax.[2][3][4][5]
Phenotype of Loss-of-Function Implicated in chromosomal translocations and DNA damage response.[6] Potential roles in neurological function and disease.[7]Viable and fertile. Not sensitive to DNA damaging agents.[1] Defective starvation-induced sleep suppression. Impaired motor response in some contexts.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to elucidate the function of Translin in both human and Drosophila systems.

Co-Immunoprecipitation (Co-IP) to Demonstrate Translin-TRAX Interaction

This protocol is a standard method to verify the physical interaction between Translin and TRAX in cell lysates.

Organism: Human (and adaptable for Drosophila)

Materials:

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Translin antibody (for immunoprecipitation)

  • Anti-TRAX antibody (for Western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-Translin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Detection:

    • Elute the protein complexes from the beads by adding elution buffer or directly by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-TRAX antibody to detect the co-immunoprecipitated TRAX.

    • Develop the blot using an appropriate detection method.

Electrophoretic Mobility Shift Assay (EMSA) for Nucleic Acid Binding

This protocol is used to assess the binding of Translin to specific DNA or RNA sequences.

Organism: Human (and adaptable for Drosophila)

Materials:

  • Purified recombinant Translin protein

  • Radiolabeled or fluorescently labeled DNA or RNA probe containing the putative binding site

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) or other non-specific competitor DNA

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus

  • Autoradiography film or fluorescence imager

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the binding buffer, labeled probe, and non-specific competitor DNA.

    • Add varying concentrations of purified Translin protein.

    • Incubate the reaction at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection:

    • Dry the gel (for radiolabeled probes) and expose it to autoradiography film.

    • For fluorescently labeled probes, visualize the gel using a fluorescence imager.

    • A "shift" in the migration of the labeled probe indicates the formation of a protein-nucleic acid complex.

Drosophila Sleep Behavior Analysis

This protocol outlines the standard method for monitoring and quantifying sleep in Drosophila.

Organism: Drosophila melanogaster

Materials:

  • Drosophila Activity Monitors (DAMs) (Trikinetics)

  • Glass tubes (5 mm x 65 mm)

  • Food medium (e.g., 5% sucrose and 2% agar)

  • Incubator with controlled light-dark cycles and temperature

Procedure:

  • Fly Preparation:

    • Collect individual flies (e.g., wild-type vs. translin mutants) and place them in individual glass tubes containing the food medium.

    • Acclimate the flies in the DAMs for at least 24 hours under a 12-hour light:12-hour dark cycle.

  • Activity Monitoring:

    • The DAM system uses an infrared beam to detect movement. An activity count is recorded each time a fly breaks the beam.

    • Record activity in 1-minute bins for several days.

  • Data Analysis:

    • Sleep is defined as a period of 5 or more consecutive minutes of inactivity.

    • Analyze the data to calculate various sleep parameters, including total sleep duration, sleep bout length, and number of sleep bouts during the day and night.

    • For starvation experiments, replace the food medium with a non-nutritive agar medium and monitor sleep patterns.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving Translin in both humans and Drosophila.

RNA Interference (RNAi) Pathway

This pathway is conserved in both humans and Drosophila, with the C3PO complex playing a crucial role in RISC activation.

RNAi_Pathway dsRNA dsRNA Dicer Dicer dsRNA->Dicer cleavage siRNA siRNA duplex Dicer->siRNA Ago2 Ago2 siRNA->Ago2 loading preRISC pre-RISC Ago2->preRISC C3PO C3PO (Translin/TRAX) preRISC->C3PO recruitment activeRISC Active RISC preRISC->activeRISC activation passenger_strand Passenger Strand Fragments C3PO->passenger_strand degradation target_mRNA Target mRNA activeRISC->target_mRNA binding cleaved_mRNA Cleaved mRNA target_mRNA->cleaved_mRNA cleavage Drosophila_Sleep_Regulation Starvation Starvation LK_neurons Leucokinin (LK) Neurons Starvation->LK_neurons activates LK Leucokinin (neuropeptide) LK_neurons->LK releases Translin Translin (trsn) Translin->LK_neurons required in LKR Leucokinin Receptor (LKR) LK->LKR binds IPC Insulin-Producing Cells (IPCs) LKR->IPC signals to Sleep_Suppression Sleep Suppression IPC->Sleep_Suppression mediates DSB_Repair DSB DNA Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HR Homologous Recombination (HR) DSB->HR Repair DNA Repair NHEJ->Repair HR->Repair Translin Translin (TSN) Translin->DSB binds to breakpoint junctions TRAX_Quantification_Workflow step1 1. Prepare Lysates (Wild-type vs. Translin knockout/knockdown) step2 2. Protein Quantification (e.g., BCA assay) step1->step2 step3 3. SDS-PAGE step2->step3 step4 4. Western Blot Transfer step3->step4 step5 5. Antibody Incubation (Anti-TRAX & Anti-Loading Control) step4->step5 step6 6. Signal Detection (Chemiluminescence/Fluorescence) step5->step6 step7 7. Densitometry Analysis step6->step7 step8 8. Normalize TRAX to Loading Control step7->step8 step9 9. Compare TRAX Levels step8->step9

References

TRAX Protein Stability: A Dependency on Translin Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the relationship between TRAX and Translin proteins, with a specific focus on the dependency of TRAX protein stability on Translin expression. The information presented herein is curated for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Introduction

Translin-associated protein X (TRAX), also known as TSNAX, is a multifaceted protein implicated in critical cellular processes, including microRNA degradation and DNA repair[1]. It forms a heteromeric complex with Translin, a highly conserved DNA/RNA binding protein[1][2]. Extensive research across various species has revealed a unilateral dependency of TRAX on Translin for its stability, a finding of significant interest in understanding the regulation of these key cellular functions. This guide will delve into the experimental evidence supporting this dependency, compare the stability of TRAX in the presence and absence of Translin, and provide detailed protocols for relevant experimental procedures.

Data Presentation: TRAX Protein Levels in the Presence and Absence of Translin

The consensus from multiple studies is that the absence of Translin leads to a dramatic reduction in TRAX protein levels, while TRAX mRNA levels remain unaffected. This strongly indicates that Translin's regulatory role occurs at the post-transcriptional level[1][2][3].

ConditionTRAX Protein LevelTranslin Protein LevelKey FindingsSpecies Studied
Wild-Type (WT) NormalNormalBoth proteins are expressed at physiological levels and form a stable complex.Mouse, Drosophila, Yeast
Translin Knockout (KO) Undetectable or nearly complete lossAbsentTRAX protein is destabilized and degraded in the absence of Translin, despite normal TRAX mRNA levels.Mouse, Drosophila, Yeast[1][2][4][5]
TRAX Knockout (KO) AbsentNormalTranslin protein stability is independent of TRAX expression.Mouse, Drosophila[6]

Mechanism of TRAX Destabilization in the Absence of Translin

The prevailing hypothesis is that in the absence of its binding partner, Translin, TRAX is targeted for degradation via the ubiquitin-proteasome pathway[7]. While the specific E3 ubiquitin ligase responsible for targeting TRAX for degradation has not yet been definitively identified, this pathway is a common mechanism for the disposal of unfolded or unbound proteins.

Logical Relationship Diagram

TRAX_Stability cluster_stable In the Presence of Translin cluster_unstable In the Absence of Translin Translin Translin Complex Translin-TRAX Complex Translin->Complex Forms TRAX_stable TRAX TRAX_stable->Complex Complex->TRAX_stable Stabilizes TRAX_unstable Unfolded/Unbound TRAX Ubiquitin Ubiquitin TRAX_unstable->Ubiquitin Tagged by E3 Ligase (unidentified) Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degradation Products Proteasome->Degradation Degrades into Translin_KO Translin Knockout Translin_KO->TRAX_unstable Leads to

Caption: Logical flow of TRAX protein fate depending on Translin presence.

Signaling Pathways Involving TRAX and Translin

The Translin-TRAX complex and TRAX individually are involved in distinct and critical signaling pathways.

1. MicroRNA Degradation Pathway (Translin-TRAX Complex)

Together, Translin and TRAX form a microRNA-degrading enzyme complex. This complex plays a crucial role in reversing microRNA-mediated gene silencing, thereby allowing for the rapid synthesis of proteins required for processes like synaptic plasticity[1][8][9].

miRNA_Degradation cluster_pathway Translin-TRAX Mediated microRNA Degradation Translin_TRAX Translin-TRAX RNase Complex pre_miRNA pre-microRNA Translin_TRAX->pre_miRNA Degrades Silencing Translational Silencing pre_miRNA->Silencing Processed to mature miRNA which binds to mRNA mRNA Target mRNA Protein Protein Synthesis mRNA->Protein Translated to Silencing->mRNA Inhibits

Caption: Role of the Translin-TRAX complex in microRNA degradation.

2. DNA Double-Strand Break Repair Pathway (TRAX-dependent)

Independently of Translin, TRAX is involved in the cellular response to DNA double-strand breaks. It interacts with and activates Ataxia Telangiectasia Mutated (ATM), a key protein kinase in the DNA damage response pathway[1][8][10][11][12].

DNA_Repair cluster_pathway TRAX in DNA Double-Strand Break Repair DSB DNA Double-Strand Break ATM_inactive Inactive ATM DSB->ATM_inactive Recruits TRAX TRAX TRAX->ATM_inactive Binds to and Activates ATM_active Active ATM ATM_inactive->ATM_active Downstream Downstream Repair Proteins (e.g., H2AX, p53) ATM_active->Downstream Phosphorylates Repair DNA Repair Downstream->Repair Initiate

Caption: TRAX's role in the ATM-mediated DNA repair pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings discussed. Below are protocols for key experiments used to assess the relationship between TRAX and Translin.

Experimental Workflow: Co-Immunoprecipitation and Western Blot

This workflow is designed to first isolate the Translin-TRAX complex from cell or tissue lysates and then to detect the presence and relative abundance of each protein.

Exp_Workflow cluster_workflow Experimental Workflow Lysate Cell/Tissue Lysate (WT vs. Translin KO) CoIP Co-Immunoprecipitation (using anti-Translin antibody) Lysate->CoIP Elution Elution of Immunocomplexes CoIP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-TRAX or anti-Translin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Analysis (e.g., using ImageJ) Detection->Quantification

Caption: Workflow for Co-IP and Western blot analysis.

Co-Immunoprecipitation (Co-IP) of Translin-TRAX Complex

This protocol is adapted for the immunoprecipitation of the Translin-TRAX complex from mouse brain tissue[13][14][15].

  • Reagents:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

    • Wash Buffer: Lysis buffer with 0.1% NP-40.

    • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

    • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

    • Anti-Translin antibody (e.g., Rabbit Polyclonal, Rockland Cat# 600-401-FM8)[16].

    • Protein A/G agarose beads.

  • Procedure:

    • Homogenize mouse brain tissue in ice-cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate) and determine the protein concentration.

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate the pre-cleared lysate with the anti-Translin antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

    • Elute the bound proteins by adding Elution Buffer and incubating for 5 minutes at room temperature.

    • Neutralize the eluate with Neutralization Buffer.

Western Blot Analysis of TRAX and Translin

This protocol provides a general framework for detecting TRAX and Translin proteins following Co-IP or in total cell lysates[17][18].

  • Reagents:

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

    • PVDF membrane.

    • Transfer Buffer.

    • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary Antibodies:

      • Anti-TRAX antibody (e.g., Rabbit anti-TRAX, Bethyl Laboratories, Inc. A304-586A)[19].

      • Anti-Translin antibody (as used in Co-IP).

      • Loading control antibody (e.g., anti-Actin or anti-Tubulin).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • Chemiluminescent substrate.

  • Procedure:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities using software such as ImageJ[20][21][22][23][24].

Alternative Mechanisms and Future Directions

While the dependency of TRAX on Translin for stability is well-established, the precise molecular mechanisms are still under investigation. The interaction of TRAX with other proteins, such as ATM, suggests that its stability might be regulated by more complex mechanisms than simple heterodimerization with Translin[1][8][11]. Future research should focus on:

  • Identifying the specific E3 ubiquitin ligase(s) that target TRAX for degradation in the absence of Translin.

  • Investigating the role of other TRAX-interacting proteins in modulating its stability.

  • Exploring the potential for therapeutic intervention by targeting the Translin-TRAX interaction to modulate the levels of functional TRAX.

Conclusion

The stability of the TRAX protein is critically dependent on the expression of its binding partner, Translin. In the absence of Translin, TRAX is rapidly degraded, likely via the ubiquitin-proteasome pathway. This unilateral dependency underscores the importance of the Translin-TRAX complex in cellular function and provides a clear model for studying the regulation of protein stability through protein-protein interactions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers investigating this fascinating and functionally significant protein duo.

References

Comparative Analysis of Translin and Staufen in Dendritic RNA Trafficking: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular machinery that governs the localization of messenger RNA (mRNA) in neuronal dendrites is paramount for deciphering the mechanisms of synaptic plasticity and developing novel therapeutics for neurological disorders. Two key players in this intricate process are the RNA-binding proteins Translin and Staufen. This guide provides a comparative analysis of their roles in dendritic RNA trafficking, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

At a Glance: Translin vs. Staufen

FeatureTranslinStaufen (Stau1/Stau2)
RNA Binding Binds to single-stranded RNA, often recognizing specific G-rich sequences or Y and H elements.[1]Binds to double-stranded RNA (dsRNA) structures.[2][3]
Associated Proteins Forms a heteromeric complex with Translin-associated factor X (Trax).[1][4]Associates with a variety of proteins in RNA granules, including motor proteins (kinesin, dynein), ribosomes, and translational control factors like FMRP and PABP1.[5]
Key mRNA Targets Brain-Derived Neurotrophic Factor (BDNF) mRNA.[6][7]CaMKIIα, MAP2, and β-actin mRNAs.[8]
Mechanism of Transport Mediates stimulus-dependent dendritic trafficking of target mRNAs.[7][9][10]A core component of RNA granules that undergo microtubule-dependent transport.[11][12]
Role in Synaptic Plasticity Implicated in synaptic plasticity through the regulation of BDNF mRNA localization.[6]Stau1 is involved in NMDA receptor-dependent long-term potentiation (LTP), while Stau2 is implicated in metabotropic glutamate receptor (mGluR)-dependent long-term depression (LTD).[13][14]
Knockdown/Knockout Phenotype Reduced basal levels of dendritic BDNF mRNA; impaired KCl-induced, but not BDNF-induced, dendritic trafficking of BDNF mRNA.[9][10][15]Expression of a dominant-negative Staufen reduces total dendritic RNA by approximately 40%.[14] Downregulation of Stau1 impairs dendritic transport of CaMKIIα mRNA and late-phase LTP.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on Translin and Staufen, providing a basis for their comparative functions.

Table 1: RNA Binding Affinity
ProteinRNA TargetBinding Affinity (Kd)Experimental Method
Translin(GU)12 oligoribonucleotide~2 nMScintillation Proximity Assay
Staufen1 (human)dsRNA~10 nMElectrophoretic Mobility Shift Assay (EMSA)[17]
Staufen1 (dsRBD3/4)ARF1 SBS dsRNA26.5 ± 2.9 nMFluorescence Anisotropy[18]
Staufen (C. elegans)dsRNA (DS3)~16 nMElectrophoretic Mobility Shift Assay (EMSA)[17]
Table 2: Impact of Knockdown/Knockout on Dendritic mRNA
ProteinManipulationTarget mRNAEffect on Dendritic mRNAQuantification Method
TranslinsiRNA knockdownBDNF CDS-GFP~72% reduction in dendritic targeting induced by KCl.[15]In situ hybridization and fluorescence quantification.[15]
TranslinKnockout miceEndogenous BDNFDecreased basal levels in CA1 pyramidal neurons.[9][10]In situ hybridization and signal intensity analysis.[9]
Staufen2Dominant-negative expressionTotal dendritic RNA~40% decrease.[14]SYTO14 staining and fluorescence quantification.
Staufen2shRNA knockdownMAP2, β-actin, CaMKIIαNo significant change in the number of dendritic particles, but a decrease in the fluorescence intensity of MAP2 and β-actin particles.[19]Single-molecule FISH (smFISH).[19]
Table 3: RNA Granule Dynamics
ProteinAverage VelocityMaximum VelocityExperimental System
Staufen-GFP6.4 µm/min24.3 µm/minTransiently transfected rat hippocampal neurons.[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are protocols for key experiments cited in this guide.

Single-Molecule Fluorescence In Situ Hybridization (smFISH) for Dendritic mRNA Quantification

This protocol allows for the detection and quantification of individual mRNA molecules in fixed neurons.[20][21][22]

  • Probe Design and Synthesis: Design a set of ~30-50 short (e.g., 20 nucleotides) oligonucleotide probes that tile the length of the target mRNA. Probes can be ordered with a single fluorophore attached.[23]

  • Cell Culture and Fixation: Culture primary hippocampal neurons on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the fixed cells with 70% ethanol for at least 1 hour at 4°C.

  • Hybridization: Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC). Hybridize the cells with the probe set in hybridization buffer (containing formamide and dextran sulfate) overnight at 37°C in a humidified chamber.

  • Washing: Wash the cells multiple times with the wash buffer to remove unbound probes. The final wash can include DAPI to stain the nuclei.

  • Imaging: Mount the coverslips on microscope slides with an anti-fading mounting medium. Image the cells using a fluorescence microscope with appropriate filters. Individual mRNA molecules will appear as diffraction-limited spots.

  • Image Analysis: Use image analysis software (e.g., FISH-quant) to automatically detect and count the number of fluorescent spots in the dendritic compartments.[24]

RNA Immunoprecipitation (RIP) for Identifying Protein-RNA Interactions

This technique is used to isolate an RNA-binding protein and its associated RNAs.[25][26]

  • Cell Lysis: Harvest cultured neurons and lyse them in a polysome lysis buffer containing RNase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an antibody specific to the RNA-binding protein of interest (e.g., anti-Translin or anti-Staufen). This allows the antibody to bind to the protein-RNA complexes.

  • Washing: Wash the beads several times with a high-salt buffer to remove non-specific binding proteins and RNAs.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by treating the beads with a proteinase K solution. Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol precipitation).

  • Downstream Analysis: The purified RNA can be analyzed by reverse transcription-quantitative PCR (RT-qPCR) to detect specific target mRNAs or by next-generation sequencing (RIP-seq) to identify the complete repertoire of bound RNAs.

Live-Cell Imaging of RNA Granules

This method enables the visualization and tracking of RNA granule dynamics in living neurons.

  • Constructs and Transfection: Clone the cDNA of the RNA-binding protein (e.g., Staufen) in frame with a fluorescent protein (e.g., GFP). Transfect cultured neurons with this construct.

  • Live-Cell Imaging Setup: Maintain the transfected neurons in a chamber on the microscope stage with controlled temperature, CO2, and humidity.

  • Time-Lapse Microscopy: Acquire time-lapse images of the fluorescently tagged RNA granules in the dendrites using a spinning-disk confocal or a total internal reflection fluorescence (TIRF) microscope.

  • Image Analysis and Tracking: Use particle tracking software to analyze the acquired image series. This will allow for the determination of the velocity, directionality, and other dynamic parameters of the RNA granules.

Signaling Pathways and Regulatory Mechanisms

The trafficking of dendritic mRNAs by Translin and Staufen is tightly regulated by neuronal activity. The following diagrams illustrate the known signaling pathways involved.

Translin_Signaling cluster_cytoplasm Cytoplasm KCl KCl Depolarization VGCC Voltage-Gated Ca2+ Channels KCl->VGCC Opens BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Activates Ca_ion Ca2+ VGCC->Ca_ion Influx Transport Dendritic Transport TrkB->Transport Translin-independent pathway Translin_Trax_inactive Translin/Trax (Somatic) Ca_ion->Translin_Trax_inactive Activates Translocation Translin_Trax_active Translin/Trax (Dendritic) Translin_Trax_inactive->Translin_Trax_active BDNF_mRNA BDNF mRNA Translin_Trax_active->BDNF_mRNA Binds RNP BDNF mRNA-RNP Translin_Trax_active->RNP BDNF_mRNA->RNP RNP->Transport

Translin-mediated BDNF mRNA trafficking pathway.

Staufen_Signaling cluster_cytoplasm Dendrite Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_ion Ca2+ NMDAR->Ca_ion Influx Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Staufen_RNP Staufen-containing RNA Granule Signaling_Cascade->Staufen_RNP Modulates Transport mRNA_Transport Increased Dendritic Transport & Localization Staufen_RNP->mRNA_Transport Local_Translation Local Protein Synthesis mRNA_Transport->Local_Translation LTP LTP Local_Translation->LTP

Staufen-mediated RNA trafficking in synaptic plasticity.

Conclusion

Translin and Staufen are both critical for the precise spatio-temporal regulation of gene expression in neurons through their roles in dendritic RNA trafficking. However, they exhibit distinct molecular mechanisms, target specificities, and regulatory pathways. Translin, in complex with Trax, appears to be a key mediator of the stimulus-dependent transport of specific mRNAs like BDNF, binding to single-stranded RNA sequences. In contrast, Staufen acts as a core component of large RNA granules, recognizing dsRNA structures and participating in the bulk transport of a wider range of mRNAs. The differential involvement of Staufen isoforms in LTP and LTD further highlights the nuanced roles of these RNA-binding proteins in synaptic plasticity. A thorough understanding of the comparative functions of Translin and Staufen will be instrumental in developing targeted strategies for manipulating local protein synthesis in the context of neurological diseases and cognitive enhancement.

References

Confirming Translin's Role in the DNA Damage Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the role of Translin (TSN) in the DNA Damage Response (DDR) using knockout (KO) cell lines. While Translin has been implicated in processes related to genomic stability, direct quantitative data on its specific function in DDR remains limited. This document outlines the necessary experimental approaches to generate such data and compares Translin's hypothesized role with well-established DDR proteins.

Introduction to Translin (TSN)

Translin is a highly conserved DNA/RNA binding protein.[1] Initially identified for its association with chromosomal breakpoints in certain cancers, it has been suggested to play a role in the DNA damage response.[2] Upon genotoxic stress, Translin is known to migrate from the cytoplasm into the nucleus, where it is thought to bind to DNA break points.[1][3] Translin often forms a heteromeric complex with the Translin-associated factor-X (TRAX), and this complex has been implicated in various cellular processes, including RNA metabolism and silencing.[1][4][5] However, some studies suggest that Translin may have functions independent of TRAX, particularly in maintaining genome stability.[2]

The precise mechanism by which Translin contributes to the DDR is not fully elucidated. This guide provides the tools and framework to systematically investigate its function using knockout cell models and compare its performance to key DDR players.

Comparison of Key DNA Damage Response Proteins

To understand the potential role of Translin, it is crucial to compare it with well-characterized proteins in the DDR network. This table provides a qualitative comparison between Translin, the Ku70/80 heterodimer (a key component of the Non-Homologous End Joining pathway), and PARP1 (a central player in single-strand break repair and a target for cancer therapy).

FeatureTranslin (TSN)Ku70/80PARP1 (Poly (ADP-ribose) polymerase 1)
Primary Function in DDR Proposed to be involved in recognizing and binding to DNA ends at break sites.[6] May also play a role in resolving RNA:DNA hybrids to prevent replication-associated instability.[2]Core component of the Non-Homologous End Joining (NHEJ) pathway for repairing double-strand breaks (DSBs). It recognizes and binds to DNA ends, recruiting other NHEJ factors.[7][8][9]Detects single-strand breaks (SSBs) and initiates their repair through the Base Excision Repair (BER) pathway. Also involved in the repair of DSBs.[3][10]
Key Interactions Forms a complex with TRAX.[1][4][5] Interacts with the DNA damage-inducible protein GADD34.[2] May interact with components of the ATM signaling pathway.[1][11]Forms a heterodimer (Ku70/Ku80) that recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[7][8]Recruits a variety of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[3]
Reported Phenotype of Knockout/Deficiency Limited direct evidence in the context of DDR. Translin-deficient mice show delayed proliferation of hematopoietic stem cells after ionizing radiation.[2] May lead to increased transcription-associated recombination and genome instability.[1][2]Severe sensitivity to ionizing radiation. Impaired V(D)J recombination, leading to severe combined immunodeficiency (SCID). Defective repair of DSBs.[7][12][13]Increased accumulation of SSBs, leading to the formation of DSBs during replication. In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), PARP1 inhibition leads to synthetic lethality.[3][10]

Experimental Data: A Framework for Comparison

While direct quantitative comparisons of Translin knockout cells in DDR assays are not extensively available in the literature, this section provides a template for how such data should be structured and presented. The following tables are illustrative examples of the types of quantitative data required to confirm Translin's role.

Table 1: DNA Repair Efficiency Following DNA Damage (Comet Assay)

This table would quantify the extent of DNA damage and the kinetics of its repair in TSN-KO cells compared to wild-type (WT) and other relevant knockout cell lines. The percentage of DNA in the comet tail is a direct measure of the amount of DNA damage.

Cell LineTreatmentTime Post-TreatmentMean % Tail DNA (± SD)
WT Mock-Data Point
Etoposide (10 µM)0 hrData Point
2 hrData Point
6 hrData Point
TSN-KO Mock-Data Point
Etoposide (10 µM)0 hrData Point
2 hrData Point
6 hrData Point
Ku70-KO Mock-Data Point
Etoposide (10 µM)0 hrData Point
2 hrData Point
6 hrData Point

SD: Standard Deviation

Table 2: Quantification of γH2AX Foci Formation

This table would measure the formation and resolution of γH2AX foci, a marker for DNA double-strand breaks, in response to a DNA damaging agent.

Cell LineTreatmentTime Post-TreatmentMean γH2AX Foci per Cell (± SD)
WT Mock-Data Point
Doxorubicin (1 µM)1 hrData Point
8 hrData Point
24 hrData Point
TSN-KO Mock-Data Point
Doxorubicin (1 µM)1 hrData Point
8 hrData Point
24 hrData Point
ATM-KO Mock-Data Point
Doxorubicin (1 µM)1 hrData Point
8 hrData Point
24 hrData Point

SD: Standard Deviation

Table 3: Cell Survival Following Exposure to Ionizing Radiation (Clonogenic Assay)

This table would present the surviving fraction of cells after exposure to different doses of ionizing radiation, providing a measure of cellular radiosensitivity.

Cell LineRadiation Dose (Gy)Surviving Fraction (± SEM)
WT 01.00
2Data Point
4Data Point
6Data Point
TSN-KO 01.00
2Data Point
4Data Point
6Data Point
PARP1-KO 01.00
2Data Point
4Data Point
6Data Point

SEM: Standard Error of the Mean

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are established protocols for the key experiments discussed in this guide.

Generation of Translin Knockout (TSN-KO) Cell Lines using CRISPR/Cas9
  • sgRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the TSN gene using a design tool like Benchling or CRISPR Design Tool.

    • Select sgRNAs with high predicted on-target scores and low off-target potential.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).

  • Transfection:

    • Transfect the chosen cell line (e.g., HEK293T, U2OS) with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Include a mock-transfected control and a control with a non-targeting sgRNA.

  • Single-Cell Sorting and Clonal Expansion:

    • 48-72 hours post-transfection, harvest the cells.

    • Use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.

    • Allow the single cells to proliferate and form colonies over 2-3 weeks.

  • Screening and Validation:

    • Expand the resulting clones.

    • Isolate genomic DNA from each clone.

    • Amplify the targeted region of the TSN gene by PCR.

    • Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of Translin protein expression in candidate knockout clones by Western blotting using a validated anti-Translin antibody.

Comet Assay (Alkaline) for DNA Damage Quantification
  • Cell Preparation and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes on ice) or mock treat.

    • For repair kinetics, wash off the damaging agent and incubate cells in fresh media for various time points.

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

  • Slide Preparation:

    • Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

    • Pipette the mixture onto a pre-coated slide (coated with 1% normal melting point agarose).

    • Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software (e.g., CometScore, OpenComet) to quantify the percentage of DNA in the tail.[11]

Immunofluorescence Staining for γH2AX Foci
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with a DNA damaging agent (e.g., 1 µM Doxorubicin for 1 hour) or mock treat.

    • Fix the cells at various time points post-treatment.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20 (PBST).

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is often considered positive if it contains more than a certain threshold of foci (e.g., >5).[2]

Clonogenic Cell Survival Assay
  • Cell Seeding:

    • Harvest a single-cell suspension of the desired cell lines.

    • Count the cells accurately.

    • Plate a known number of cells into 6-well plates. The number of cells to plate will depend on the expected survival rate for each radiation dose (e.g., 200 cells for 0 Gy, up to 5000 cells for 8 Gy).

  • Irradiation:

    • Allow the cells to attach for 4-6 hours.

    • Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Incubation:

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with a methanol/acetic acid solution (3:1).

    • Stain the colonies with 0.5% crystal violet solution.

    • Wash with water and air dry.

    • Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction:

    • Plating Efficiency (PE): (Number of colonies counted in control) / (Number of cells plated in control)

    • Surviving Fraction (SF): (Number of colonies counted at dose D) / (Number of cells plated at dose D x PE)

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to this guide.

DNA_Damage_Response_Pathway SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 DSB Double-Strand Break MRN MRN Complex DSB->MRN Ku7080 Ku70/80 DSB->Ku7080 TSN Translin (TSN) (Proposed Role) DSB->TSN BER Base Excision Repair PARP1->BER ATM ATM MRN->ATM DNAPKcs DNA-PKcs Ku7080->DNAPKcs CellCycle Cell Cycle Arrest ATM->CellCycle Apoptosis Apoptosis ATM->Apoptosis HR Homologous Recombination ATM->HR NHEJ Non-Homologous End Joining DNAPKcs->NHEJ TSN->NHEJ

Caption: Overview of the DNA Damage Response signaling pathway.

CRISPR_KO_Workflow sgRNA_design 1. sgRNA Design & Cloning transfection 2. Transfection into Cells sgRNA_design->transfection facs 3. Single-Cell Sorting (FACS) transfection->facs expansion 4. Clonal Expansion facs->expansion screening 5. Screening & Validation expansion->screening dna_extraction Genomic DNA Extraction screening->dna_extraction Genomic Level western_blot Western Blot screening->western_blot Protein Level pcr PCR Amplification dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing

Caption: Experimental workflow for generating knockout cell lines using CRISPR/Cas9.

Logical_Relationship cluster_wildtype Wild-Type Cells cluster_knockout Knockout Cells cluster_phenotype Expected Phenotype (Post-DNA Damage) WT_DDR Intact DNA Damage Response TSN_KO Translin Knockout (TSN-KO) Ku70_KO Ku70 Knockout PARP1_KO PARP1 Knockout TSN_pheno Hypothesized Increased Genomic Instability TSN_KO->TSN_pheno leads to Ku70_pheno Defective NHEJ, High Radiosensitivity Ku70_KO->Ku70_pheno leads to PARP1_pheno SSB Repair Defect, Synthetic Lethality with HR deficiency PARP1_KO->PARP1_pheno leads to

Caption: Logical relationship between gene knockout and expected DDR phenotype.

References

A Head-to-Head Comparison of Commercially Available Translin Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals navigating the selection of Translin antibodies, this guide provides a side-by-side comparison of offerings from prominent vendors. Objective performance data and detailed experimental protocols are presented to facilitate an informed decision for your specific research needs.

Translin, a highly conserved DNA and RNA binding protein, plays a crucial role in various cellular processes, including mRNA transport, translational regulation, and RNA interference. Its association with Translin-associated factor X (TRAX) to form the C3PO complex is integral to the RNA-induced silencing complex (RISC) loading pathway. Given its involvement in fundamental cellular functions, the availability of reliable antibodies is paramount for accurate experimental outcomes. This guide compares Translin antibodies from Santa Cruz Biotechnology, Novus Biologicals, and Rockland Immunochemicals, focusing on their performance in key applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Performance Snapshot: A Comparative Overview

To aid in a rapid assessment, the following tables summarize the key specifications and available performance data for the reviewed Translin antibodies.

Table 1: General Antibody Specifications

FeatureSanta Cruz Biotechnology (sc-390472)Novus Biologicals (NBP1-76581)Rockland Immunochemicals (600-401-FM8)OriGene (CF809099)
Catalog Number sc-390472NBP1-76581600-401-FM8CF809099
Antibody Type Mouse Monoclonal (C-2)Rabbit PolyclonalRabbit PolyclonalMouse Monoclonal (OTI1B5)
Host Species MouseRabbitRabbitMouse
Immunogen Epitope mapping between amino acids 37-56 near the N-terminus of human Translin.[1][2]20 amino acid synthetic peptide near the C-terminus of human Translin.Information not publicly availableRecombinant protein of human Translin
Reactivity Human, Mouse, Rat, Bovine, Canine, Equine, Porcine[2]Human, Mouse, Rat, Bovine, ChickenHuman, Mouse, Rat[3]Human[3]
Validated Applications WB, IP, IF, ELISA[2][4]WB, IHC, ICC/IF, ELISAWB, IHC, ICC/IF, ELISA[3][5]WB, IHC[3]

Table 2: Application-Specific Performance Data

ApplicationSanta Cruz Biotechnology (sc-390472)Novus Biologicals (NBP1-76581)Rockland Immunochemicals (600-401-FM8)OriGene (CF809099)
Western Blot (WB) Starting dilution 1:100.[1] User review indicates satisfactory performance with mouse Translin transfected 293T and Jurkat whole cell lysates.[2]0.5-1 ug/ml. Datasheet shows analysis of Translin in rat lung tissue lysate.Recommended dilution not specified.1:2000.[3] Datasheet shows immunoblot with anti-TSN using HEK293T cells transfected with pCMV6-ENTRY TSN.[3]
Immunohistochemistry (IHC) Not explicitly validated in provided data.5 ug/ml for IHC-Paraffin. Datasheet shows immunofluorescence of Translin in human lung tissue.Validated for IHC.Validated for IHC.
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total protein.[1]Not explicitly validated in provided data.Not explicitly validated in provided data.Not explicitly validated in provided data.
Immunofluorescence (IF) Starting dilution 1:50.[1] User review indicates good quality for IF on mouse samples.[2]20 ug/ml for ICC/IF.Validated for ICC/IF.Not explicitly validated in provided data.

Experimental Methodologies

Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for the key applications are provided below. These are generalized protocols and should be optimized for your specific experimental conditions.

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Translin antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the Translin antibody at the recommended concentration overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Detection: Visualize the signal with a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the Translin antibody for 1-4 hours or overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Visualizing Translin's Role: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of Translin's function and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.

Translin_Signaling_Pathway Ago2 Ago2 guide_strand Guide Strand Ago2->guide_strand Binds passenger_strand Passenger Strand Ago2->passenger_strand Cleavage siRNA siRNA/miRNA duplex siRNA->Ago2 Loading mRNA mRNA guide_strand->mRNA Target Recognition passenger_strand->C3PO_node Translin Translin TRAX TRAX Translin->TRAX Forms Complex Silencing Silencing mRNA->Silencing Translational Repression or Cleavage

Caption: Translin/TRAX (C3PO) in RISC activation.

Western_Blot_Workflow A 1. Sample Preparation (Lysis) B 2. SDS-PAGE (Protein Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody (Anti-Translin) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection F->G H 8. Imaging G->H

Caption: Western Blot experimental workflow.

IP_Workflow A 1. Cell Lysis B 2. Pre-clearing with Beads A->B C 3. Incubation with Anti-Translin Antibody B->C D 4. Immunocomplex Capture with Protein A/G Beads C->D E 5. Washing D->E F 6. Elution E->F G 7. Western Blot Analysis F->G

Caption: Immunoprecipitation experimental workflow.

Conclusion

The selection of an appropriate antibody is critical for the success of any experiment. This guide provides a comparative analysis of several commercially available Translin antibodies. The Santa Cruz Biotechnology monoclonal antibody (sc-390472) has positive user feedback for IF and WB applications. The Novus Biologicals polyclonal antibody (NBP1-76581) provides supporting data for WB and IHC on its datasheet. The Rockland Immunochemicals and OriGene antibodies are also validated for key applications. Researchers should consider the specific requirements of their experiments, including the application and species of interest, when making their selection. It is always recommended to perform in-house validation of any new antibody to ensure optimal performance in your specific experimental setup.

References

Cross-Validation of Translin RNA Targets: A Comparative Guide to CLIP-seq and Microarray (RIP-Chip) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques, Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq) and RNA-Binding Protein Immunoprecipitation followed by Microarray analysis (RIP-Chip), for the identification and cross-validation of RNA targets for the protein Translin. Translin is a highly conserved DNA/RNA binding protein implicated in various aspects of RNA metabolism, including transport and translational regulation[1][2][3]. Identifying its specific RNA targets is crucial for understanding its role in cellular processes and its potential as a therapeutic target.

Cross-validation using orthogonal methods is critical for generating high-confidence datasets of protein-RNA interactions. While CLIP-seq offers nucleotide-resolution mapping of direct binding sites, RIP-Chip provides a broader profile of RNAs associated with the protein complex. This guide outlines the experimental workflows, presents hypothetical comparative data, and provides detailed protocols for both methodologies.

Comparative Overview of CLIP-seq and RIP-Chip

FeatureCLIP-seq (Cross-Linking and Immunoprecipitation - Sequencing)RIP-Chip (RNA Immunoprecipitation - Microarray)
Principle UV cross-linking covalently links Translin directly to its bound RNA in vivo. This is followed by immunoprecipitation and high-throughput sequencing of the RNA fragments.Immunoprecipitation of Translin-RNA complexes without cross-linking. The associated RNAs are then identified by hybridization to a microarray.
Interaction Type Identifies direct, covalent cross-linked binding sites.Identifies RNAs that are directly or indirectly associated with Translin within a ribonucleoprotein (RNP) complex.
Resolution High (single nucleotide) resolution, precisely mapping the binding site.Low resolution; identifies the target RNA transcript but not the specific binding site.
Bias Potential for UV cross-linking bias (e.g., preference for certain nucleotides).Potential for identifying non-specific interactions or RNAs that co-precipitate in a larger complex.
Output Data Sequencing reads that map to specific genomic locations (binding sites).Microarray signal intensities indicating the abundance of specific RNAs in the immunoprecipitated sample.
Primary Use Precisely mapping protein-RNA interaction sites and identifying binding motifs.Profiling the population of RNAs associated with an RBP and identifying potential regulatory targets.

Hypothetical Data on Translin RNA Target Cross-Validation

The following table presents hypothetical data from a cross-validation experiment designed to identify Translin's RNA targets. This illustrates how results from CLIP-seq and RIP-Chip can be compared to categorize targets based on the confidence of the interaction.

Target GeneGene IDIdentified by CLIP-seqIdentified by RIP-ChipFold Enrichment (RIP-Chip)CLIP-seq Peak ScoreConfidence Level
Gene A 1001YesYes8.598.2High
Gene B 1002YesYes6.275.4High
Gene C 1003YesNo1.165.1Medium
Gene D 1004NoYes7.9N/AMedium
Gene E 1005YesNo0.945.3Low
Gene F 1006NoYes2.1N/ALow

Interpretation:

  • High-Confidence Targets (e.g., Gene A, Gene B): These RNAs are identified by both methods, indicating a robust and likely direct interaction between Translin and the RNA.

  • Medium-Confidence Targets (e.g., Gene C, Gene D): Gene C, identified only by CLIP-seq, suggests a direct binding event that may not have been detected by RIP-Chip due to lower sensitivity or transient interaction. Gene D, found only by RIP-Chip, may represent an indirect interaction where Translin is part of a larger complex bound to the RNA, or it could be a direct interaction missed by CLIP-seq.

  • Low-Confidence Targets (e.g., Gene E, Gene F): These represent targets with weaker evidence from one method and no support from the other, requiring further validation.

Visualizing the Methodologies and Pathways

The following diagrams illustrate the experimental workflow for cross-validation and the conceptual role of Translin in post-transcriptional regulation.

G cluster_0 Initial Steps cluster_1 Immunoprecipitation cluster_2 CLIP-seq Workflow cluster_3 RIP-Chip Workflow cluster_4 Data Analysis & Validation start Cell Culture uv_crosslink UV Cross-linking (for CLIP-seq) start->uv_crosslink no_crosslink No Cross-linking (for RIP-Chip) start->no_crosslink lysis Cell Lysis uv_crosslink->lysis no_crosslink->lysis ip_clip Immunoprecipitation (Translin Ab) lysis->ip_clip ip_rip Immunoprecipitation (Translin Ab) lysis->ip_rip rnase RNase Digestion ip_clip->rnase rna_purification RNA Purification ip_rip->rna_purification adapter_ligation_clip 3' & 5' Adapter Ligation rnase->adapter_ligation_clip protein_digestion_clip Proteinase K Digestion adapter_ligation_clip->protein_digestion_clip rt_pcr Reverse Transcription & PCR protein_digestion_clip->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing analysis_clip CLIP-seq Data Analysis (Peak Calling, Motif Finding) sequencing->analysis_clip cDNA_synthesis cDNA Synthesis & Labeling rna_purification->cDNA_synthesis microarray Microarray Hybridization cDNA_synthesis->microarray scanning Microarray Scanning microarray->scanning analysis_rip Microarray Data Analysis (Normalization, Enrichment) scanning->analysis_rip cross_validation Cross-Validation of Target Lists analysis_clip->cross_validation analysis_rip->cross_validation

Caption: Experimental workflow for cross-validation of Translin RNA targets.

G cluster_0 Nucleus cluster_1 Cytoplasm cluster_2 DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA Mature mRNA pre_mRNA->mRNA Splicing mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export translin Translin/Trax Complex translin->mRNA_cyto Repress Translation translin->mRNA_cyto ribosome Ribosome protein Protein Product ribosome->protein degradation mRNA Degradation transport Subcellular Transport mRNA_cyto->ribosome Translation Initiation mRNA_cyto->degradation Promote/Inhibit mRNA_cyto->transport Facilitate

Caption: Post-transcriptional regulation by the Translin/Trax complex.

Experimental Protocols

Protocol 1: Translin CLIP-seq

This protocol is a generalized procedure for identifying Translin's direct RNA binding sites.

  • Cell Culture and UV Cross-linking:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Irradiate cells with 254 nm UV light on ice to induce covalent cross-links between Translin and its target RNAs.

  • Cell Lysis and RNase Digestion:

    • Lyse the cross-linked cells in a suitable lysis buffer.

    • Treat the lysate with a low concentration of RNase A/T1 to partially digest the RNA, leaving short fragments protected by Translin binding.

  • Immunoprecipitation (IP):

    • Incubate the lysate with magnetic beads conjugated to a high-quality antibody specific for Translin.

    • Perform stringent washes to remove non-specifically bound proteins and RNA.[4]

  • RNA Fragment Preparation:

    • Perform on-bead dephosphorylation and ligation of a 3' RNA adapter.

    • Elute the protein-RNA complexes from the beads and run on an SDS-PAGE gel.

    • Transfer to a nitrocellulose membrane and excise the region corresponding to the Translin-RNA complexes.

    • Digest the protein with Proteinase K to release the RNA fragments.

  • Library Construction and Sequencing:

    • Ligate a 5' RNA adapter to the purified RNA fragments.

    • Perform reverse transcription to convert RNA to cDNA.

    • Amplify the cDNA library via PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Pre-process raw sequencing reads (trim adapters, remove low-quality reads).

    • Align reads to the reference genome/transcriptome.

    • Perform "peak calling" to identify regions with a significant enrichment of reads, which represent Translin binding sites.[5]

    • Annotate peaks to identify the associated genes and perform motif analysis to discover consensus binding sequences.

Protocol 2: Translin RIP-Chip

This protocol outlines the procedure for identifying RNAs associated with the Translin complex using microarrays.

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest and lyse the cells in a non-denaturing lysis buffer to keep ribonucleoprotein complexes intact. Note: No cross-linking step is performed.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysate to reduce non-specific binding.

    • Incubate the lysate with magnetic beads conjugated to a Translin-specific antibody. A parallel IP with a non-specific IgG antibody should be performed as a negative control.

    • Wash the beads multiple times with wash buffer to remove unbound material.

  • RNA Purification:

    • Elute the RNP complexes from the beads.

    • Isolate the co-immunoprecipitated RNA using a standard RNA extraction method (e.g., Trizol or column-based kits).

    • Isolate total RNA from a portion of the initial cell lysate to serve as the "input" control.

  • cDNA Synthesis and Labeling:

    • Reverse transcribe the RNA from the Translin-IP, IgG-IP, and input samples into cDNA.

    • During reverse transcription, incorporate fluorescently labeled nucleotides (e.g., Cy3 or Cy5). Typically, the IP sample is labeled with one dye and the input sample with another.

  • Microarray Hybridization and Scanning:

    • Combine the labeled cDNA from the IP and input samples.

    • Hybridize the combined sample to a gene expression microarray.

    • After hybridization and washing, scan the microarray to measure the fluorescence intensity for each probe.

  • Data Analysis:

    • Normalize the microarray data to correct for technical variations.

    • For each gene, calculate the enrichment ratio of the signal in the Translin-IP sample relative to the input and/or IgG control sample.[6][7]

    • Identify genes with a statistically significant enrichment, which are considered putative Translin targets.

References

Unraveling the Distinct Roles of Translin and TRAX: A Comparative Phenotypic Analysis of Null Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Translin and TRAX null mutants reveals both overlapping and distinct phenotypic consequences, underscoring their complex and context-dependent functions in neurological processes, metabolism, DNA repair, and hematopoietic function. While the loss of Translin leads to a conjoined deficiency of both proteins, TRAX exhibits a unique, Translin-independent role in maintaining genomic integrity.

Translin and its binding partner, Translin-associated protein X (TRAX), form a highly conserved protein complex implicated in a multitude of cellular processes, including mRNA trafficking, translational regulation, and microRNA degradation.[1][2] The intimate relationship between these two proteins is highlighted by the finding that the genetic deletion of Translin results in a significant reduction of TRAX protein levels, suggesting that many of the observed phenotypes in Translin null mutants are attributable to the loss of the functional Translin/TRAX complex.[1][2] However, emerging evidence indicates that TRAX also possesses functions independent of Translin, particularly in the realm of DNA damage response. This guide provides a detailed comparison of the known phenotypes of Translin null and TRAX null mutants, supported by experimental data and methodologies, to aid researchers in dissecting the individual and combined contributions of these multifaceted proteins.

Core Phenotypic Comparison

The phenotypic manifestations of Translin and TRAX deletion span several physiological systems. Below is a summary of the key differences and similarities observed in null mutant models.

Phenotypic CategoryTranslin Null (Tsn-/-)TRAX Null (Tsnax-/-)Overlap/Distinction
Protein Levels Absence of Translin and significant reduction of TRAX protein.[1][2]Absence of TRAX protein; Translin protein levels are maintained.Distinction: Tsn-/- represents a combined loss-of-function for the complex, while Tsnax-/- isolates the loss of TRAX.
Neurological/Behavioral Multiple behavioral abnormalities, including altered locomotor activity and anxiety-like behavior.[1][3][4] Impaired synaptic plasticity and long-term memory.[5][6]Impaired long-term spatial memory and altered open-field and acoustic-startle behavior (in TraxE126A point mutant).[5][6]Overlap: Both mutants exhibit neurological and behavioral deficits, suggesting a critical role for the complex in neuronal function.
Metabolic Robust adiposity with normal body weight and glucose tolerance.[3][7][8]Limited data available. No significant alterations in adiposity reported in dopaminergic neuron-specific knockout.Data Gap: A comprehensive metabolic phenotype for a full TRAX null mutant is not well-characterized, representing a key area for future investigation.
DNA Damage & Repair Not a primary phenotype; targeted deletion does not lead to increased susceptibility to DNA damage.[1]Increased susceptibility to DNA damage.[9] Impaired ATM-mediated DNA repair.[9]Distinction: TRAX has a clear, Translin-independent role in the DNA damage response.
Hematopoietic Lymphopenia and bone marrow failure.Not reported.Distinction: Hematopoietic defects appear to be specific to the loss of Translin or the complex.
Fertility Abnormal spermatogenesis and reduced sperm count.[10]Implicated in spermatogenesis through its interaction with TSNAXIP1.[10]Overlap: Both proteins are involved in male fertility, likely through the function of the complex.

Quantitative Data Summary

The following tables present a more detailed, quantitative comparison of the phenotypes observed in Translin and TRAX null mutants based on available experimental data.

Table 1: Neurological & Behavioral Phenotypes
ParameterTranslin Null (Tsn-/-) vs. Wild-TypeTRAX Mutant (TraxE126A) vs. Wild-Type
Open Field Test
Total Distance TraveledNo significant difference, though a trend towards decreased activity has been noted.[6]Decreased total distance traveled.[6]
Time in CenterDecreased anxiety-like behavior reported in some studies.[3]Decreased time spent in the center, suggesting increased anxiety-like behavior.[6]
Acoustic Startle Response Not consistently reported.Altered acoustic startle response.[5][6]
Learning & Memory Impaired long-term synaptic plasticity (L-LTP).[5] Impaired contextual fear conditioning.Impaired long-term spatial memory (Morris water maze).[5][6] Deficits in specific forms of long-term hippocampal synaptic plasticity.[5]
Table 2: Metabolic Phenotype (Translin Null)
Parameter (at 5 months)Wild-TypeTranslin Null (Tsn-/-)Fold Change
Body Composition
Fat Mass (% body weight)~10%~25%~2.5-fold increase[3]
Fat-Free Mass (% body weight)~85%~70%~0.82-fold decrease[3]
Total Body Weight (g)No significant differenceNo significant difference-[3]
Glucose Homeostasis
Glucose ToleranceNormalNormalNo significant difference[3]
Insulin ToleranceNormalNormalNo significant difference

Note: Comprehensive metabolic data for TRAX null mice are not currently available in the literature.

Table 3: DNA Damage Response (TRAX Null)
ParameterWild-Type (MEFs)TRAX Null (Tsnax-/-) (MEFs)
Cell Viability after UV irradiation HigherSignificantly Lower
γ-H2AX foci (marker of DNA double-strand breaks) Basal levelsIncreased levels after DNA damage
ATM Phosphorylation (S1981) Robustly induced by DNA damageSignificantly reduced induction

Source: Data synthesized from studies on TRAX-null mouse embryonic fibroblasts (MEFs).

Signaling Pathways & Experimental Workflows

To visualize the functional contexts of Translin and TRAX, the following diagrams illustrate their involvement in key cellular pathways and a typical experimental workflow for phenotypic analysis.

Translin_TRAX_Complex_Function cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Translin Translin Complex Translin/TRAX Complex Translin->Complex TRAX TRAX TRAX->Complex mRNA mRNA Complex->mRNA Binds & Traffics miRNA pre-miRNA Complex->miRNA Degrades (RNase activity) Ribosome Ribosome mRNA->Ribosome Translation Dendrite Dendritic Transport mRNA->Dendrite TRAX_n TRAX TRAX_n->TRAX Shuttles

Functional roles of the Translin/TRAX complex.

The Translin/TRAX complex is primarily cytoplasmic where it binds to specific mRNAs to regulate their transport, particularly in neuronal dendrites, and degrades precursor microRNAs. TRAX can also shuttle into the nucleus.

TRAX_DNA_Repair_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN Recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive Activates ATM_active ATM (active monomer) ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., p53, CHK2, H2AX) ATM_active->Downstream Phosphorylates TRAX TRAX TRAX->ATM_active Binds & Activates Repair DNA Repair, Cell Cycle Arrest, Apoptosis Downstream->Repair

TRAX's role in the ATM-mediated DNA repair pathway.

Upon DNA double-strand breaks, TRAX acts independently of Translin to bind and activate the ATM kinase, a critical step in initiating the downstream signaling cascade for DNA repair, cell cycle arrest, or apoptosis.

Phenotyping_Workflow KO_Model Generate Knockout Mouse Model (Tsn-/- or Tsnax-/-) Behavioral Behavioral Phenotyping (Open Field, Fear Conditioning, Morris Water Maze) KO_Model->Behavioral Metabolic Metabolic Phenotyping (Glucose/Insulin Tolerance Tests, Body Composition) KO_Model->Metabolic Molecular Molecular & Cellular Analysis (Western Blot, IHC, DNA Damage Assays) KO_Model->Molecular Data Data Analysis & Comparison Behavioral->Data Metabolic->Data Molecular->Data

A generalized workflow for phenotypic analysis.

This diagram outlines the typical experimental pipeline for characterizing the phenotype of a knockout mouse model, from generation to multilevel analysis and data interpretation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, placed in a sound-attenuated room with controlled lighting (e.g., 100 lux). The arena is divided into a central zone and a peripheral zone by video tracking software.

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure: Each mouse is gently placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).

  • Data Acquisition: A video camera mounted above the arena records the session. An automated tracking system (e.g., EthoVision XT) is used to quantify parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and frequency of entries into the center zone.

  • Analysis: Data are typically analyzed using a Student's t-test or ANOVA to compare genotypes. A significant reduction in time spent in the center is often interpreted as increased anxiety-like behavior.

Glucose Tolerance Test (GTT)

Objective: To assess the ability of the mouse to clear a glucose load from the bloodstream.

Protocol:

  • Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a small drop of blood obtained via a tail snip, using a handheld glucometer.

  • Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated. Statistical comparisons between genotypes are made using a t-test or repeated measures ANOVA.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA damage at the level of individual cells.

Protocol:

  • Cell Preparation: Mouse embryonic fibroblasts (MEFs) or other cell types are harvested and suspended in a low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid containing the cellular DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of the extent of DNA damage.

Conclusion

The comparative analysis of Translin and TRAX null mutants reveals a complex interplay between these two proteins. The Tsn-/- phenotype is largely a composite of the loss of the Translin/TRAX complex, impacting neuronal function, metabolism, and hematopoiesis. In contrast, the Tsnax-/- phenotype, while still under-characterized in some aspects, clearly highlights a critical, Translin-independent role for TRAX in the DNA damage response. This distinction is crucial for researchers investigating the specific molecular mechanisms underlying the diverse cellular processes regulated by these proteins. Future studies focusing on a comprehensive, side-by-side phenotypic analysis of both full knockout models, particularly in the metabolic and a wider range of behavioral domains for TRAX null mice, will be invaluable in further dissecting their individual and synergistic functions.

References

Unveiling Translin's Function: A Guide to Genetic Complementation Assays in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic complementation assays to validate the function of the human Translin protein in the powerful model organism, Saccharomyces cerevisiae. This document details experimental protocols, presents data in a clear, comparative format, and visualizes key pathways and workflows to facilitate a deeper understanding of Translin's cellular roles.

Translin is a highly conserved DNA and RNA binding protein implicated in a multitude of cellular processes, including RNA transport, RNA interference, DNA damage response, and cell cycle regulation. Its functional validation is crucial for understanding its role in both normal physiology and disease. Yeast, with its genetic tractability, offers an ideal platform for studying the fundamental functions of conserved proteins like Translin through genetic complementation.

The yeast homolog of human Translin has been identified as the non-essential gene YLR419W. While a deletion of YLR419W (ylr419wΔ) does not produce a readily observable growth defect under standard laboratory conditions, this guide explores strategies to create a screenable phenotype, enabling the robust validation of human Translin function in a yeast model system.

Comparative Analysis of Complementation Assay Strategies

The absence of a simple growth phenotype for the ylr419wΔ mutant necessitates the use of more nuanced approaches to design a complementation assay. Below is a comparison of potential strategies, with supporting data and methodologies.

Assay StrategyPrincipleAdvantagesDisadvantages
Synthetic Lethality-Based Assay Exploits the concept that while the deletion of two individual genes may be viable, the simultaneous deletion of both is lethal. A strain with a gene deletion that is synthetic lethal with ylr419wΔ is created. Rescue of this lethality by expressing human Translin validates its function.Highly sensitive and provides a clear, binary readout (growth vs. no growth). Can uncover functional relationships between genes in parallel pathways.Requires prior knowledge or screening for synthetic lethal interactors. The identified interactor may not be directly related to the primary function of interest.
Phenotypic Sensitization Assay The ylr419wΔ mutant is screened under various stress conditions (e.g., DNA damaging agents, temperature stress, osmotic stress) to identify a condition where it exhibits a growth defect. Complementation is assessed by the ability of human Translin to rescue this growth defect.Can reveal specific cellular pathways in which the gene functions. The identified stress condition provides clues about the protein's role.Requires extensive screening to identify a suitable stress condition. The observed phenotype may be subtle and require quantitative analysis.
mRNA Mislocalization Assay Based on Translin's role in mRNA transport. A specific mRNA known to be localized in a particular cellular region is monitored in the ylr419wΔ strain. Rescue of any mislocalization by human Translin expression serves as functional validation.Directly assays a known function of Translin. Provides a visual and potentially quantifiable readout.Requires the identification of a specific mRNA cargo of YLR419W. Technically more complex, involving microscopy and image analysis.
Endocytosis-Related Phenotype Assay Leverages the interaction of YLR419W with proteins involved in clathrin-mediated endocytosis. The ylr419wΔ strain is assessed for defects in endocytic processes (e.g., uptake of a fluorescent dye). Complementation is measured by the restoration of normal endocytosis upon human Translin expression.Focuses on a specific, testable cellular process. Can utilize established assays for endocytosis.The link between YLR419W and endocytosis is based on protein-protein interaction data and requires further functional validation.

Experimental Protocols

General Yeast Transformation Protocol

This protocol is fundamental for introducing the human Translin expression vector into the desired yeast strain.

Materials:

  • Yeast strain of interest (e.g., ylr419wΔ, or a synthetic lethal partner mutant)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • LiAc/TE buffer (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PEG/LiAc/TE buffer (40% Polyethylene glycol 3350 in LiAc/TE)

  • Plasmid DNA (human Translin in a yeast expression vector with a selectable marker, e.g., pYES2-hTranslin)

  • Carrier DNA (e.g., single-stranded salmon sperm DNA)

  • Selective agar plates (e.g., SC-Ura for a URA3 selectable marker)

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and resuspend in 1 mL of LiAc/TE.

  • Incubate at 30°C for 30 minutes with shaking.

  • In a microfuge tube, mix 100 µL of the competent yeast cells with 1 µg of plasmid DNA and 10 µg of carrier DNA.

  • Add 600 µL of PEG/LiAc/TE and vortex to mix.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Synthetic Lethality-Based Complementation Assay

Principle: This assay relies on identifying a gene that is essential for viability only in the absence of YLR419W.

Methodology:

  • Identify a Synthetic Lethal Partner: Consult the Saccharomyces Genome Deletion Project database or perform a synthetic genetic array (SGA) screen to identify genes that are synthetic lethal with YLR419W.

  • Strain Construction: Create a double mutant strain (e.g., geneXΔ ylr419wΔ) carrying a plasmid with a wild-type copy of GENEX and a counter-selectable marker (e.g., URA3).

  • Transformation: Transform this strain with a plasmid expressing human Translin under the control of an inducible promoter (e.g., GAL1) and a different selectable marker (e.g., LEU2).

  • Complementation Assay (Plasmid Shuffling):

    • Plate the transformed cells on medium containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing URA3.

    • Also, plate the cells on medium containing galactose to induce the expression of human Translin.

    • Positive Result: Growth on 5-FOA plates containing galactose indicates that human Translin can functionally replace YLR419W and rescue the synthetic lethal phenotype.

Phenotypic Sensitization Complementation Assay

Principle: This assay aims to identify a specific stress condition that reveals a growth defect in the ylr419wΔ mutant.

Methodology:

  • Phenotypic Screening:

    • Grow the wild-type and ylr419wΔ strains on a series of agar plates containing various stressors, including:

      • DNA damaging agents: Methyl methanesulfonate (MMS), hydroxyurea (HU), UV radiation.

      • Temperature stress: Grow at elevated (e.g., 37°C) or reduced (e.g., 16°C) temperatures.

      • Osmotic stress: High concentrations of sorbitol or NaCl.

    • Identify a condition where the ylr419wΔ strain shows a significant growth defect compared to the wild-type.

  • Complementation Assay:

    • Transform both wild-type and ylr419wΔ strains with an empty vector and a vector expressing human Translin.

    • Spot serial dilutions of the transformed cells onto the identified stress-inducing agar plates.

    • Positive Result: The growth of the ylr419wΔ strain expressing human Translin should be comparable to the wild-type strain, indicating functional complementation.

Visualization of Workflows and Pathways

Experimental Workflow for a Synthetic Lethality-Based Assay

Synthetic_Lethality_Workflow cluster_prep Strain Preparation cluster_trans Transformation cluster_assay Complementation Assay cluster_results Results start Identify Synthetic Lethal Partner (geneX) strain Create double mutant (geneXΔ ylr419wΔ) with pURA3-GENEX start->strain transform Transform with pGAL-hTranslin-LEU2 strain->transform plate Plate on 5-FOA + Galactose transform->plate growth Growth plate->growth Complementation no_growth No Growth plate->no_growth No Complementation

Caption: Workflow for a synthetic lethality-based complementation assay.

Putative Signaling Pathway for Translin in mRNA Localization

mRNA_Localization_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA Target mRNA YLR419W_n YLR419W/ hTranslin mRNA->YLR419W_n Binding Exportin Exportin YLR419W_n->Exportin Interaction RNP Ribonucleoprotein (RNP) Complex NPC Nuclear Pore Complex Exportin->NPC NPC->RNP Export Motor Motor Protein (e.g., Myo4) RNP->Motor Recruitment Actin Actin Cytoskeleton Motor->Actin Transport Destination Subcellular Destination Actin->Destination Anchoring

Caption: A putative pathway for Translin/YLR419W in mRNA localization.

Conclusion

Validating the function of human Translin in yeast provides a powerful and genetically tractable system to dissect its cellular roles. While the absence of a simple growth phenotype for the ylr419wΔ mutant presents a challenge, the strategies outlined in this guide – synthetic lethality, phenotypic sensitization, and assays for specific cellular processes like mRNA localization and endocytosis – offer robust alternatives. By employing these detailed protocols and leveraging the comparative data presented, researchers can effectively design and execute experiments to elucidate the conserved functions of Translin, paving the way for a better understanding of its involvement in human health and disease.

Differentiating the roles of Translin homomers vs. Translin/TRAX heteromers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Translin (TSN) and its paralogous binding partner, Translin-associated factor X (TRAX), are highly conserved nucleic acid-binding proteins implicated in a wide array of critical cellular processes. While Translin can form a functional homomeric complex, it most often exists as a heteromeric complex with TRAX. Understanding the distinct and overlapping roles of the Translin homomer versus the Translin/TRAX heteromer is crucial for research in RNA metabolism, DNA repair, and neurobiology. This guide provides an objective comparison of their structure, function, and biochemical properties, supported by experimental data and detailed methodologies.

Structural and Functional Distinctions

The association of TRAX with Translin fundamentally alters the complex's structure, nucleic acid preference, and functional capabilities. The Translin homomer is typically an octameric ring that preferentially binds to specific messenger RNA (mRNA) sequences, playing a key role in their transport and translational regulation[1][2].

In contrast, the Translin/TRAX complex, also known as C3PO (component 3 promoter of RISC), is a hetero-oligomer, often an asymmetric octamer composed of six Translin and two TRAX subunits[3]. This association with TRAX shifts the complex's binding preference from RNA towards single-stranded DNA (ssDNA)[1]. Crucially, the heteromer possesses endoribonuclease activity, a function absent in the Translin homomer[4][5]. This enzymatic activity is conferred by the TRAX subunits and is central to the heteromer's roles in RNA interference (RNAi), tRNA processing, and microRNA (miRNA) degradation[3][6][7][8].

Immunoprecipitation experiments have shown that the Translin/TRAX heteromer is the predominant form within the cell[1]. The stability of the TRAX protein is notably dependent on its interaction with Translin; the deletion of the Translin gene leads to a significant loss of TRAX protein, despite normal TRAX mRNA levels[6][9][10].

G

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative differences between the two complexes based on experimental findings.

FeatureTranslin HomomerTranslin/TRAX Heteromer (C3PO)Reference
Subunit Composition Homo-octamer of Translin subunitsHetero-oligomer (e.g., 6 Translin, 2 TRAX)[1][3]
Predominant Form Less abundant in vivoPredominant cellular species[1]
Primary Nucleic Acid Ligand G-rich single-stranded RNA (ssRNA)G-rich single-stranded DNA (ssDNA)[1]
Binding Affinity Submicromolar Kd for target mRNASubmicromolar Kd for target ssDNA[1]
Relative RNA Binding High affinity; binds mRNA motifs >100x more tightly than the heteromerLow affinity for specific mRNA motifs bound by the homomer[1]
Enzymatic Activity None reportedEndoribonuclease (RNase) activity[4][5]
Key Biological Functions mRNA trafficking and transport, translational regulationRNA interference (RISC activation), tRNA processing, DNA repair, miRNA degradation[1][2][3][7][11]
Subcellular Shuttling Signal Contains Nuclear Export Signal (NES)Contains both NES (from Translin) and Nuclear Localization Signal (NLS, from TRAX)[1][9]

Divergent Roles in Cellular Trafficking and Function

A critical distinction lies in their regulation of subcellular localization. Translin possesses a nuclear export signal (NES), while TRAX contains a nuclear localization signal (NLS)[1][9]. This duality suggests a sophisticated shuttling mechanism. The Translin/TRAX heteromer can be imported into the nucleus via the TRAX NLS to engage with DNA-related processes like repair[1][9]. Upon dissociation, Translin homomers can bind target mRNAs and facilitate their export to the cytoplasm for translation, a process essential for neuronal function and synaptic plasticity[1][9][10].

G C3PO_cyto C3PO_cyto C3PO_nuc C3PO_nuc C3PO_cyto->C3PO_nuc Import (TRAX NLS) TSN_mRNA TSN_mRNA TSN_cyto TSN_cyto TSN_mRNA->TSN_cyto Export (Translin NES) mRNA mRNA TSN_nuc TSN_nuc TRAX_nuc TRAX_nuc DNA_proc DNA_proc

While many functions are tied to the heteromeric complex, recent studies indicate that Translin and TRAX can also act independently or in opposition. For example, in regulating telomere-associated transcripts, Translin may suppress certain transcripts while TRAX works to maintain their levels[12][13][14]. Furthermore, Translin has a TRAX-independent role in dissociating RNA polymerase II to maintain genome stability, while TRAX has a Translin-independent role as a scaffold in the DNA double-strand break repair pathway[15].

Experimental Protocols

The differentiation of Translin homomers and Translin/TRAX heteromers relies on a combination of biochemical and molecular biology techniques.

This assay is used to compare the binding preferences of the two complexes for specific RNA and DNA probes.

  • Probe Preparation: Synthesize and purify single-stranded DNA and RNA oligonucleotides (e.g., 25-30 nt) corresponding to target sequences (G-rich DNA and G-rich RNA). Label the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Protein Preparation: Use purified recombinant Translin homomer and Translin/TRAX heteromer. Perform a protein concentration series (e.g., 0-500 nM) for each complex.

  • Binding Reaction: In a 20 µL reaction, incubate a fixed amount of radiolabeled probe (e.g., 10 fmol) with varying concentrations of the protein complex in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) for 30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a non-denaturing 6% polyacrylamide gel. Run the gel in a cold buffer (e.g., 0.5x TBE) at 100-150V for 2-3 hours at 4°C.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. A "shifted" band indicates the formation of a protein-nucleic acid complex. The intensity of the shifted band relative to the free probe is used to determine binding affinity. The Translin homomer should show a strong shift with the RNA probe, while the heteromer should show a strong shift with the ssDNA probe[1].

G P1 Prepare Radiolabeled RNA & DNA Probes P3 Incubate Probes with Protein Complexes P1->P3 P2 Prepare Purified Translin & Translin/TRAX P2->P3 P4 Separate Complexes by Native PAGE P3->P4 P5 Visualize Bands via Autoradiography P4->P5 P6 Analyze Shifted Bands to Determine Specificity P5->P6

This protocol verifies that Translin and TRAX form a complex within the cell.

  • Cell Lysis: Harvest cells (e.g., HEK293T or neuronal cells) and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against Translin (or TRAX) and incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluate by Western blotting using primary antibodies for both Translin and TRAX. A band for TRAX in the Translin IP (and vice versa) confirms their interaction[9].

This assay confirms the RNase activity of the Translin/TRAX complex.

  • Substrate Preparation: Use a single-stranded RNA oligonucleotide (e.g., 50-100 nt) labeled at the 5' end with a fluorescent dye (e.g., FAM) or radioisotope.

  • Reaction Setup: Prepare reaction mixtures containing the labeled RNA substrate (e.g., 20 nM) in RNase reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂).

  • Enzyme Addition: Initiate the reaction by adding purified Translin homomer or Translin/TRAX heteromer (e.g., 100 nM). As a negative control, include a reaction with no enzyme.

  • Time Course: Incubate reactions at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding an equal volume of denaturing stop solution (e.g., 95% formamide, 20 mM EDTA).

  • Analysis: Resolve the RNA fragments on a denaturing urea-polyacrylamide gel. Visualize the fragments by fluorescence scanning or autoradiography. Cleavage products (smaller RNA fragments) will appear over time only in the reaction containing the active Translin/TRAX heteromer[4][5].

References

Safety Operating Guide

Navigating the Disposal of Transilin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. The term "Transilin" can refer to several different substances, including a naturally occurring flavonoid glycoside and a protein involved in nucleic acid metabolism.[1][2][3] However, in the context of requiring specific, safety-critical disposal procedures, it most commonly refers to TRANSLINE™ Herbicide .[4][5][6] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this herbicide product.

Important Note: Before handling any chemical, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's environmental health and safety (EHS) guidelines. The information presented here is based on publicly available SDS for TRANSLINE™ Herbicide and is intended to supplement, not replace, official safety protocols.

Immediate Safety and Handling Precautions

TRANSLINE™ Herbicide is a flammable liquid and vapor that may cause eye, skin, and respiratory tract irritation.[4][5] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5] If there is a risk of inhalation, use a respirator with an organic vapor cartridge and a particulate pre-filter.[6]

  • Ventilation: Handle the product in a well-ventilated area or under a chemical fume hood to minimize exposure to vapors.[6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[5]

Step-by-Step Disposal Procedures

Disposal of TRANSLINE™ Herbicide and its waste must be conducted in accordance with local, state, and federal regulations. Never dispose of this product down the drain or in the general trash.

Step 1: Waste Collection and Segregation

  • Contaminated Materials: Collect all materials that have come into contact with TRANSLINE™ Herbicide, including absorbent pads, contaminated PPE (gloves, etc.), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Unused Product: Unused or unwanted TRANSLINE™ Herbicide should be treated as hazardous waste. Do not attempt to neutralize it without specific instructions from your EHS department.

Step 2: Container Management

  • Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste," the name "TRANSLINE™ Herbicide," and a clear description of its hazards (e.g., Flammable, Irritant).

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials.[5][6]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[5][6] This product should be disposed of in an approved waste disposal plant, which may involve incineration or other specialized treatments.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Isolate the Area: Keep unnecessary personnel away from the spill area.[4]

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the vicinity.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Quantitative Data and Hazard Summary

The following table summarizes key quantitative and qualitative data for TRANSLINE™ Herbicide, derived from its Safety Data Sheet.

ParameterValue / InformationSource
Physical State Liquid[6]
Color Red to brown[6]
Odor Sweet[4]
Flammability Flammable Liquid - Category 3[5]
Primary Hazards Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation.[4][5]
Storage Conditions Store in a well-ventilated place. Keep cool. Keep container tightly closed.[5][6]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of TRANSLINE™ Herbicide waste.

Transilin_Disposal_Workflow cluster_start Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start This compound Waste Generated (Unused Product, Contaminated Labware, Spill Debris) Collect Collect in Designated Hazardous Waste Container Start->Collect Label Label Container: 'Hazardous Waste - Flammable' Collect->Label Store Store in Cool, Well-Ventilated, Designated Area Label->Store Check Ensure Container is Tightly Closed & Secure Store->Check ContactEHS Contact Institutional EHS or Licensed Waste Vendor Check->ContactEHS Dispose Arrange for Professional Disposal at Approved Facility ContactEHS->Dispose

Workflow for the proper disposal of TRANSLINE™ Herbicide waste.

References

Personal protective equipment for handling Transilin

Author: BenchChem Technical Support Team. Date: November 2025

Actionable safety and handling protocols for the substance referred to as "Transilin" cannot be provided at this time. A thorough search of chemical databases and safety literature has yielded no results for a substance with this name. The name "this compound" may be a trade name, an internal laboratory identifier, or a possible misspelling of another chemical.

Providing personal protective equipment (PPE) recommendations, handling procedures, and disposal plans without accurate identification of the substance would be highly irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals. The chemical and physical properties of a substance are critical in determining the appropriate safety measures.

To receive the requested safety and logistical information, please verify and provide one or more of the following identifiers for the substance :

  • Chemical Abstracts Service (CAS) Number: A unique numerical identifier assigned to every chemical substance.

  • Full Chemical Name: The systematic name of the chemical according to IUPAC nomenclature.

  • Safety Data Sheet (SDS): A document that provides comprehensive information about a substance, including its hazards and safety precautions.

Once a correct identifier is provided, a comprehensive guide to the personal protective equipment, handling, and disposal of the substance will be generated, adhering to the core requirements of data presentation, experimental protocols, and mandatory visualizations.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.